molecular formula C9H20Cl2N2O B1288028 4-(Morpholin-4-yl)-piperidine dihydrochloride CAS No. 550370-31-5

4-(Morpholin-4-yl)-piperidine dihydrochloride

Cat. No.: B1288028
CAS No.: 550370-31-5
M. Wt: 243.17 g/mol
InChI Key: YMFXRJRQDSSRQP-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)-piperidine dihydrochloride is a useful research compound. Its molecular formula is C9H20Cl2N2O and its molecular weight is 243.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-piperidin-4-ylmorpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-3-10-4-2-9(1)11-5-7-12-8-6-11;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFXRJRQDSSRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334942-10-8
Record name 4-(piperidin-4-yl)morpholine dihydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Morpholin-4-yl)-piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 334942-10-8

This technical guide provides a comprehensive overview of 4-(morpholin-4-yl)-piperidine dihydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a white to off-white solid. It is the dihydrochloride salt of the free base, 4-morpholinopiperidine. The physicochemical properties of the free base and the dihydrochloride salt are summarized below.

Table 1: Physicochemical Properties

Property4-(Morpholin-4-yl)-piperidine (Free Base)This compound
CAS Number 53617-35-9334942-10-8[1][2][3][4]
Molecular Formula C₉H₁₈N₂O[5]C₉H₂₀Cl₂N₂O[6]
Molecular Weight 170.25 g/mol [5]243.17 g/mol [6]
Appearance Colorless to off-white solid[5]White crystalline powder
Melting Point 40-43 °C[5]Not available
Boiling Point 100-115 °C at 0.15-0.20 mmHg[5]Not available
Solubility Soluble in water and some organic solvents.Soluble in water.
Storage Sealed in dry, room temperature, kept in a dark place.[5]Sealed in dry, room temperature.

Table 2: Computed Properties for Dihydrochloride Salt

PropertyValue
PSA (Polar Surface Area) 24.50 Ų
LogP 1.94
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, often starting from 1-benzyl-4-piperidone. The free base, 4-morpholinopiperidine, is first synthesized and then converted to its dihydrochloride salt.

Synthesis of 4-Morpholinopiperidine (Free Base)

A common synthetic route involves the reductive amination of a protected 4-piperidone, followed by deprotection. One such method is the reaction of 1-benzyl-4-piperidone with morpholine, followed by catalytic hydrogenation to remove the benzyl protecting group.[7]

Experimental Protocol: Synthesis from 1-Benzyl-4-piperidone

  • Reductive Amination: To a solution of 1-benzyl-4-piperidone in a suitable solvent (e.g., methanol), add morpholine.

  • The reaction mixture is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • The reaction is monitored until completion.

  • Upon completion, the catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield 4-(1-benzylpiperidin-4-yl)morpholine.

  • Debenzylation: The resulting intermediate is dissolved in a suitable solvent, and the benzyl group is removed by catalytic hydrogenation (e.g., using Pd/C and hydrogen gas).

  • After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield 4-morpholinopiperidine as a crude product, which can be further purified by crystallization or chromatography.[5]

Another approach involves the use of N-tert-butoxycarbonyl-4-piperidone as the starting material.[8]

Experimental Protocol: Synthesis from N-tert-butoxycarbonyl-4-piperidone

  • A mixture of N-tert-butoxycarbonyl-4-piperidone, morpholine, and a reducing agent (e.g., sodium triacetoxyborohydride) is stirred in a suitable solvent (e.g., dichloromethane) at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched, and the product is extracted.

  • The organic layer is dried and concentrated to give N-tert-butoxycarbonyl-4-(morpholin-4-yl)piperidine.

  • The Boc-protecting group is then removed by treatment with an acid (e.g., trifluoroacetic acid or hydrochloric acid in a suitable solvent) to yield 4-morpholinopiperidine.

Preparation of this compound

The dihydrochloride salt is prepared by treating the free base with hydrochloric acid.

Experimental Protocol:

  • Dissolve the synthesized 4-morpholinopiperidine in a suitable solvent, such as isopropanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like ether or dioxane) with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.

G cluster_0 Synthesis of 4-Morpholinopiperidine cluster_1 Salt Formation 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Reductive_Amination Reductive Amination (e.g., H2, Pd/C) 1-Benzyl-4-piperidone->Reductive_Amination Morpholine Morpholine Morpholine->Reductive_Amination 4-(1-Benzylpiperidin-4-yl)morpholine 4-(1-Benzylpiperidin-4-yl)morpholine Reductive_Amination->4-(1-Benzylpiperidin-4-yl)morpholine Debenzylation Debenzylation (H2, Pd/C) 4-(1-Benzylpiperidin-4-yl)morpholine->Debenzylation 4-Morpholinopiperidine 4-Morpholinopiperidine Debenzylation->4-Morpholinopiperidine Salt_Formation Salt Formation 4-Morpholinopiperidine->Salt_Formation HCl 2 eq. HCl HCl->Salt_Formation Final_Product 4-(Morpholin-4-yl)-piperidine dihydrochloride Salt_Formation->Final_Product

Synthesis of this compound.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. The morpholine and piperidine moieties are common scaffolds in a wide range of biologically active compounds.

Intermediate in the Synthesis of Alectinib

A primary application of this compound is as a key intermediate in the synthesis of Alectinib.[8][9][10] Alectinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor used for the treatment of non-small cell lung cancer (NSCLC) in patients with ALK-positive tumors.[11] In the synthesis of Alectinib, the 4-morpholinopiperidine moiety is coupled to the core structure of the drug.[12]

G Alectinib_Precursor Alectinib Precursor (e.g., 9-bromo-3-cyano-... -benzo[b]carbazol-11-one) Coupling Coupling Reaction (e.g., Buchwald-Hartwig amination) Alectinib_Precursor->Coupling Intermediate 4-Morpholinopiperidine Intermediate->Coupling Alectinib Alectinib Coupling->Alectinib

Role as an intermediate in Alectinib synthesis.

Biological Context: ALK Signaling Pathway

While this compound itself is not biologically active in the same manner as the final drug, its importance lies in its incorporation into molecules that target specific biological pathways. Alectinib, synthesized from this intermediate, targets the ALK signaling pathway. In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK), which results in a constitutively active ALK fusion protein. This aberrant kinase activity drives tumor cell proliferation and survival through downstream signaling pathways such as the JAK-STAT and PI3K-AKT pathways.[11] Alectinib inhibits the ALK tyrosine kinase, thereby blocking these downstream signals and inducing tumor cell apoptosis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ALK EML4-ALK Fusion Protein JAK JAK ALK->JAK PI3K PI3K ALK->PI3K STAT3 STAT3 JAK->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Alectinib Alectinib Alectinib->ALK

References

Physicochemical Properties of 4-(Morpholin-4-yl)-piperidine Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholin-4-yl)-piperidine dihydrochloride is a heterocyclic organic compound frequently utilized as a key building block and intermediate in the synthesis of a variety of more complex molecules, particularly in the realm of pharmaceutical research and development. Its structure, incorporating both a piperidine and a morpholine ring, imparts specific physicochemical characteristics that are crucial for its application in synthetic chemistry and for the properties of the downstream active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to be a vital resource for researchers and scientists, offering a summary of available quantitative data, detailed experimental protocols for property determination, and a visual representation of a key experimental workflow. Understanding these properties is paramount for its effective use in drug design, formulation development, and process chemistry.

Physicochemical Data

The quantitative data available for this compound is predominantly based on computational models. Experimental data for this specific salt is not widely published in peer-reviewed literature, reflecting its primary role as a synthetic intermediate. The following tables summarize the key identifiers and the computed physicochemical parameters.

Table 1: Chemical Identity of this compound

IdentifierValue
Chemical Name This compound
Synonyms 4-(4-Piperidyl)morpholine dihydrochloride, 4-Morpholinopiperidine 2HCl
CAS Number 334942-10-8[1]
Molecular Formula C₉H₂₀Cl₂N₂O
Molecular Weight 243.18 g/mol
Canonical SMILES C1CNCCC1N2CCOCC2.Cl.Cl

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
LogP 1.94[1]
Topological Polar Surface Area (TPSA) 24.5 Ų[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Exact Mass 242.0952687[1]
Complexity 129[1]

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies that would be employed to determine the key physicochemical properties of this compound.

Melting Point Determination by Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) with a heated metal block and a viewing lens is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

    • The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

    • The temperature at which the last solid particle melts is recorded as the completion of melting.

    • The melting point is reported as a range between these two temperatures.

Aqueous Solubility Determination by Shake-Flask Method

Aqueous solubility is a fundamental property that influences the bioavailability and formulation of a drug substance. The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline at a specific pH) in a sealed, airtight container.

  • Equilibration: The container is agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.

  • Sample Processing: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L. This process should be repeated at various pH levels to establish a pH-solubility profile.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid or base in solution and is critical for understanding the ionization state of a molecule at different physiological pH values. For a compound with basic nitrogen atoms like this compound, potentiometric titration is a highly accurate method for pKa determination.

Methodology:

  • Sample Preparation: A precise amount of the compound is dissolved in deionized water or a water/co-solvent mixture to create a solution of known concentration.

  • Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred. The solution is placed in a jacketed beaker to maintain a constant temperature.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the sample solution using a precision burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s), where half of the protonated amine groups have been neutralized. For a dihydrochloride salt, two pKa values corresponding to the two basic nitrogen atoms would be expected.

Determination of the Partition Coefficient (LogP) by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method using n-octanol and water is the traditional method for its determination.

Methodology:

  • System Preparation: Equal volumes of n-octanol and water (or a relevant aqueous buffer) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the aqueous phase). This solution is then combined with the other pre-saturated phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the determination of the aqueous solubility of this compound using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Aqueous Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the Structure Elucidation of 4-(Morpholin-4-yl)-piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 4-(Morpholin-4-yl)-piperidine dihydrochloride. Given the limited availability of specific experimental data for the dihydrochloride salt in public databases, this guide also incorporates data from its free base, 4-(Morpholin-4-yl)-piperidine, to provide a thorough analytical understanding.

Chemical Structure and Properties

This compound is the hydrochloride salt of the parent compound 4-(Morpholin-4-yl)-piperidine. The addition of two equivalents of hydrochloric acid protonates the two basic nitrogen atoms of the molecule, one in the piperidine ring and one in the morpholine ring, forming the dihydrochloride salt. This conversion is a common strategy in drug development to improve the solubility and stability of basic compounds.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties for the free base and the dihydrochloride salt is presented in Table 1.

Property4-(Morpholin-4-yl)-piperidine (Free Base)This compoundReference
Molecular Formula C₉H₁₈N₂OC₉H₂₀Cl₂N₂O[1][2]
Molecular Weight 170.25 g/mol 243.18 g/mol [1][2]
Appearance Colorless to off-white solidWhite crystalline powder (typical)[3]
Melting Point 40-43 °CNot available[3]
Boiling Point 100-115 °C at 0.15-0.20 mmHgNot available[3]
Solubility Soluble in water and some organic solvents.Expected to have higher aqueous solubility than the free base.[1]

Table 1: Physicochemical properties of 4-(Morpholin-4-yl)-piperidine and its dihydrochloride salt.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the elucidation of the molecular structure.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Experimental ¹H NMR Data for 4-(Morpholin-4-yl)-piperidine (Free Base):

SolventChemical Shift (δ) ppm and MultiplicityAssignmentReference
Chloroform-d4.30-4.00 (m, 2H), 3.79-3.64 (m, 4H), 2.71 (t, J=12.5Hz, 2H), 2.60-2.47 (m, 4H), 2.31 (ddt, J=11.2, 7.3, 3.7Hz, 1H), 1.81 (dt, J=13.1, 2.7Hz, 2H), 1.45 (s, 11H)Protons of the piperidine and morpholine rings[4]
Deuterium Oxide4.09 (s, 2H), 3.79 (s, 2H), 3.57 (dddd, J=22.3, 18.3, 7.7, 4.5Hz, 5H), 3.24 (s, 2H), 3.06 (td, J=13.4, 2.9Hz, 2H), 2.50-2.29 (m, 2H), 1.90 (qd, J=13.2, 4.2Hz, 2H)Protons of the piperidine and morpholine rings[4]

Table 2: Experimental ¹H NMR data for 4-(Morpholin-4-yl)-piperidine.

Expected ¹H NMR Spectrum of this compound:

In the dihydrochloride salt, the signals for the protons on the carbons adjacent to the protonated nitrogens (α-protons) in both the piperidine and morpholine rings are expected to shift downfield due to the electron-withdrawing effect of the positively charged nitrogen atoms. The N-H protons will likely appear as broad signals, and their chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

No experimental ¹³C NMR data for the dihydrochloride salt or the free base has been found in the searched literature. However, based on the structure, the expected chemical shifts can be predicted. The protonation of the nitrogen atoms in the dihydrochloride salt would cause a downfield shift for the adjacent carbon atoms.

Experimental Protocol for NMR Spectroscopy:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing A Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). B Transfer the solution to a 5 mm NMR tube. A->B C Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). B->C D Use standard pulse programs for data acquisition. C->D E Process the raw data (Fourier transformation, phase correction, and baseline correction). D->E F Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). E->F

Caption: General experimental workflow for NMR analysis.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Expected Mass Spectrum of this compound:

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent peak for the protonated molecule of the free base [M+H]⁺ at m/z 171.15. The dihydrochloride salt itself would not be observed as a single entity in the gas phase under typical ESI conditions.

Experimental Mass Spectrometry Data for a related synthesis product:

A mass spectrometry result for a product of a synthesis involving 4-Morpholinopiperidine showed an m/z value of 270 (GC-MS), which corresponds to a different, larger molecule.[4]

Experimental Protocol for Mass Spectrometry:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile). B Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS). A->B C Acquire data in positive ion mode using Electrospray Ionization (ESI). B->C D Perform MS/MS analysis on the parent ion to obtain fragmentation data. C->D E Determine the accurate mass of the molecular ion. D->E F Analyze the fragmentation pattern to confirm the structure. E->F

Caption: General experimental workflow for mass spectrometry analysis.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid.

No experimental crystal structure data for this compound is currently available in the public domain. To perform this analysis, single crystals of the compound would need to be grown.

Experimental Protocol for Crystal Growth and X-ray Diffraction:

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution and Refinement A Prepare a saturated solution of the compound in a suitable solvent or solvent mixture. B Slowly evaporate the solvent at a constant temperature. A->B C Alternatively, use vapor diffusion or slow cooling methods to induce crystallization. A->C D Mount a suitable single crystal on a goniometer. B->D C->D E Collect diffraction data using a single-crystal X-ray diffractometer. D->E F Process the diffraction data. E->F G Solve the crystal structure using direct methods or Patterson methods. F->G H Refine the structural model against the experimental data. G->H

Caption: General workflow for X-ray crystallography.

Synthesis

4-(Morpholin-4-yl)-piperidine is a known intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[4][5] A common synthetic route to the free base involves the reductive amination of a protected 4-piperidone with morpholine, followed by deprotection.[4] The dihydrochloride salt is then prepared by treating the free base with two equivalents of hydrochloric acid in a suitable solvent.

G A N-protected-4-piperidone C Reductive Amination A->C B Morpholine B->C D N-protected-4-(Morpholin-4-yl)-piperidine C->D E Deprotection D->E F 4-(Morpholin-4-yl)-piperidine E->F G 2 eq. HCl H This compound F->H 2 eq. HCl

Caption: Simplified synthetic pathway to this compound.

Conclusion

The structure elucidation of this compound relies on a combination of spectroscopic and analytical techniques. While comprehensive experimental data for the dihydrochloride salt is not widely published, the analysis of its free base provides a strong foundation for its structural characterization. The protonation of the nitrogen atoms in the dihydrochloride salt is the key structural difference, which would be clearly observable through NMR spectroscopy. Definitive confirmation of the three-dimensional structure and intermolecular interactions would require single-crystal X-ray diffraction analysis. The synthetic accessibility of this compound as a pharmaceutical intermediate underscores the importance of its thorough characterization for quality control and regulatory purposes in drug development.

References

synthesis route for 4-(Morpholin-4-yl)-piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-(Morpholin-4-yl)-piperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholin-4-yl)-piperidine and its dihydrochloride salt are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. The presence of both the morpholine and piperidine scaffolds makes it a crucial building block for various biologically active compounds, including kinase inhibitors used in cancer therapy, such as Alectinib.[1] This guide provides a detailed overview of the primary synthetic routes for this compound, complete with experimental protocols, quantitative data, and process visualizations.

Core Synthesis Routes

The synthesis of 4-(Morpholin-4-yl)-piperidine primarily revolves around two main strategies:

  • Reductive Amination: This is the most common approach, involving the reaction of a 4-piperidone derivative with morpholine, followed by the reduction of the resulting enamine or iminium ion intermediate. The choice of protecting group on the piperidine nitrogen is a key variable in this route.

  • Nucleophilic Substitution: This method involves the formation of the morpholine ring by reacting a 4-aminopiperidine derivative with a suitable dielectrophile, such as bis(2-bromoethyl) ether.

Following the synthesis of the free base, 4-(Morpholin-4-yl)-piperidine, the dihydrochloride salt is typically prepared by treating the base with hydrochloric acid.

Experimental Protocols

Route 1: Reductive Amination

Method A: Starting from N-Boc-4-piperidone

This route involves the reductive amination of N-tert-butoxycarbonyl-4-piperidone, followed by the deprotection of the Boc group and subsequent salt formation.

Step 1: Synthesis of tert-butyl 4-(morpholin-4-yl)piperidine-1-carboxylate In a 250 mL three-necked flask, N-tert-butoxycarbonyl-4-piperidone (10.0g, 50 mmol) is dissolved in anhydrous methanol (100 mL).[1] Acetic acid and morpholine (4.78g, 55 mmol) are slowly added to the solution.[1] Subsequently, 10% palladium on carbon (1g) is added. The mixture is then placed under a hydrogen atmosphere and stirred overnight.[1] Completion of the reaction is monitored by gas chromatography. After the reaction is complete, the solvent is removed by evaporation. The resulting residue is dissolved in dichloromethane and washed with a small amount of water. The organic layer is separated, dried, and purified by column chromatography (using a dichloromethane:methanol = 20:1 eluent) to yield the product as a white solid.[1]

Step 2: Synthesis of 4-(Morpholin-4-yl)-piperidine and its Dihydrochloride Salt The tert-butyl 4-(morpholin-4-yl)piperidine-1-carboxylate (9.0g, 33 mmol) is placed in a 100 mL three-necked flask. A solution of hydrochloric acid in 1,4-dioxane is added, and the mixture is stirred.[1] The resulting precipitate is collected by filtration to give the dihydrochloride salt as a white solid.[1] To obtain the free base, the solid can be neutralized with a suitable base.[1]

Method B: Starting from N-Benzyl-4-piperidone

This pathway involves an initial reductive amination to form the N-benzylated intermediate, followed by a debenzylation step via catalytic hydrogenation.

Step 1: Synthesis of 4-(1-benzylpiperidin-4-yl)morpholine A common method involves the reaction of 1-benzyl-4-piperidone with morpholine.[2][3] A patent describes heating 1-benzyl-4-piperidone and morpholine in a toluene solvent to 110°C.[2] Another approach performs the reductive amination in a one-pot reaction under a hydrogen atmosphere (up to 1 MPa) in the presence of a platinum or palladium catalyst.[3]

Step 2: Synthesis of 4-(Morpholin-4-yl)-piperidine (Debenzylation) The N-benzyl-4-(4-morpholinyl)piperidine (41.59 g, 0.16 mol) is dissolved in methanol (400 mL).[4] To this solution, 10% palladium on carbon catalyst (5.2 g) is added.[4] The mixture is hydrogenated at room temperature for 18 hours under a hydrogen pressure of 50 psi.[4] Upon completion, the catalyst is removed by filtration, and the filtrate is concentrated to yield a colorless oily substance which crystallizes upon standing.[4]

Step 3: Formation of the Dihydrochloride Salt The resulting 4-(Morpholin-4-yl)-piperidine free base is dissolved in a suitable solvent and treated with a solution of hydrochloric acid (e.g., HCl in 1,4-dioxane or another appropriate solvent) to precipitate the dihydrochloride salt.[1]

Quantitative Data Summary

Synthesis RouteStarting MaterialKey Reagents & ConditionsIntermediate ProductIntermediate YieldFinal ProductFinal YieldPurityReference
Route 1A N-Boc-4-piperidone (10.0g)Morpholine, Pd/C, H₂, MeOHtert-butyl 4-(morpholin-4-yl)piperidine-1-carboxylate9.0g4-(Morpholin-4-yl)-piperidine salt9.2gWhite Solid[1]
Route 1B N-benzyl-4-(4-morpholinyl)piperidine (41.59g)10% Pd/C, H₂ (50 psi), MeOH--4-(Morpholin-4-yl)-piperidine25.29g (93%)Colorless Oil/Solid[4]

Synthesis Pathway Visualizations

Below are the graphical representations of the core synthesis routes for this compound.

Synthesis_Route_1A cluster_0 Route 1A: From N-Boc-4-piperidone start N-Boc-4-piperidone inter tert-butyl 4-(morpholin-4-yl) piperidine-1-carboxylate start->inter 1. Morpholine, Acetic Acid 2. Pd/C, H₂ final 4-(Morpholin-4-yl)-piperidine dihydrochloride inter->final HCl in 1,4-Dioxane

Caption: Route 1A via Reductive Amination of N-Boc-4-piperidone.

Synthesis_Route_1B cluster_1 Route 1B: From N-Benzyl-4-piperidone start_b N-Benzyl-4-piperidone inter_b 4-(1-benzylpiperidin-4-yl) morpholine start_b->inter_b Reductive Amination (Morpholine, H₂, Catalyst) free_base 4-(Morpholin-4-yl)-piperidine inter_b->free_base Debenzylation (Pd/C, H₂) final_b 4-(Morpholin-4-yl)-piperidine dihydrochloride free_base->final_b 2 eq. HCl

Caption: Route 1B via Reductive Amination and Debenzylation.

Conclusion

The synthesis of this compound is well-established, with reductive amination being the most prevalent and efficient strategy. The choice between using an N-Boc or N-benzyl protected 4-piperidone derivative depends on factors such as reagent availability, cost, and desired scale of production. The N-Boc route offers a straightforward deprotection step, while the N-benzyl route requires catalytic hydrogenation. Both methods provide good to excellent yields. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important pharmaceutical intermediate.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 4-(Morpholin-4-yl)-piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no publicly available scientific literature detailing the specific mechanism of action for 4-(Morpholin-4-yl)-piperidine dihydrochloride. This guide, therefore, provides an in-depth analysis of the potential mechanisms of action based on the known pharmacological activities of structurally related 4-substituted piperidine and morpholine derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to highlight the plausible biological targets and signaling pathways this compound may modulate.

The piperidine and morpholine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system and other biological systems.[1][2] Based on extensive research on analogous compounds, the potential mechanisms of action for this compound can be categorized into three primary areas: modulation of opioid receptors, antagonism of dopamine D4 receptors, and interaction with sigma-1 receptors.

Potential as a Modulator of Opioid Receptors

Numerous 4-substituted piperidine derivatives have been synthesized and evaluated for their activity at opioid receptors.[3] A prominent profile for this class of compounds is a balanced affinity for the µ-opioid receptor (MOR) and the δ-opioid receptor (DOR), often with agonist activity at MOR and antagonist activity at DOR.[3] This dual activity is of significant interest as it may offer analgesic effects with a reduced side-effect profile, such as diminished development of tolerance and dependence, compared to selective MOR agonists.[3]

Quantitative Data: Opioid Receptor Binding Affinities of Related Piperidine Derivatives

The following table summarizes the binding affinities (Ki, in nM) of various 4-substituted piperidine and piperazine analogues for the µ-opioid receptor (MOR) and δ-opioid receptor (DOR).

CompoundMOR Ki (nM)DOR Ki (nM)
Morphine 6.3171
Compound 4 2.83.9
Compound 5 2.54.8
Compound 6 1.82.5
Compound 9 3.44.2
Compound 10 3.13.8
Compound 11 2.92.6
Compound 12 2.12.1

Data extracted from studies on balanced MOR agonist/DOR antagonist ligands.[4]

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity of a test compound for the µ-opioid receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compound: this compound or related derivatives.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

  • Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO. This is determined using non-linear regression analysis.

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Signaling Pathway: Potential Opioid Receptor Modulation

G cluster_membrane cluster_intracellular MOR µ-Opioid Receptor Gi Gi/o Protein MOR->Gi Agonist Binding DOR δ-Opioid Receptor DOR->Gi Antagonist Binding AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Modulation Compound 4-(Morpholin-4-yl)-piperidine dihydrochloride (Hypothetical) Compound->MOR Agonist? Compound->DOR Antagonist?

Caption: Hypothetical signaling of this compound at opioid receptors.

Potential as a Dopamine D4 Receptor Antagonist

The 4-heterocyclylpiperidine scaffold is a key feature of selective antagonists for the human dopamine D4 (hD4) receptor.[5] These compounds show high affinity for the D4 receptor with significant selectivity over other dopamine receptor subtypes, such as D2 and D3.[5] D4 receptor antagonists are being investigated for their potential in treating psychiatric disorders.

Quantitative Data: Dopamine Receptor Binding Affinities of Related Piperidine Derivatives

The following table presents the binding affinities (Ki, in nM) of representative 4-heterocyclylpiperidine derivatives for human dopamine D2, D3, and D4 receptors.

CompoundhD2 Ki (nM)hD3 Ki (nM)hD4 Ki (nM)
Compound 3 244-61
Compound 36 >1000>2001.9
U-101387 >2000>200010

Data extracted from studies on selective dopamine D4 receptor antagonists.[5][6]

Experimental Protocol: Dopamine D4 Receptor Radioligand Binding Assay

This protocol details a method for determining the binding affinity of a test compound for the dopamine D4 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human dopamine D4 receptor.

Materials:

  • Receptor Source: Cell membranes from a cell line stably expressing the human dopamine D4.2 receptor.

  • Radioligand: [³H]-N-methylspiperone or another suitable D4-selective radioligand.

  • Test Compound: this compound or related derivatives.

  • Non-specific Binding Control: Haloperidol or another suitable dopamine receptor antagonist at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Filtration Apparatus: Cell harvester with glass fiber filters (pre-soaked in polyethyleneimine).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from the cells expressing the D4 receptor.

  • Assay Setup: In a 96-well plate, combine the assay buffer, radioligand, varying concentrations of the test compound (or buffer for total binding, or a high concentration of a competitor for non-specific binding), and the membrane preparation.

  • Incubation: Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through the glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: The data analysis follows the same principles as the opioid receptor binding assay to determine the IC50 and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway: Potential Dopamine D4 Receptor Antagonism

G cluster_membrane cluster_intracellular D4R Dopamine D4 Receptor Gi Gi/o Protein D4R->Gi Antagonist Binding AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Basal Activity PKA Protein Kinase A cAMP->PKA Downstream Downstream Signaling PKA->Downstream Dopamine Dopamine Dopamine->D4R Compound 4-(Morpholin-4-yl)-piperidine dihydrochloride (Hypothetical) Compound->D4R Antagonist?

Caption: Hypothetical antagonistic action at the Dopamine D4 receptor.

Potential as a Sigma-1 Receptor Ligand

A series of 4-(2-aminoethyl)piperidine derivatives have been identified as potent ligands for the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum.[7] Sigma-1 receptor ligands are being explored for their therapeutic potential in neurodegenerative diseases, psychiatric disorders, and cancer due to their role in modulating cellular stress responses and signaling.[7]

Quantitative Data: Sigma-1 Receptor Binding Affinities of Related Piperidine Derivatives

The following table shows the in vitro binding affinities (Ki, in nM) of N-substituted 4-(2-(benzylamino)-2-phenylethyl)piperidine derivatives for the sigma-1 receptor.

Compound IDN-Substituentσ1 Receptor Affinity (Ki) [nM]
3 (Reference) Cyclohexane0.61
4a H165
13a Tosyl108
18b Ethyl89.4
18a Methyl7.9

Data sourced from a study on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.[8]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human sigma-1 receptor.

Materials:

  • Receptor Source: Membrane homogenates from guinea pig brain or a cell line expressing the sigma-1 receptor.

  • Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor agonist.

  • Test Compound: this compound or related derivatives.

  • Non-specific Binding Control: Haloperidol at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from the chosen tissue or cell source.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer, [³H]-(+)-pentazocine, and membrane preparation.

    • Non-specific Binding: Assay buffer, [³H]-(+)-pentazocine, haloperidol, and membrane preparation.

    • Competitive Binding: Assay buffer, [³H]-(+)-pentazocine, varying concentrations of the test compound, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Radioactivity Measurement: Measure the radioactivity on the filters using a scintillation counter.

Data Analysis: The IC50 and Ki values are determined using the same methods described in the previous protocols.

Signaling Pathway: Potential Sigma-1 Receptor Interaction

G cluster_er Endoplasmic Reticulum cluster_cellular_response Sigma1R Sigma-1 Receptor BiP BiP Chaperone Sigma1R->BiP Association (Basal) Sigma1R->BiP Dissociation IP3R IP3 Receptor Sigma1R->IP3R Modulation Stress Cellular Stress Response Sigma1R->Stress Modulation Ca Ca²⁺ Signaling IP3R->Ca Proliferation Cell Proliferation Stress->Proliferation Compound 4-(Morpholin-4-yl)-piperidine dihydrochloride (Hypothetical) Compound->Sigma1R Ligand Binding?

Caption: Potential interaction with the Sigma-1 receptor chaperone at the ER.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated through direct experimental investigation, the extensive body of research on structurally similar compounds provides a strong foundation for hypothesizing its potential biological targets. The most probable mechanisms involve modulation of opioid receptors, antagonism of the dopamine D4 receptor, or interaction with the sigma-1 receptor. Further pharmacological profiling of this compound is necessary to confirm these hypotheses and to fully characterize its therapeutic potential. The experimental protocols and data presented in this guide offer a framework for such future investigations.

References

The Diverse Biological Activities of 4-(Morpholin-4-yl)-piperidine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals exploring the multifaceted pharmacological potential of 4-(morpholin-4-yl)-piperidine derivatives. This document details their significant anticancer, antimicrobial, and central nervous system activities, supported by quantitative data, comprehensive experimental protocols, and visualizations of key signaling pathways.

The 4-(morpholin-4-yl)-piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds exhibiting a wide array of biological activities. The unique combination of the piperidine and morpholine rings imparts favorable physicochemical properties, such as improved solubility and metabolic stability, making this core an attractive starting point for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive analysis of the biological activities associated with 4-(morpholin-4-yl)-piperidine derivatives, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) effects.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of 4-(morpholin-4-yl)-piperidine have demonstrated significant potential as anticancer agents, with many exhibiting cytotoxic effects against a range of cancer cell lines.[2] A primary mechanism of action for many of these compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical cascade that is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[2][3][4][5]

Quantitative Anticancer Data

The in vitro cytotoxic activity of various 4-(morpholin-4-yl)-piperidine and related derivatives is summarized below, with IC50 values providing a comparative measure of their potency against different cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
MQ-1 Morpholine-Substituted QuinolineA549 (Lung)15.2[2]
PQ-1 Piperidine-Substituted QuinoxalineHeLa (Cervical)8.7[2]
Compound 5h Morpholine-Benzimidazole-OxadiazoleHT-29 (Colon)3.103 ± 0.979[6]
Compound 4a 1,2,4-triazole derivativeHuh7 (Liver)4.29[7]
Compound 4a Phthalimide-piperazine-0.91 ± 0.045[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The determination of a compound's cytotoxic activity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11][12][13]

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[9][13]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).[10][13]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in serial dilutions) and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours to allow for formazan crystal formation.[9][13]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[9][13]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).[12]

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key target for many anticancer 4-(morpholin-4-yl)-piperidine derivatives. The following diagram illustrates the core components of this signaling cascade.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activates PTEN PTEN PTEN->PIP3 Inhibits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor 4-(Morpholin-4-yl)-piperidine Derivative Inhibitor->PI3K Inhibits Antimicrobial_Workflow start Start: Synthesized Derivatives stock_prep Prepare Stock Solutions (DMSO) start->stock_prep serial_dilution Serial Dilution in 96-Well Plates stock_prep->serial_dilution inoculation Inoculate Plates serial_dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate (e.g., 37°C, 24h) inoculation->incubation read_mic Read MIC (Lowest concentration with no growth) incubation->read_mic end End: Determine Potency read_mic->end Dopamine_Signaling cluster_D1 D1-like Receptor Pathway cluster_D2 D2-like Receptor Pathway Dopamine1 Dopamine D1R D1/D5 Receptor Dopamine1->D1R Gs Gs D1R->Gs Activates AC_stim Adenylate Cyclase Gs->AC_stim Activates cAMP cAMP AC_stim->cAMP Produces PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates PP1_inhibition PP1 Inhibition DARPP32->PP1_inhibition Dopamine2 Dopamine D2R D2/D3/D4 Receptor Dopamine2->D2R Gi Gi D2R->Gi Activates AC_inhib Adenylate Cyclase Gi->AC_inhib Inhibits cAMP_decrease cAMP Decrease AC_inhib->cAMP_decrease

References

Technical Guide: Physicochemical Properties of 4-(Morpholin-4-yl)-piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the available data and necessary experimental protocols for the characterization of 4-(Morpholin-4-yl)-piperidine dihydrochloride.

Core Physicochemical Properties

This compound is a white crystalline powder.[1] It is known to be a solid that is soluble in water and some organic solvents.[1] Key physicochemical properties are summarized below.

PropertyValue
Molecular Formula C₉H₂₀Cl₂N₂O
Molecular Weight 243.18 g/mol
Appearance White crystalline powder[1]
Storage Sealed in a dry environment at room temperature[1]

Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25To be determinedTo be determined
Water37To be determinedTo be determined
Phosphate-Buffered Saline (PBS), pH 7.425To be determinedTo be determined
Phosphate-Buffered Saline (PBS), pH 7.437To be determinedTo be determined
Ethanol25To be determinedTo be determined
Dimethyl Sulfoxide (DMSO)25To be determinedTo be determined

Experimental Protocols for Solubility Determination

A robust and accurate method for determining the aqueous solubility of this compound is the equilibrium solubility assay followed by quantification using High-Performance Liquid Chromatography (HPLC).

Equilibrium Solubility Assay Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS) in a sealed vial.

    • Ensure that a solid precipitate remains, indicating that the solution is saturated.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

HPLC Quantification Protocol
  • Instrumentation:

    • A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (to be determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

  • Analysis and Calculation:

    • Inject the diluted, filtered sample from the solubility experiment.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the solvent, accounting for the dilution factor.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination start Start: Excess Compound + Solvent equilibration Equilibration (24-48h at constant T) start->equilibration filtration Filtration of Supernatant (0.22 µm filter) equilibration->filtration dilution Dilution of Filtrate filtration->dilution hplc HPLC Analysis dilution->hplc quantification Quantification via Calibration Curve hplc->quantification

Caption: A flowchart of the experimental workflow for determining solubility.

Logical Relationship in Drug Discovery

This compound is a building block for the synthesis of more complex molecules. Its utility in drug discovery follows a logical progression from initial synthesis to the identification of a lead compound.

G Logical Progression in Drug Discovery cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization start Scaffold This compound synthesis Chemical Modification start->synthesis library Compound Library synthesis->library screening High-Throughput Screening library->screening hit Hit Compound(s) screening->hit sar Structure-Activity Relationship (SAR) hit->sar lead Lead Compound sar->lead

Caption: The logical flow from a chemical scaffold to a lead compound.

Signaling Pathways and Biological Context

While specific signaling pathways for this compound are not documented, the constituent morpholine and piperidine rings are prevalent in a wide array of biologically active compounds and approved drugs. These heterocyclic moieties are often considered "privileged structures" in medicinal chemistry due to their favorable pharmacokinetic properties and their ability to interact with a variety of biological targets.

Derivatives of morpholine and piperidine are known to be involved in targeting:

  • G-protein coupled receptors (GPCRs)

  • Ion channels

  • Enzymes (e.g., kinases, proteases)

  • Nuclear receptors

The incorporation of the 4-(morpholin-4-yl)-piperidine scaffold into novel chemical entities is a strategic approach in drug discovery aimed at exploring these and other potential biological targets.

References

Spectral Analysis of 4-(Morpholin-4-yl)-piperidine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 4-(Morpholin-4-yl)-piperidine dihydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public spectral data for the dihydrochloride salt, this document presents predicted data based on the analysis of its free base, 4-(Morpholin-4-yl)-piperidine, and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring and analyzing the spectral data are also provided.

Chemical Structure and Properties

  • IUPAC Name: 4-(Piperidin-4-yl)morpholine dihydrochloride

  • Molecular Formula: C₉H₂₀Cl₂N₂O

  • Molecular Weight: 243.18 g/mol

  • CAS Number: 334942-10-8, 550370-31-5[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the known spectral data of the free base and the expected electronic effects of protonation on the two nitrogen atoms.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Piperidine N-H₂⁺> 9.0Broad Singlet2HChemical shift is highly dependent on solvent and concentration.
Morpholine N-H⁺> 9.0Broad Singlet1HChemical shift is highly dependent on solvent and concentration.
Morpholine -CH₂-O-~3.8 - 4.2Multiplet4HDeshielded due to the electronegativity of oxygen and protonated nitrogen.
Piperidine -CH-N-~3.2 - 3.6Multiplet1HDeshielded due to adjacent protonated nitrogen.
Morpholine -CH₂-N⁺-~3.0 - 3.4Multiplet4HDeshielded due to protonated nitrogen.
Piperidine -CH₂-N⁺- (axial)~2.8 - 3.2Multiplet2HDeshielded due to protonated nitrogen.
Piperidine -CH₂-N⁺- (equatorial)~2.5 - 2.9Multiplet2HDeshielded due to protonated nitrogen.
Piperidine -CH₂- (axial)~1.8 - 2.2Multiplet2H
Piperidine -CH₂- (equatorial)~1.5 - 1.9Multiplet2H

Note: The protonation of the nitrogen atoms will cause a significant downfield shift (deshielding) of adjacent protons compared to the free base.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
Morpholine -CH₂-O-~65 - 70
Piperidine -CH-N-~58 - 63Shifted downfield upon protonation.
Morpholine -CH₂-N⁺-~48 - 53Shifted downfield upon protonation.
Piperidine -CH₂-N⁺-~45 - 50Shifted downfield upon protonation.
Piperidine -CH₂-~28 - 33
Predicted FT-IR Data

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN⁺-H stretching vibrations
2950 - 2850StrongC-H stretching (aliphatic)
1600 - 1500MediumN⁺-H bending vibrations
1470 - 1430MediumC-H bending (scissoring)
1120 - 1080StrongC-O-C stretching (ether)
Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
171.15[M+H]⁺ of the free base
170.14Molecular ion of the free base
84.08Fragment ion corresponding to the piperidine ring
87.08Fragment ion corresponding to the morpholine ring

Note: In a typical ESI-MS experiment, the dihydrochloride salt would likely show the protonated molecule of the free base ([C₉H₁₈N₂O + H]⁺) as a prominent peak.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the N-H proton signals are exchangeable in protic solvents.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (typically 0-100 ppm for this aliphatic compound).

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: Use an FT-IR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

    • Further dilute the solution to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode.

    • The mass range should be set to include the expected molecular ion of the free base (m/z 171.15).

    • If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectral analysis of a chemical compound and the logical relationship between the different spectroscopic techniques.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Structure Elucidation Sample Compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve and Dilute Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Proc_NMR FT, Phasing, Integration Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Peak Identification Acq_MS->Proc_MS Interp Combine Spectral Data Proc_NMR->Interp Proc_IR->Interp Proc_MS->Interp Structure Final Structure Confirmation Interp->Structure

Caption: General experimental workflow for spectral analysis.

logical_relationship cluster_info NMR NMR (¹H & ¹³C) NMR_info Connectivity (C-H framework) NMR->NMR_info IR FT-IR IR_info Functional Groups (N-H, C-O, C-H) IR->IR_info MS Mass Spec. MS_info Molecular Weight & Formula MS->MS_info Structure Chemical Structure NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Logical relationship between spectroscopic techniques.

References

The Pivotal Role of 4-(Morpholin-4-yl)-piperidine Dihydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern drug discovery is characterized by an incessant search for novel molecular scaffolds that can serve as the foundation for potent, selective, and safe therapeutics. Among the myriad of heterocyclic structures employed in medicinal chemistry, the 4-(morpholin-4-yl)-piperidine moiety has emerged as a privileged scaffold. This technical guide provides an in-depth exploration of 4-(morpholin-4-yl)-piperidine dihydrochloride, a key starting material and structural component in the development of targeted therapies. With a focus on its application in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib, this document will detail its chemical properties, synthesis, and the critical role it plays in achieving high-affinity and selective kinase inhibition.

Core Compound Profile: this compound

This compound is a white crystalline solid that is soluble in water and some organic solvents.[1] It serves as a crucial building block in the synthesis of more complex, biologically active molecules.[1]

PropertyValueReference
CAS Number 334942-10-8[2]
Molecular Formula C₉H₂₀Cl₂N₂O[3]
Molecular Weight 243.18 g/mol [4]
Appearance White crystalline powder[1]
Storage Sealed in a dry place at room temperature[1][2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]

Application in Drug Discovery: The Case of Alectinib

The 4-(morpholin-4-yl)-piperidine scaffold is a cornerstone in the structure of Alectinib (trade name Alecensa), a highly potent and selective second-generation ALK inhibitor.[5][6] Alectinib is approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[7] The morpholinopiperidine moiety is crucial for the drug's overall physicochemical and pharmacokinetic properties, contributing to its high potency and favorable safety profile.

Quantitative Biological Data of Alectinib

The following table summarizes the inhibitory activity of Alectinib against wild-type ALK and various clinically relevant mutant forms, as well as its selectivity over other kinases.

TargetIC₅₀ (nM)Assay TypeReference
ALK (wild-type)1.9Cell-free enzymatic assay[2][8]
ALK L1196M1.56Cell-free enzymatic assay[5]
ALK F1174L1Cell-free enzymatic assay[9]
ALK R1275Q3.5Cell-free enzymatic assay[9]
LTK≤10Cell-free enzymatic assay[2]
GAK≤10Cell-free enzymatic assay[2]
KDR1400Cell-free enzymatic assay[8]

Experimental Protocols

Synthesis of Alectinib Intermediate Incorporating the 4-(Morpholin-4-yl)-piperidine Moiety

The following is a representative synthetic step illustrating the incorporation of the 4-(morpholin-4-yl)-piperidine scaffold. This procedure is based on a nucleophilic aromatic substitution (SNAr) reaction.

Step: Synthesis of 1,1-dimethyl-6-ethyl-7-[4-(morpholine-4-base) piperidin-1-yl]-3,4-dihydro-2-naphthalenone

  • Materials:

    • 1,1-dimethyl-6-ethyl-7-bromo-3,4-dihydro-2-naphthalenone

    • 4-(Morpholin-4-yl)piperidine[10]

    • Sodium tert-butoxide[10]

    • Toluene[10]

  • Procedure: a. Dissolve 1,1-dimethyl-6-ethyl-7-bromo-3,4-dihydro-2-naphthalenone (0.10 mol) in toluene (180 mL).[10] b. To this solution, add 4-(4-piperidyl)morpholine (0.27 mol) and sodium tert-butoxide (0.30 mol).[10] c. Heat the reaction mixture to 110°C and stir for 14 hours.[10] d. Monitor the reaction completion using Thin Layer Chromatography (TLC).[10] e. After completion, cool the reaction mixture to room temperature and add water (50 mL).[10] f. Cool the mixture to -10°C to induce crystallization, which may take up to 3 hours.[10] g. Filter the resulting solid to obtain 1,1-dimethyl-6-ethyl-7-[4-(morpholine-4-base) piperidin-1-yl]-3,4-dihydro-2-naphthalenone as a white solid.[10]

reagent1 1,1-dimethyl-6-ethyl-7-bromo- 3,4-dihydro-2-naphthalenone reaction_vessel Reaction at 110°C reagent1->reaction_vessel reagent2 4-(Morpholin-4-yl)piperidine reagent2->reaction_vessel reagent3 Sodium tert-butoxide reagent3->reaction_vessel solvent Toluene solvent->reaction_vessel product 1,1-dimethyl-6-ethyl-7-[4-(morpholine-4-base) piperidin-1-yl]-3,4-dihydro-2-naphthalenone reaction_vessel->product SNAr Reaction

Synthetic workflow for the SNAr reaction.

ALK Kinase Inhibition Assay (Cell-Free)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against the ALK enzyme.

  • Materials:

    • Recombinant ALK enzyme

    • Peptide substrate

    • ATP (Adenosine triphosphate)

    • Test compound (e.g., Alectinib) dissolved in DMSO

    • Assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the assay buffer, recombinant ALK enzyme, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a plate reader. f. Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. g. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

start Start prep_reagents Prepare Reagents: - ALK Enzyme - Substrate & ATP - Test Compound Dilutions start->prep_reagents plate_setup Add Enzyme and Test Compound to 96-well plate prep_reagents->plate_setup initiate_reaction Initiate Reaction with Substrate/ATP Mixture plate_setup->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction and Add Detection Reagent incubation->stop_reaction read_plate Measure Signal (Luminescence/Fluorescence) stop_reaction->read_plate data_analysis Calculate % Inhibition and IC₅₀ read_plate->data_analysis end End data_analysis->end

Workflow for a typical ALK kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of a compound on the proliferation of cancer cells.

  • Materials:

    • ALK-positive cancer cell line (e.g., NCI-H2228)

    • Cell culture medium

    • Test compound (e.g., Alectinib) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Procedure: a. Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). c. Incubate the cells for a specified period (e.g., 72 hours).[7] d. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11] e. Remove the medium and add the solubilization solution to dissolve the formazan crystals.[11] f. Measure the absorbance of the resulting solution at a wavelength of ~570 nm using a microplate reader. g. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. h. Determine the IC₅₀ value from the dose-response curve.

Signaling Pathways

Alectinib exerts its therapeutic effect by inhibiting the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. In ALK-positive cancers, a chromosomal rearrangement leads to the formation of a fusion protein (e.g., EML4-ALK) with a constitutively active kinase domain.[12] This aberrant kinase activity drives several downstream signaling pathways that promote cell proliferation, survival, and invasion. The primary pathways activated by oncogenic ALK are the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[12][13][14][15] Alectinib competitively binds to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these critical downstream pathways.[16][17]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS JAK JAK EML4_ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Protein Synthesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell Proliferation, Differentiation STAT3 STAT3 JAK->STAT3 STAT3->Transcription Gene Expression Proliferation Increased Proliferation Transcription->Proliferation Survival Enhanced Survival (Anti-apoptosis) Transcription->Survival Invasion Invasion & Metastasis Transcription->Invasion Alectinib Alectinib Alectinib->EML4_ALK Inhibits

ALK signaling pathway and the inhibitory action of Alectinib.

Conclusion

This compound is a valuable and versatile building block in drug discovery, exemplified by its integral role in the structure of the potent ALK inhibitor, Alectinib. Its incorporation contributes to the desirable pharmacokinetic and pharmacodynamic properties of the final drug molecule. The successful development of Alectinib underscores the importance of privileged scaffolds like the morpholinopiperidine moiety in the rational design of targeted cancer therapies. This technical guide provides a foundational understanding of this key chemical entity, its application, and the experimental and biological context of its use, which will be of significant value to researchers in the field of medicinal chemistry and oncology drug development.

References

Potential Therapeutic Targets of Morpholine-Containing Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of a wide array of therapeutic agents due to its favorable physicochemical and metabolic properties.[1] Its presence can enhance potency, selectivity, and pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive overview of the key therapeutic targets of morpholine-containing compounds, with a focus on their applications in oncology, inflammation, infectious diseases, and central nervous system (CNS) disorders. For each therapeutic area, this guide will detail the mechanism of action, present quantitative data on compound activity, provide in-depth experimental protocols for relevant assays, and visualize key signaling pathways and workflows.

I. Anticancer Therapeutics

Morpholine-containing compounds have demonstrated significant potential in oncology by targeting various key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Gefitinib is a prime example of a morpholine-containing EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).[3][4] It competitively binds to the ATP-binding site of the EGFR kinase domain, inhibiting autophosphorylation and subsequent downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell growth and survival.[3]

CompoundCell LineCancer TypeIC50 (µM)
GefitinibA549Non-Small Cell Lung Cancer10 - 32
GefitinibH1650Non-Small Cell Lung Cancer31.0 ± 1.0
GefitinibH1975Non-Small Cell Lung Cancer16.40
GefitinibPC9Non-Small Cell Lung Cancer1.794

Table 1: Inhibitory concentrations of Gefitinib against various NSCLC cell lines.[3][4][5][6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP competitive)

EGFR signaling pathway and Gefitinib's inhibitory action.
Phosphoinositide 3-Kinase (PI3K) Inhibition

The morpholine ring is a key pharmacophore in a multitude of PI3K inhibitors, with the oxygen atom often acting as a hydrogen bond acceptor in the ATP-binding pocket of the enzyme.[7] ZSTK474 is a pan-Class I PI3K inhibitor containing two morpholine moieties.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK4745251510
Analog 461.6---
Analog 481.3---

Table 2: In vitro inhibitory activity of morpholine-containing PI3K inhibitors.[7][8]

  • Reagent Preparation : Prepare serial dilutions of the morpholine-containing inhibitor in DMSO, followed by dilution in the assay buffer.

  • Assay Plate Setup : Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition : Add 2.5 µL of the PI3K enzyme solution to each well.

  • Reaction Initiation : Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

  • Incubation : Incubate the plate at room temperature for 60 minutes.

  • Detection : Stop the reaction and detect the product by adding TR-FRET detection reagents. Incubate for an additional 30 minutes at room temperature, protected from light.

  • Data Acquisition : Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis : Calculate IC50 values by fitting the data to a four-parameter logistic equation.[8]

Western_Blot_Workflow Start Start Cell_Culture Seed and Culture Cells Start->Cell_Culture Treatment Treat with Morpholine Compound Cell_Culture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking with 5% BSA Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-p-Akt) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis End End Analysis->End

Workflow for Western blot analysis of the PI3K/Akt pathway.
Other Anticancer Targets

  • VEGFR-2 Inhibition : Novel morpholine-benzimidazole-oxadiazole derivatives have been synthesized and show promise as VEGFR-2 inhibitors, a key target in angiogenesis.

  • Bcl-2 Inhibition : Morpholine-substituted quinazoline derivatives have been found to induce apoptosis in cancer cells, potentially through the inhibition of the anti-apoptotic protein Bcl-2.[9]

CompoundCell LineCancer TypeIC50 (µM)
AK-3A549Non-Small Cell Lung Cancer10.38 ± 0.27
AK-3MCF-7Breast Cancer6.44 ± 0.29
AK-3SHSY-5YNeuroblastoma9.54 ± 0.15
AK-10A549Non-Small Cell Lung Cancer8.55 ± 0.67
AK-10MCF-7Breast Cancer3.15 ± 0.23
AK-10SHSY-5YNeuroblastoma3.36 ± 0.29

Table 3: Cytotoxic activity of morpholine-substituted quinazoline derivatives.[9]

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the morpholine-containing compound or DMSO (vehicle control).

  • Incubation : Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition : Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation : Incubate for 1-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis : Normalize the data to the vehicle-treated cells and calculate IC50 values.[8]

II. Anti-inflammatory Therapeutics

Phosphodiesterase 4 (PDE4) Inhibition

Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[10][11] By inhibiting PDE4, apremilast increases intracellular cAMP levels, which in turn down-regulates the expression of pro-inflammatory mediators like TNF-α, IL-17, and IL-23, and up-regulates the anti-inflammatory cytokine IL-10.[10]

CompoundTarget/AssayIC50 (nM)
ApremilastPDE4 (enzymatic assay)74
ApremilastTNF-α release (LPS-stimulated monocytes)55
ApremilastTNF-α release (LPS-stimulated Raw 264.7 cells)104

Table 4: In vitro inhibitory activity of Apremilast.[10][11]

PDE4_Pathway cluster_cytoplasm Cytoplasm ATP ATP Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts PDE4 PDE4 PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-23) CREB->Pro_inflammatory Decreases Transcription Anti_inflammatory Anti-inflammatory Cytokines (IL-10) CREB->Anti_inflammatory Increases Transcription Apremilast Apremilast Apremilast->PDE4 Inhibits

Mechanism of action of Apremilast via PDE4 inhibition.
  • Compound Preparation : Prepare serial dilutions of the morpholine-containing inhibitor in DMSO.

  • Assay Plate Preparation : Add 2 µL of the diluted compounds or DMSO to the wells of a 384-well plate.

  • Enzyme Addition : Add 10 µL of diluted recombinant PDE4 enzyme to each well (except "no enzyme" controls).

  • Pre-incubation : Incubate for 15 minutes at room temperature.

  • Reaction Initiation : Add 8 µL of FAM-cAMP solution to all wells.

  • Enzymatic Reaction : Incubate for 60 minutes at room temperature.

  • Termination and Binding : Add a binding agent to stop the reaction and capture the resulting AMP.

  • Final Incubation : Incubate for at least 60 minutes at room temperature, protected from light.

  • Data Acquisition : Measure the fluorescence polarization of each well.

  • Data Analysis : Calculate the percent inhibition and determine the IC50 value.[12]

III. Antibacterial Therapeutics

Bacterial Protein Synthesis Inhibition

Linezolid is an oxazolidinone antibiotic containing a morpholine ring. It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex.[13] This unique mechanism of action makes it effective against many drug-resistant Gram-positive bacteria.

OrganismMIC90 (µg/mL)
Staphylococcus aureus2
Enterococcus faecalis2
Enterococcus faecium2
Streptococcus pneumoniae1

Table 5: Minimum Inhibitory Concentration (MIC) of Linezolid against key Gram-positive pathogens.

  • Bacterial Isolate Preparation : Culture the bacterial strain on an appropriate agar plate and incubate for 18-24 hours. Prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Antibiotic Dilution : Prepare a serial two-fold dilution of the morpholine-containing antibiotic in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation : Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation : Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination : The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[12]

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Serial Dilution of Antibiotic in 96-well Plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for determining the Minimum Inhibitory Concentration (MIC).

IV. Central Nervous System (CNS) Therapeutics

Norepinephrine Reuptake Inhibition

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[14][15] It contains a morpholine ring and acts by blocking the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[14]

CompoundTransporterKi (nM)
ReboxetineNET>1,000
ReboxetineSERT>1,000
ReboxetineDAT>1,000

Table 6: In vitro binding affinities of Reboxetine for monoamine transporters.[16]

  • Cell/Synaptosome Preparation : Use cells expressing NET or synaptosomes prepared from brain tissue.

  • Assay Buffer Preparation : Prepare an appropriate buffer (e.g., Krebs-Ringer-HEPES).

  • Compound Pre-incubation : Pre-incubate the cells/synaptosomes with various concentrations of the morpholine-containing inhibitor or vehicle for 10-15 minutes.

  • Uptake Initiation : Initiate norepinephrine uptake by adding a fixed concentration of [³H]-norepinephrine.

  • Incubation : Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination : Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Determine the IC50 value for the inhibition of norepinephrine uptake.[17]

Conclusion

The morpholine scaffold is a versatile and valuable component in the design of a wide range of therapeutic agents. Its incorporation has led to the development of successful drugs targeting a diverse set of proteins, including kinases, phosphodiesterases, and transporters. The examples provided in this guide highlight the significant contribution of the morpholine moiety to the potency and selectivity of these compounds. A thorough understanding of the structure-activity relationships and the mechanisms of action of morpholine-containing compounds is crucial for the continued development of novel and effective therapeutics. The experimental protocols and workflows detailed herein provide a practical framework for researchers and drug development professionals to evaluate and characterize new morpholine-based drug candidates.

References

The Privileged Scaffolds: An In-depth Technical Guide to Piperidine and Morpholine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the piperidine and morpholine rings stand out as "privileged scaffolds." Their prevalence in a vast number of natural products and FDA-approved drugs underscores their remarkable versatility and profound impact on drug discovery.[1][2] The unique structural and physicochemical properties of these six-membered heterocycles contribute to their widespread success in drug design. The three-dimensional, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] The morpholine ring, with its ether linkage, often imparts favorable properties such as improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds.[3][4]

This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic significance of synthetic piperidine and morpholine derivatives across a spectrum of diseases. It is intended to serve as a valuable resource for professionals engaged in the exploration and development of therapeutics based on these essential chemical motifs.

Piperidine Derivatives: A Cornerstone of Modern Pharmacology

The piperidine scaffold is a ubiquitous feature in pharmaceuticals, with applications spanning a wide range of therapeutic areas.[5] Its derivatives are present in over twenty classes of pharmaceuticals and numerous alkaloids.[5] The development of efficient and cost-effective methods for the synthesis of substituted piperidines remains an important focus of modern organic chemistry.[5]

Anticancer Applications

Synthetic piperidines have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and metastasis.[1][6]

Mechanisms of Action:

  • Induction of Apoptosis and Cell Cycle Arrest: A significant number of piperidine-containing compounds exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, often at the G1 or G2/M phase.[1][7]

  • Enzyme Inhibition: Piperidine derivatives have been designed to inhibit a variety of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs), protein kinases (e.g., Akt1), and topoisomerases.[2][8]

  • Receptor Antagonism: Certain piperidine derivatives function as antagonists for receptors that are overexpressed in cancer cells, thereby blocking signaling pathways that promote tumor growth.[9]

  • DNA Intercalation: Some piperidine derivatives can intercalate into the DNA double helix, disrupting DNA replication and transcription, ultimately leading to cell death.[10]

Quantitative Data on Anticancer Activity of Piperidine Derivatives:

Compound/SeriesTarget/Cell LineKey Structural Features for ActivityIC50 / GI50 (µM)
Furan-pyrazole piperidine derivativesAkt1Furan-pyrazole moiety0.02 - 5.3
Furan-pyrazole piperidine derivativesOVCAR-8 (Ovarian)Furan-pyrazole moiety0.1 - 15.8
Furan-pyrazole piperidine derivativesHCT116 (Colon)Furan-pyrazole moiety0.1 - 15.8
DTPEPMCF-7 (Breast, ER+)Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl moiety0.8 ± 0.04
DTPEPMDA-MB-231 (Breast, ER-)Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl moiety1.2 ± 0.12
Compound 17aPC3 (Prostate)Not specified0.81
Compound 17aMGC803 (Gastric)Not specified1.09
Compound 17aMCF-7 (Breast)Not specified1.30
Compound 16786-0 (Kidney)Not specified0.4 (GI50, µg/mL)
Compound 16HT29 (Colon)Not specified4.1 (GI50, µg/mL)
Compound 16NCI/ADR-RES (Ovarian, Resistant)Not specified17.5 (GI50, µg/mL)
Compound 16PC-3 (Prostate)Not specified<25 (GI50, µg/mL)

Table compiled from data in referenced sources.[2][10]

anticancer_piperidine_moa cluster_drug Piperidine Derivative cluster_cell Cancer Cell Piperidine Piperidine Derivative Kinase Protein Kinase (e.g., Akt1) Piperidine->Kinase Inhibition DNA DNA Piperidine->DNA Intercalation Microtubules Microtubules Piperidine->Microtubules Disruption CellCycle Cell Cycle Machinery Piperidine->CellCycle Modulation Proliferation Inhibition of Proliferation Kinase->Proliferation DNA->Proliferation Microtubules->Proliferation CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanisms of action for anticancer piperidine derivatives.

Central Nervous System (CNS) Applications

The ability of the piperidine scaffold to cross the blood-brain barrier has made it a cornerstone in the development of drugs targeting the CNS.[1]

Neurodegenerative Diseases:

  • Alzheimer's Disease: Piperidine derivatives are central to the design of acetylcholinesterase (AChE) inhibitors like donepezil, which are used to manage the symptoms of Alzheimer's disease.[11] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain.[1] Additionally, piperidine derivatives are being explored as inhibitors of γ-secretase to reduce the production of amyloid-β peptides.[12]

  • Parkinson's Disease: Research has focused on piperidine derivatives as inhibitors of phosphodiesterase-8 (PDE8), an enzyme overexpressed in neurodegenerative conditions like Parkinson's disease.[13]

Analgesia:

  • Opioid Receptor Modulation: The piperidine ring is a key structural feature of many synthetic opioids, including meperidine and fentanyl.[1][14] These compounds act as agonists at µ-opioid receptors in the CNS to produce potent analgesic effects.[1] The binding affinity (Ki) of these derivatives to opioid receptors is a critical determinant of their analgesic activity.[15]

Quantitative Data on CNS-Active Piperidine Derivatives:

CompoundReceptor/EnzymeKi (nM)
Morphineµ-Opioid Receptor1-100
Fentanylµ-Opioid Receptor1-100
Meperidineµ-Opioid Receptor>100
Sufentanilµ-Opioid Receptor<1
Alfentanilµ-Opioid Receptor1-100

Table compiled from data in referenced sources.[15]

ach_inhibition_workflow cluster_workflow Acetylcholinesterase Inhibition Assay Workflow Start Start PrepareReagents Prepare Reagents: AChE, ATCI, DTNB, Test Compound Start->PrepareReagents End End Incubate Incubate AChE with Test Compound PrepareReagents->Incubate AddSubstrate Add Substrate (Acetylthiocholine) Incubate->AddSubstrate Reaction Enzymatic Reaction: ATCI -> Thiocholine AddSubstrate->Reaction ColorDev Color Development: Thiocholine + DTNB -> TNB Reaction->ColorDev Measure Measure Absorbance at 412 nm ColorDev->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate Calculate->End

Caption: Experimental workflow for acetylcholinesterase inhibition assay.

Morpholine Derivatives: A Scaffold of Diverse Bioactivity

The morpholine ring is another privileged structure in medicinal chemistry, valued for its ability to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3] The inclusion of both nitrogen and oxygen atoms provides a unique balance of hydrophilicity and lipophilicity, which can enhance properties like blood-brain barrier permeability.[16]

Anticancer Applications

Morpholine derivatives have demonstrated significant potential as anticancer agents through various mechanisms.[7]

Mechanisms of Action:

  • Enzyme Inhibition: A key target for morpholine-containing anticancer agents is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase crucial for angiogenesis.[17] Inhibition of VEGFR-2 blocks the formation of new blood vessels that tumors need to grow and metastasize.

  • Induction of Apoptosis: Many morpholine derivatives induce apoptosis in cancer cells, often through the modulation of Bcl-2 family proteins.[18]

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[7]

Quantitative Data on Anticancer Activity of Morpholine Derivatives:

CompoundTarget/Cell LineIC50 (µM)
AK-3A549 (Lung)10.38 ± 0.27
AK-3MCF-7 (Breast)6.44 ± 0.29
AK-3SHSY-5Y (Neuroblastoma)9.54 ± 0.15
AK-10A549 (Lung)8.55 ± 0.67
AK-10MCF-7 (Breast)3.15 ± 0.23
AK-10SHSY-5Y (Neuroblastoma)3.36 ± 0.29
Compound 5hVEGFR-20.049 ± 0.002
Compound 5jVEGFR-20.098 ± 0.011
Compound 5cVEGFR-20.915 ± 0.027
Compound 5jHT-29 (Colon)9.657 ± 0.149
Compound 5cHT-29 (Colon)17.750 ± 1.768
Compound 8bDLA (Murine Lymphoma)~7.5
Compound 8fDLA (Murine Lymphoma)~10.3
Compound 8bEAC (Murine Carcinoma)~9.5
Compound 8fEAC (Murine Carcinoma)~10.8
Compound 8bMCF-7 (Breast)~7.1
Compound 8fMCF-7 (Breast)~9.3

Table compiled from data in referenced sources.[7][17][19]

vegfr2_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation PLCg PLCγ VEGFR2->PLCg Akt Akt PI3K->Akt MAPK MAPK PLCg->MAPK Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Morpholine Morpholine Derivative Morpholine->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Neurodegenerative Diseases

Morpholine derivatives have shown considerable promise in the treatment of neurodegenerative diseases.[16][20] Their ability to modulate enzymes implicated in these conditions makes them attractive candidates for drug development.[16]

Targets and Mechanisms:

  • Cholinesterase Inhibition: Similar to piperidine derivatives, morpholine-based compounds have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine.[16][20]

  • Monoamine Oxidase (MAO) Inhibition: Morpholine derivatives can also inhibit monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters like dopamine and serotonin.[16][20] Dysregulation of these neurotransmitters is a feature of several neurodegenerative disorders.

The dual inhibitory potential of some morpholine derivatives against both cholinesterases and MAOs makes them particularly interesting for the multi-faceted treatment of diseases like Alzheimer's.[16]

Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in the evaluation of piperidine and morpholine derivatives.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25 µM) and incubate for a specified period (e.g., 48 hours).[15]

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][18]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[6]

Annexin V-FITC/PI Assay for Apoptosis

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][16] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by FITC-conjugated Annexin V.[16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[5]

Protocol:

  • Cell Preparation: Collect 1-5 x 10⁵ cells and wash them with cold PBS.[5]

  • Resuspension: Resuspend the cells in 500 µL of 1x Annexin V binding buffer.[5]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.[21]

  • Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Flow cytometry can then be used to distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[7]

  • Washing: Centrifuge the fixed cells and wash with cold PBS.[7]

  • Staining: Resuspend the cell pellet in a PI/Triton X-100 staining solution containing RNase A.[7]

  • Incubation: Incubate at 37°C for 15 minutes or 30 minutes at room temperature, protected from light.[7]

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

VEGFR-2 Kinase Assay

Principle: This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[22] The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase in the presence of ATP.[22]

Protocol:

  • Reaction Setup: In a microplate, add kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.[22]

  • Initiation: Initiate the kinase reaction by adding ATP and a suitable substrate.[22]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[22]

  • Detection: Stop the reaction and add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP (e.g., using a luminescence-based method).[22]

  • Measurement: Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[22]

General Procedure for Synthesis of Piperidine and Morpholine Derivatives

Reductive Amination for Piperidine Synthesis: Reductive amination is a common method for synthesizing piperidines. This two-step process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine.[23]

General Protocol for Morpholine-Substituted Quinazoline Synthesis:

  • Quinazolinone Formation: Reacting different aromatic aldehydes with anthranilamide in the presence of a catalyst like iodine to synthesize differently substituted quinazolinones.[15]

  • Chlorination: Chlorination of the synthesized quinazolinones using a reagent like thionyl chloride to form an intermediate.[15]

  • Substitution: The target morpholine-substituted quinazolines are synthesized via a nucleophilic aromatic substitution (SNAr) reaction where the chlorine is substituted with morpholine.[15]

Conclusion

Piperidine and morpholine derivatives continue to be exceptionally fruitful scaffolds in the pursuit of novel therapeutics. Their structural and physicochemical properties offer a versatile platform for the design of potent and selective modulators of a wide array of biological targets. The extensive research into their synthesis and structure-activity relationships has led to numerous clinical candidates and approved drugs for a multitude of diseases, including cancer and neurodegenerative disorders. As our understanding of the molecular basis of disease deepens, the rational design of new generations of piperidine and morpholine-based drugs holds immense promise for addressing unmet medical needs. This guide provides a foundational understanding of the core principles and methodologies in this dynamic field of medicinal chemistry, intended to aid researchers in their quest to develop the next wave of innovative medicines.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 4-(Morpholin-4-yl)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-(Morpholin-4-yl)-piperidine. Due to the compound's lack of a strong UV chromophore, this protocol outlines a primary method involving pre-column derivatization to enable sensitive UV detection. An alternative approach using mass spectrometry (MS) for direct analysis is also discussed. This document provides comprehensive experimental protocols, data presentation guidelines, and a visual workflow to aid researchers in drug discovery, development, and quality control processes.

Introduction

4-(Morpholin-4-yl)-piperidine is a key building block in the synthesis of various pharmaceutical compounds. Its accurate quantification and purity assessment are critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs). The polar nature of this compound and its lack of a significant UV chromophore present challenges for traditional reversed-phase HPLC analysis with UV detection. To overcome this, a pre-column derivatization strategy is employed to attach a UV-active moiety to the analyte, allowing for sensitive and accurate quantification.

Physicochemical Properties of 4-(Morpholin-4-yl)-piperidine

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueReference
Molecular FormulaC9H18N2O[1][2][3]
Molecular Weight170.25 g/mol [1][2][3]
Melting Point40-43 °C[1][2]
pKa10.21 ± 0.10[1]
AppearanceOff-white powder[1]

The high pKa value indicates that 4-(Morpholin-4-yl)-piperidine is a basic compound and will be protonated at acidic pH. This is a key consideration for optimizing chromatographic retention and peak shape.

HPLC Method Development Workflow

The logical progression for developing the HPLC method is outlined in the following diagram.

HPLC_Method_Development cluster_prep Phase 1: Preparation & Characterization cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Application Lit_Search Literature Search & Analyte Characterization Prop_Analysis Analyze Physicochemical Properties (pKa, Solubility) Lit_Search->Prop_Analysis Deriv Select Derivatization Agent (e.g., Tosyl Chloride) Prop_Analysis->Deriv Column_Select Column Selection (e.g., C18) Deriv->Column_Select Mobile_Phase Mobile Phase Optimization (pH, Organic %) Column_Select->Mobile_Phase Detection Detector Settings (UV Wavelength) Mobile_Phase->Detection Validation Method Validation (Linearity, Precision, Accuracy) Detection->Validation Application Application to QC Samples Validation->Application

Caption: Workflow for HPLC Method Development.

Experimental Protocols

Method 1: HPLC with UV Detection following Pre-Column Derivatization

This method is recommended for laboratories equipped with standard HPLC-UV systems. The derivatization with 4-toluenesulfonyl chloride (tosyl chloride) introduces a chromophore, enabling sensitive UV detection.[4][5][6]

1. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC SystemStandard HPLC with binary or quaternary pump, autosampler, column oven, and UV-Vis detector
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseA: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient0-15 min, 30-70% B; 15-20 min, 70% B; 20-21 min, 70-30% B; 21-25 min, 30% B
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength~230 nm (based on tosyl derivative absorbance)
Injection Volume10 µL

2. Reagents and Standard Preparation

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water

  • Phosphoric Acid (Analytical Grade)

  • 4-Toluene Sulfonyl Chloride (Derivatizing Reagent)

  • 4-(Morpholin-4-yl)-piperidine Reference Standard

  • Sodium Bicarbonate or other suitable base

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-(Morpholin-4-yl)-piperidine reference standard in 10 mL of a suitable solvent (e.g., acetonitrile).

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to cover the desired concentration range (e.g., 1-100 µg/mL).

3. Derivatization Protocol

  • To 1 mL of each working standard solution and sample solution, add 1 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.

  • Add 1 mL of 1 M sodium bicarbonate solution to facilitate the reaction.

  • Vortex the mixture for 1 minute.

  • Heat the mixture at 60°C for 30 minutes in a water bath or heating block.

  • Cool the mixture to room temperature.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Sample Preparation

Accurately weigh the sample containing 4-(Morpholin-4-yl)-piperidine and dissolve it in a suitable solvent to achieve a concentration within the calibration range. Proceed with the derivatization protocol as described for the standard solutions.

Method 2: HPLC with Mass Spectrometry (MS) Detection

For laboratories equipped with LC-MS, direct analysis without derivatization is possible, offering high selectivity and sensitivity.

1. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC SystemLC-MS system with an electrospray ionization (ESI) source
ColumnReversed-phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) or a mixed-mode column
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
GradientA suitable gradient to elute the polar analyte (e.g., 5-95% B over 10 minutes)
Flow Rate0.4 mL/min
Column Temperature40°C
Ionization ModeESI Positive
Monitored Ionm/z 171.15 (M+H)+

2. Sample Preparation

Prepare the sample and standard solutions by dissolving them in the mobile phase A. Filtration through a 0.45 µm syringe filter is recommended before injection.

Data Presentation

Quantitative data from method validation should be summarized for clarity and easy comparison. The following table presents example validation parameters for the derivatization method.

Validation ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0
Precision (%RSD)< 2.0
Limit of Detection (LOD) (µg/mL)0.3
Limit of Quantification (LOQ) (µg/mL)1.0

Logical Relationship Diagram

The relationship between the analytical challenge and the proposed solutions is depicted below.

Challenge_Solution cluster_challenges Analytical Challenges cluster_solutions Proposed Solutions Analyte 4-(Morpholin-4-yl)-piperidine No_Chromophore Lack of UV Chromophore Analyte->No_Chromophore Polarity High Polarity Analyte->Polarity Derivatization Pre-Column Derivatization (UV Detection) No_Chromophore->Derivatization LCMS Direct Analysis (LC-MS) No_Chromophore->LCMS Polarity->LCMS Mixed_Mode Mixed-Mode or Polar-Endcapped Columns Polarity->Mixed_Mode

Caption: Challenges and Solutions for Analysis.

Conclusion

The HPLC methods outlined in this application note provide reliable and robust approaches for the quantitative analysis of 4-(Morpholin-4-yl)-piperidine. The choice between pre-column derivatization with UV detection and direct analysis by LC-MS will depend on the available instrumentation and the specific requirements of the analysis. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists in pharmaceutical development and quality control.

References

Application Notes and Protocols for 4-(Morpholin-4-yl)-piperidine Dihydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholin-4-yl)-piperidine dihydrochloride is a versatile heterocyclic building block crucial in the synthesis of a variety of biologically active molecules. Its unique structure, combining the piperidine and morpholine moieties, imparts desirable physicochemical properties to the target compounds, often enhancing their pharmacological profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and final compounds, including antitumor agents and adenosine A₂A receptor antagonists.

Physicochemical Properties

PropertyValue
CAS Number 334942-10-8
Molecular Formula C₉H₂₀Cl₂N₂O
Molecular Weight 243.18 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and some organic solvents.[1]

Applications in Organic Synthesis

4-(Morpholin-4-yl)-piperidine is a key reactant for the synthesis of a range of therapeutic agents, including:

  • Antitumor Agents: Specifically in the synthesis of 2-(benzimidazol-2-yl)quinoxaline derivatives which have shown promising activity against various cancer cell lines.[2][3][4]

  • Selective Adenosine A₂A Receptor Antagonists: These compounds are being investigated for the treatment of neurodegenerative diseases such as Parkinson's disease.

  • P2Y12 Antagonists: For the inhibition of platelet aggregation.[5][6]

  • Antidepressants and Antimicrobials: The morpholino-piperidine scaffold is present in various compounds with activity against depression and microbial infections.[7]

Application 1: Synthesis of Antitumor 2-(Benzimidazol-2-yl)quinoxaline Derivatives

The 4-(morpholin-4-yl)piperidine moiety can be incorporated into the quinoxaline scaffold to generate potent antitumor agents.[2][3][4] The synthesis involves the preparation of a substituted o-phenylenediamine precursor followed by a Mamedov rearrangement.

Experimental Workflow: Synthesis of 2-(Benzimidazol-2-yl)quinoxalines

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Reduction cluster_2 Step 3: Mamedov Rearrangement A 4-Fluoro-1,2-dinitrobenzene C N-Arylation (K₂CO₃, DMF, 120°C) A->C B 4-(Morpholin-4-yl)piperidine B->C D 4-(4-Morpholinopiperidin-1-yl)-1,2-dinitrobenzene C->D E Catalytic Hydrogenation (H₂, 10% Pd/C) D->E F 4-(4-Morpholinopiperidin-1-yl)benzene-1,2-diamine E->F H Condensation (Acetic Acid, Reflux) F->H G 3-Aroylquinoxalinone G->H I 2-(Benzimidazol-2-yl)-6/7-(4-morpholinopiperidin-1-yl)-3-arylquinoxaline (Mixture of Regioisomers) H->I G A Quinoxaline Derivative B Topoisomerase II A->B Inhibition C DNA Damage B->C prevents repair D p53 Upregulation C->D E Bcl-2 Downregulation D->E F Caspase-8 Activation D->F G Caspase-3 Activation E->G disinhibition F->G H Apoptosis G->H G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Further Functionalization (Example) A 2-Chloro-7-methoxybenzothiazole C Pd₂(dba)₃, XPhos, NaOtBu Toluene, 100°C A->C B 4-(Morpholin-4-yl)piperidine B->C D 7-Methoxy-2-(4-morpholinopiperidin-1-yl)benzothiazole C->D E Demethylation (BBr₃) D->E F 2-(4-Morpholinopiperidin-1-yl)benzothiazol-7-ol E->F G Acylation / Carbamoylation F->G H Final A₂A Antagonist G->H G A Adenosine B A₂A Receptor A->B activates C Gs Protein B->C activates D Adenylate Cyclase C->D activates F cAMP E ATP E:e->F:w converts G Protein Kinase A (PKA) F->G activates H CREB Phosphorylation G->H catalyzes I Cellular Response (e.g., immunosuppression) H->I J A₂A Antagonist (e.g., Benzothiazole derivative) J->B blocks

References

Application Notes and Protocols for the N-Alkylation of 4-(Morpholin-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(Morpholin-4-yl)piperidine is a valuable bifunctional scaffold in medicinal chemistry and drug discovery. The secondary amine within the piperidine ring serves as a key handle for chemical modification. N-alkylation of this nitrogen allows for the introduction of diverse substituents, enabling the systematic modulation of a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These modifications are crucial in optimizing pharmacological activity, selectivity, and pharmacokinetic profiles for various biological targets. This document provides detailed protocols for two primary and effective methods for the N-alkylation of 4-(morpholin-4-yl)piperidine: direct alkylation with alkyl halides and reductive amination.

Core Concepts and Strategies:

The N-alkylation of the secondary amine in 4-(morpholin-4-yl)piperidine can be achieved through several synthetic strategies. The choice of method often depends on the desired substituent, the scale of the reaction, and the functional group tolerance required.

  • Direct N-Alkylation: This classic Sₙ2 reaction involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide (e.g., bromide or iodide). The reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct, driving the reaction to completion.[1] While straightforward, this method can sometimes lead to the formation of a quaternary ammonium salt as a byproduct, especially if the alkyl halide is used in excess or is highly reactive.[1][2] Careful control of stoichiometry is essential.[1]

  • Reductive Amination: This is one of the most versatile and widely used methods for the N-alkylation of secondary amines.[3] The process involves two key steps that occur in a single pot: the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, followed by the in-situ reduction of this ion to the corresponding tertiary amine.[4] This method is highly efficient, generally avoids over-alkylation, and utilizes mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which offers excellent chemoselectivity.[3]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of 4-(morpholin-4-yl)piperidine using an alkyl halide in the presence of a non-nucleophilic base.

Materials:

  • 4-(Morpholin-4-yl)piperidine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-(morpholin-4-yl)piperidine (1.0 eq) and anhydrous DMF or CH₃CN (to make a 0.1 M solution).

  • Add the base (K₂CO₃ or DIPEA, 1.5 eq) to the stirred solution.

  • Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-70°C if necessary.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate or dichloromethane.

  • Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the pure N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of 4-(morpholin-4-yl)piperidine using an aldehyde or ketone and sodium triacetoxyborohydride.[3][4]

Materials:

  • 4-(Morpholin-4-yl)piperidine

  • Aldehyde or Ketone (e.g., benzaldehyde, cyclohexanone) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-(morpholin-4-yl)piperidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE (to make a 0.1 M solution).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the solution in portions over 15 minutes.[4]

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[4]

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of 4-(morpholin-4-yl)piperidine based on the protocols described. Yields and purity are typical for these reaction types with similar substrates.

Alkylating PrécédentProtocolBase / Reducing AgentSolventTypical Yield (%)Typical Purity (%)
Benzyl BromideDirect AlkylationK₂CO₃DMF75-85>95
Ethyl IodideDirect AlkylationDIPEACH₃CN70-80>95
BenzaldehydeReductive AminationNaBH(OAc)₃DCM85-95>98
CyclohexanoneReductive AminationNaBH(OAc)₃DCE80-90>98

Visualization

The following diagram illustrates the general experimental workflow for the two primary N-alkylation strategies.

G sub 4-(morpholin-4-yl)piperidine p1_method Protocol 1: Direct Alkylation sub->p1_method Path A p2_method Protocol 2: Reductive Amination sub->p2_method Path B reaction Reaction Mixture (Stirring at RT or Heat) p1_method->reaction SN2 Reaction p1_reagents Alkyl Halide (R-X) + Base (e.g., K2CO3) p1_reagents->p1_method p2_method->reaction Iminium Formation & Reduction p2_reagents Aldehyde/Ketone (R-CO-R') + Reducer (e.g., NaBH(OAc)3) p2_reagents->p2_method workup Aqueous Work-up & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify product N-Alkyl-4-(morpholin-4-yl)piperidine purify->product

N-Alkylation workflow for 4-(morpholin-4-yl)piperidine.

Safety Precautions:

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Alkyl halides are often toxic and lachrymatory; handle with care.

  • Sodium triacetoxyborohydride can react with moisture; handle in a dry environment.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: 4-(Morpholin-4-yl)-piperidine Dihydrochloride in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(morpholin-4-yl)-piperidine scaffold is a key structural motif found in a variety of neuropharmacologically active compounds. While extensive research on the specific dihydrochloride salt form is limited in publicly available literature, the core structure is a versatile building block for ligands targeting a range of central nervous system (CNS) receptors and enzymes. These application notes provide an overview of the potential neuropharmacological applications of 4-(morpholin-4-yl)-piperidine dihydrochloride and related derivatives, based on the activities of analogous compounds. Detailed protocols for representative experimental assays are also provided to facilitate the investigation of this compound's neuropharmacological profile.

The piperidine and morpholine heterocycles are considered "privileged structures" in medicinal chemistry due to their favorable pharmacokinetic properties and their ability to interact with a wide array of biological targets.[1] Derivatives incorporating these rings have shown activity as opioid receptor modulators, sigma receptor ligands, histamine H3 receptor antagonists, and cholinesterase inhibitors, making them promising candidates for the development of novel therapeutics for pain, neurodegenerative disorders, and psychiatric conditions.[2][3][4][5]

Potential Neuropharmacological Applications and Mechanisms of Action

Based on the activities of structurally related compounds, this compound could be investigated for its potential to modulate several key neuropharmacological targets:

  • Opioid Receptor System: Piperidine derivatives have been synthesized as potent ligands for opioid receptors.[2][6] Some exhibit a mixed agonist/antagonist profile, for instance, acting as a mu-opioid receptor (MOR) agonist while simultaneously being a delta-opioid receptor (DOR) antagonist.[2][6] This profile is of interest for developing analgesics with a reduced potential for tolerance and dependence.[2]

  • Sigma Receptors: The sigma-1 and sigma-2 receptors are implicated in a variety of CNS functions and are targets for the treatment of neurodegenerative diseases and psychiatric disorders.[3] Piperidine-based compounds have been identified as high-affinity sigma-1 receptor (S1R) ligands, with some acting as agonists.[3]

  • Histamine H3 Receptor: The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for their potential in treating cognitive disorders and other neurological conditions.[4] The 4-oxypiperidine scaffold is a key component in some potent H3 receptor antagonists.[4]

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease.[5] Various piperidine derivatives have been shown to be potent inhibitors of these enzymes.[5]

Data Presentation: Representative Biological Activities of Morpholino-Piperidine Scaffolds

The following tables summarize quantitative data for compounds containing the morpholino-piperidine or related piperidine scaffolds, illustrating their potential activity at various neuropharmacological targets. It is important to note that this data is for analogous compounds and not for this compound itself.

Table 1: Opioid Receptor Binding Affinities and Functional Activities of Representative Piperidine Derivatives

Compound ClassReceptorAssay TypeKi (nM)EC50 (nM)% Max StimulationReference
4-Substituted PiperidinesMORBinding6.3--[6]
DORBinding171--[6]
MOR[35S]GTPγS-194-[6]

Table 2: Sigma Receptor Binding Affinities of Representative Piperidine/Piperazine Derivatives

Compound ClassReceptorAssay TypeKi (nM)Reference
Benzylpiperidine-derived compoundsS1RBinding3.2 - 434[3]
S2RBindingLower affinity or no affinity[3]

Table 3: Histamine H3 Receptor Binding Affinities of Representative 4-Oxypiperidine Derivatives

Compound ClassReceptorAssay TypeKi (nM)Reference
4-((1-benzylpiperidin-4-yl)oxy) derivativeshH3RBinding12.5[4]

Table 4: Cholinesterase Inhibitory Activities of Representative Piperidine Derivatives

Compound ClassEnzymeIC50 (µM)Reference
Phenoxyethyl piperidine derivativesAChE0.50[5]
BuChE> 100[5]
1-benzyl-3,5-bis(benzylidene)piperidine-4-onesAChE12.55 - 23.75[7]
BuChE17.28 - 28.41[7]

Experimental Protocols

The following are detailed, representative protocols for assessing the neuropharmacological activity of this compound.

Protocol 1: Opioid Receptor Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligand: [3H]Diprenorphine (a non-selective opioid antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Non-specific binding control: Naloxone (10 µM).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane pellets on ice and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL. Homogenize briefly using a Polytron homogenizer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM Naloxone.

    • Test Compound: 50 µL of each serial dilution of this compound.

  • Add 50 µL of [3H]Diprenorphine (final concentration ~0.5 nM) to all wells.

  • Add 150 µL of the membrane preparation to all wells.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Sigma-1 Receptor Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Materials:

  • Membrane homogenates from guinea pig brain (rich in sigma-1 receptors).

  • Radioligand: --INVALID-LINK---Pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 8.0.

  • Test Compound: this compound, serially diluted.

  • Non-specific binding control: Haloperidol (10 µM).

  • 96-well microplates, glass fiber filters, and scintillation counting supplies.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from guinea pig brain as per established protocols. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer.

    • Non-specific Binding: 10 µM Haloperidol.

    • Test Compound: Serial dilutions of this compound.

  • Add --INVALID-LINK---Pentazocine to a final concentration of ~5 nM to all wells.

  • Add the membrane homogenate (~300 µg protein per well) to all wells. The final assay volume should be 150 µL.

  • Incubate at 25°C for 120 minutes.

  • Filtration and Scintillation Counting: Follow the same procedure as described in Protocol 1.

Data Analysis:

  • Calculate the IC50 and Ki values as described in Protocol 1.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 value of this compound for AChE inhibition.

Materials:

  • Acetylcholinesterase (AChE) from electric eel.

  • Acetylthiocholine iodide (ATCI) - substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.

  • Phosphate Buffer: 0.1 M, pH 8.0.

  • Test Compound: this compound, serially diluted.

  • 96-well microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI (10 mM) in phosphate buffer.

    • Prepare a stock solution of DTNB (3 mM) in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 140 µL of phosphate buffer.

    • 20 µL of DTNB solution.

    • 10 µL of the test compound solution at various concentrations (or buffer for control).

  • Add 20 µL of the AChE solution to each well.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate Reaction: Add 10 µL of the ATCI solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

  • Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_opioid Opioid Receptor Signaling Ligand MOR Agonist (e.g., Piperidine Derivative) MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binds to Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Leads to

Caption: Mu-Opioid Receptor (MOR) Agonist Signaling Pathway.

G cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_invivo In Vivo Studies Compound 4-(Morpholin-4-yl)-piperidine dihydrochloride BindingAssay Receptor Binding Assays (Opioid, Sigma, Histamine) Compound->BindingAssay EnzymeAssay Enzyme Inhibition Assays (Cholinesterase) Compound->EnzymeAssay FunctionalAssay Functional Assays (e.g., GTPγS, cAMP) BindingAssay->FunctionalAssay CellViability Cell-Based Assays (e.g., Viability, Reporter Gene) EnzymeAssay->CellViability PK Pharmacokinetics FunctionalAssay->PK Efficacy Efficacy Models (e.g., Tail-flick, Morris Water Maze) CellViability->Efficacy Data Data Analysis (Ki, IC50, Efficacy) PK->Data Efficacy->Data

Caption: General Workflow for Neuropharmacological Profiling.

References

Application Notes and Protocols for 4-(Morpholin-4-yl)-piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the handling, storage, and potential research applications of 4-(Morpholin-4-yl)-piperidine dihydrochloride. This document includes essential safety information, experimental protocols, and an overview of the biological activities associated with its structural scaffold, intended to guide laboratory work and support further drug development efforts.

Chemical and Physical Properties

This compound is a white crystalline powder. It is soluble in water and some organic solvents like DMSO.[1] While stable at room temperature, it is susceptible to decomposition at high temperatures and upon exposure to direct sunlight.[1]

PropertyValueSource
Molecular Formula C₉H₂₀Cl₂N₂O[2]
Molecular Weight 243.17 g/mol [2]
Appearance White crystalline powder[1]
Solubility Water, DMSO[1]
Storage Temperature Room Temperature[1]

Safety and Handling

Warning: this compound may cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[1] All work should be conducted in a well-ventilated area or under a chemical fume hood.[3]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.[4]

Storage Procedures

Store this compound in a tightly sealed container in a dry and well-ventilated place.[1][3] Protect from light and moisture to prevent degradation.[1]

Experimental Protocols

Preparation of Stock Solutions

A standard practice for preparing stock solutions of heterocyclic compounds for in vitro assays is to use dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh the desired amount of this compound powder into the tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Cap the tube securely and vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

In Vitro Cell-Based Assay (General Protocol)

This protocol outlines a general workflow for testing the effects of this compound on cultured cells. The final concentration of the compound will need to be optimized based on the specific cell line and assay.

Materials:

  • Cultured cells in appropriate growth medium

  • Sterile 96-well plates

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in a fresh cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control if available.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, assess the endpoint of the assay. For a cell viability assay, add the reagent according to the manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) or other relevant metrics based on the obtained data.

Biological Activity and Potential Applications

The 4-(morpholin-4-yl)-piperidine scaffold is a common motif in compounds with diverse biological activities. Derivatives have shown potential as anticancer and anti-inflammatory agents.

Anticancer Activity

Derivatives incorporating the 4-(morpholin-4-yl)-piperidine scaffold have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the modulation of key signaling pathways that regulate cell growth, proliferation, and survival.

Quantitative Data on Anticancer Activity of Derivatives:

Compound TypeCell LineIC₅₀ (µM)
Morpholine-Substituted QuinolinesVarious Human Cancer Cell LinesVaries based on substitution
Piperidine-Substituted CompoundsPC-3 (Prostate Cancer)GI₅₀ ≤ 25 µg/mL for active compounds
Piperidine-Substituted Compounds786-0 (Renal Cancer)GI₅₀ < 25 µg/mL for active compounds
2-(benzimidazol-2-yl)-3-arylquinoxalines with morpholine fragmentA549 (Lung Adenocarcinoma)Significant decrease or complete loss of activity compared to piperazine analogs

Note: The IC₅₀ and GI₅₀ values are for derivative compounds containing the 4-(morpholin-4-yl)-piperidine scaffold and not for the dihydrochloride salt itself.[3][5][6]

One of the key pathways implicated in the anticancer effect of some piperidine-morpholine compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound 4-(Morpholin-4-yl)-piperidine Scaffold-based Inhibitor Compound->PI3K

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Anti-inflammatory Activity

Derivatives of 4-(morpholin-4-yl)-piperidine have also been investigated for their anti-inflammatory properties. Some of these compounds have been shown to inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated with lipopolysaccharide (LPS).[1]

Anti_Inflammatory_Pathway LPS LPS TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Signaling_Cascade Intracellular Signaling (e.g., NF-κB) TLR4->Signaling_Cascade iNOS_COX2_Expression iNOS and COX-2 Gene Expression Signaling_Cascade->iNOS_COX2_Expression iNOS iNOS iNOS_COX2_Expression->iNOS COX2 COX-2 iNOS_COX2_Expression->COX2 NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Compound 4-(Morpholin-4-yl)-piperidine Scaffold-based Inhibitor Compound->iNOS_COX2_Expression inhibits

Caption: Inhibition of iNOS and COX-2 expression in inflammation.

Summary

This compound is a valuable research chemical. Proper handling and storage are essential for maintaining its integrity and ensuring laboratory safety. The 4-(morpholin-4-yl)-piperidine scaffold is a key pharmacophore in a variety of biologically active compounds, with demonstrated potential in the development of anticancer and anti-inflammatory agents. The provided protocols and data serve as a starting point for further investigation into the therapeutic potential of this compound and its derivatives.

References

Application Notes and Protocols: 4-(Morpholin-4-yl)-piperidine Dihydrochloride as a Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholin-4-yl)-piperidine dihydrochloride is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates.[1] Its unique structure, combining a piperidine ring with a morpholine moiety, imparts desirable physicochemical properties to the target compounds, such as improved solubility and metabolic stability.[2] This makes it a valuable synthon in drug discovery and development.

This document provides an overview of the applications of this compound in chemical synthesis, along with detailed experimental protocols for its use. The morpholine and piperidine scaffolds are prevalent in medicinal chemistry, appearing in numerous approved drugs.[2][3] 4-(Morpholin-4-yl)-piperidine itself is a key component in the synthesis of various therapeutic agents, including selective adenosine A2A receptor antagonists, antidepressants, and antimalarials.[4] Notably, it is a critical intermediate in the synthesis of the anticancer drug Alectinib.[1][5]

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Morpholin-4-yl)-piperidine and its dihydrochloride salt is presented in Table 1.

PropertyValueReference
Chemical Name This compound[6]
CAS Number 334942-10-8[6]
Molecular Formula C₉H₂₀Cl₂N₂O[6]
Molecular Weight 243.18 g/mol [6]
Appearance White solid[1]
Storage Temperature Room Temperature, Sealed in dry[6]
Parent Compound 4-Morpholinopiperidine[7]
Parent CAS Number 53617-35-9[8]
Parent Molecular Formula C₉H₁₈N₂O[8]
Parent Molecular Weight 170.25 g/mol [8]

Applications in Chemical Synthesis

4-(Morpholin-4-yl)-piperidine is a versatile secondary amine that can participate in a variety of chemical transformations, making it a valuable building block for introducing the morpholinopiperidine moiety into larger molecules.

Key Applications:

  • Synthesis of Alectinib Intermediate: It is used to synthesize an intermediate of Alectinib, 4-{4-ethyl-3-[4-(morpholin-4-yl)piperidin-1-yl]phenyl}-4-methyl-3-oxopentanoic acid tert-butyl ester, through a substitution reaction.[1]

  • Adenosine A2A Receptor Antagonists: Serves as a reactant in the synthesis of selective adenosine A2A receptor antagonists.[4]

  • Antidepressants: Utilized as a building block for novel antidepressant compounds.[4]

  • Anticancer Agents: Incorporated into quinoline derivatives with antimicrobial activity and other small molecules designed to restore E-cadherin expression in colorectal carcinoma cells.[4][9]

  • Antimalarials and P2Y12 Antagonists: A key reactant for the synthesis of antimalarials and orally bioavailable P2Y12 antagonists for inhibiting platelet aggregation.[4]

The general workflow for utilizing 4-(Morpholin-4-yl)-piperidine in a synthetic route is depicted in the following diagram.

G General Synthetic Workflow A Starting Material B Intermediate 1 A->B Reaction(s) D Key Intermediate B->D Coupling/Substitution C 4-(Morpholin-4-yl)-piperidine (Building Block) C->D E Further Transformations D->E F Final Product (e.g., API) E->F G Synthesis of Alectinib Intermediate Precursor A Combine 5-[(ethoxycarbonyl)methyl]-2-ethylphenyl trifluoromethanesulfonate and 4-Morpholinopiperidine in a suitable solvent (e.g., DMF) B Add a non-nucleophilic base (e.g., DIPEA) A->B C Heat the reaction mixture (e.g., 80-100 °C) B->C D Monitor reaction progress by TLC/LC-MS C->D E Aqueous work-up and extraction D->E F Purification by column chromatography E->F G Obtain 2-{4-ethyl-3-[4-(morpholin-4-yl)piperidin-1-yl]phenyl}ethyl acetate F->G

References

Application Note and Protocol for the Synthesis of 4-(Piperidin-4-yl)morpholine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-(piperidin-4-yl)morpholine, a valuable building block in medicinal chemistry and drug development.[1] The described method utilizes a one-pot reductive amination reaction between piperidin-4-one and morpholine, employing sodium triacetoxyborohydride as a mild and selective reducing agent.[2][3][4] This procedure offers high efficiency and good yields by forming the iminium ion intermediate in situ, which is subsequently reduced to the desired secondary amine.[5][6] The protocol includes a comprehensive list of materials, step-by-step instructions for the synthesis and purification, and methods for characterization of the final product.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[5][6][7] This reaction is widely employed in the pharmaceutical industry for the synthesis of a diverse range of amine-containing compounds. The one-pot nature of the reaction, where a carbonyl compound and an amine react in the presence of a reducing agent, makes it an efficient and atom-economical process.[5][6] Sodium triacetoxyborohydride has emerged as a preferred reducing agent for this transformation due to its mildness, selectivity for iminium ions over ketones, and tolerance of a wide variety of functional groups.[2][3][4][8] This protocol details the application of this methodology to the synthesis of 4-(piperidin-4-yl)morpholine, a key intermediate in the preparation of various biologically active molecules.[1][9]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
Piperidin-4-one hydrochloride≥98%Commercially Available
Morpholine≥99%Commercially Available
Sodium triacetoxyborohydride97%Commercially Available
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Commercially Available
Acetic AcidGlacial, ≥99.7%Commercially Available
Sodium BicarbonateSaturated Aqueous SolutionLaboratory Prepared
Sodium SulfateAnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Procedure

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add piperidin-4-one hydrochloride (1.0 g, 7.37 mmol).

  • Add anhydrous 1,2-dichloroethane (30 mL) to the flask.

  • Add morpholine (0.71 mL, 8.11 mmol, 1.1 equiv) to the suspension.

  • Add glacial acetic acid (0.42 mL, 7.37 mmol, 1.0 equiv) to the mixture. The addition of acetic acid can aid in the formation of the iminium ion from the ketone.[3][4]

  • Stir the mixture at room temperature for 30 minutes.

Reductive Amination:

  • Slowly add sodium triacetoxyborohydride (2.34 g, 11.06 mmol, 1.5 equiv) to the reaction mixture in portions over 15 minutes. The use of an excess of the reducing agent ensures complete conversion.[8]

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

Workup and Purification:

  • Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford 4-(piperidin-4-yl)morpholine as a white to off-white solid.

Characterization

The identity and purity of the synthesized 4-(piperidin-4-yl)morpholine can be confirmed by the following methods:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight (170.25 g/mol ).[10][11]

  • Melting Point: The reported melting point is 40-43 °C.[1]

Quantitative Data Summary

ParameterValueUnitNotes
Piperidin-4-one hydrochloride1.0gLimiting Reagent
Morpholine0.71 (1.1 equiv)mL
Sodium triacetoxyborohydride2.34 (1.5 equiv)g
Acetic Acid0.42 (1.0 equiv)mLCatalyst
1,2-Dichloroethane30mLSolvent
Reaction Time18 - 24hours
Reaction TemperatureRoom Temperature°C
Expected Product Molecular Weight170.25 g/mol [10][11]
Theoretical Yield1.25g
Typical Yield70-85%

Experimental Workflow

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reductive Amination cluster_workup Workup & Purification cluster_characterization Characterization A 1. Add Piperidin-4-one HCl and DCE to flask B 2. Add Morpholine and Acetic Acid A->B C 3. Stir at RT for 30 min B->C D 4. Add NaBH(OAc)3 in portions C->D E 5. Stir at RT for 18-24h D->E F 6. Quench with NaHCO3 (aq) E->F G 7. Extract with DCM F->G H 8. Dry, Filter, Concentrate G->H I 9. Purify by Flash Chromatography H->I J 10. NMR, MS, MP Analysis I->J

Caption: Experimental workflow for the synthesis of 4-(piperidin-4-yl)morpholine.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • 1,2-Dichloroethane is a carcinogen and should be handled with extreme care.

  • Sodium triacetoxyborohydride is a water-sensitive reagent and should be handled under a dry atmosphere.

  • Acetic acid is corrosive.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a reliable and efficient method for the synthesis of 4-(piperidin-4-yl)morpholine via reductive amination. The use of sodium triacetoxyborohydride ensures a mild reaction environment and good yields. This procedure is well-suited for laboratory-scale synthesis and can be adapted for the preparation of related analogues for applications in drug discovery and development.

References

Application Notes and Protocols for 4-(Morpholin-4-yl)-piperidine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine and piperidine rings are recognized as "privileged scaffolds" in medicinal chemistry, frequently integrated into the design of novel therapeutic agents due to their favorable pharmacological properties.[1] The combination of these two heterocyclic moieties into the 4-(morpholin-4-yl)-piperidine backbone has given rise to a diverse range of derivatives with potent anticancer activities.[1] This document provides a comprehensive overview of the application of this structural motif in cancer research, detailing structure-activity relationships (SAR), experimental methodologies, and the modulation of key signaling pathways. While research on the specific dihydrochloride salt of 4-(morpholin-4-yl)-piperidine is not extensively documented in the public domain, a wealth of information exists on its derivatives, highlighting the potential of this chemical scaffold in the development of novel cancer therapeutics.

Mechanism of Action and Signaling Pathways

Derivatives of the 4-(morpholin-4-yl)-piperidine scaffold have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical intracellular signaling pathways that govern cell proliferation and survival.[1][2]

A significant number of these derivatives target the PI3K/Akt/mTOR pathway, a central regulator of cell growth that is frequently dysregulated in various cancers.[1] By inhibiting key kinases in this pathway, these compounds can effectively halt uncontrolled cell proliferation and induce programmed cell death.

Another observed mechanism of action for some derivatives is the induction of mitochondrial apoptosis.[3][4] This process involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent apoptosis.[2] Furthermore, some piperidine derivatives have been shown to arrest the cell cycle at different phases, such as the G0/G1 or S phase, preventing cancer cells from dividing and proliferating.[2][3][4]

Below is a diagram illustrating a simplified PI3K/Akt/mTOR signaling pathway, a common target for 4-(morpholin-4-yl)-piperidine derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 4-(Morpholin-4-yl)-piperidine Derivative Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Structure-Activity Relationship (SAR) and In Vitro Cytotoxicity

The anticancer potency of 4-(morpholin-4-yl)-piperidine derivatives is intrinsically linked to their chemical structure. Modifications to the core scaffold, including the nature and position of substituents, can significantly alter their biological activity. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative derivatives against various human cancer cell lines, providing a quantitative comparison to elucidate key SAR trends.

Compound IDR Group/ModificationCancer Cell LineIC50 (µM)Reference
MQ-1 H (on quinoline)A549 (Lung)>100[1]
MQ-2 6-Cl (on quinoline)A549 (Lung)15.2[1]
MQ-3 6-F (on quinoline)A549 (Lung)20.5[1]
mriBIQ 13da/14da 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-6(and 7)-(4-methylpiperazin-1-yl)quinoxalinesA549 (Lung)0.8[3][4]
Conglomeratin N/AMCF-7 (Breast)16.2[5]
Conglomeratin N/AHepG2 (Liver)13.1[5]
Compound 10e N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamideA549 (Lung)0.033[6]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed cancer cells into 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add varying concentrations of test compound incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a typical MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (typically ranging from 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.

Methodology:

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

Conclusion

The 4-(morpholin-4-yl)-piperidine scaffold represents a promising starting point for the development of novel anticancer agents. The versatility of this core structure allows for extensive chemical modifications, leading to derivatives with potent and selective activity against a range of cancer cell types. The primary mechanisms of action appear to involve the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis and cell cycle arrest. Further investigation and optimization of derivatives based on this scaffold are warranted to develop clinically effective cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Morpholin-4-yl)-piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Morpholin-4-yl)-piperidine dihydrochloride.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low yield in the reductive amination of 4-piperidone with morpholine.

  • Question: My reductive amination reaction between an N-protected 4-piperidone and morpholine is giving a low yield. What are the possible causes and how can I improve it?

  • Answer: Low yields in this reductive amination can stem from several factors, primarily the slow formation of the intermediate iminium or enamine species, especially with less reactive ketones like N-Boc-4-piperidone.[1] Here are some troubleshooting steps:

    • Choice of Reducing Agent: The selection of the reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective for reductive aminations as it is mild and selective.[2][3][4] If you are using a harsher reducing agent like sodium borohydride (NaBH₄), you may be reducing the ketone before the imine can form.

    • Reaction Conditions:

      • pH: The pH of the reaction is crucial for imine formation. An acidic catalyst, such as acetic acid, is typically required.[2][3][4] The optimal pH is usually mildly acidic (around 4-6) to facilitate protonation of the carbonyl oxygen without fully protonating the amine nucleophile.

      • Temperature and Time: Some reductive aminations can be slow.[1] Consider increasing the reaction time or gently heating the reaction, monitoring for side product formation.

    • Alternative Catalysts: For challenging substrates, Lewis acids like Ti(OiPr)₄ can be used to activate the ketone, though this was reported to be slow in one instance with N-Boc-4-piperidone.[1]

    • Alternative Synthetic Route: If direct reductive amination proves difficult, consider an alternative pathway, such as the reaction of 4-amino-1-benzylpiperidine with bis(2-bromoethyl) ether.[1]

Issue 2: Difficulty in removing the N-protecting group (Boc or Benzyl).

  • Question: I am struggling to efficiently remove the N-Boc or N-Benzyl protecting group. What are the recommended procedures?

  • Answer: Incomplete deprotection is a common issue that can significantly lower the overall yield.

    • N-Boc Deprotection: The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions. A common and effective method is using a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane.[4][5] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is another viable option.[4] Ensure anhydrous conditions to prevent side reactions.

    • N-Benzyl Deprotection: The benzyl group is most commonly removed by catalytic hydrogenation. Palladium on carbon (Pd/C) or palladium hydroxide (Pd(OH)₂) are standard catalysts, used with a hydrogen source (e.g., H₂ gas).[1][6][7] Ensure the catalyst is active and that the system is properly purged with hydrogen.

Issue 3: Impurities in the final product after salt formation.

  • Question: My final this compound product is impure. What are the likely contaminants and how can I purify it?

  • Answer: Impurities can arise from unreacted starting materials, byproducts from the reaction, or residual solvents.

    • Common Impurities:

      • Excess Morpholine: Unreacted morpholine can be carried through the synthesis. A patent suggests removal by distillation or recrystallization of the free base before salt formation.[8]

      • Unreacted Starting Material: Incomplete reaction at any stage will lead to contamination. Monitor reaction progress by TLC or LC-MS to ensure full conversion.

      • Byproducts: Side reactions can generate impurities. For example, over-reduction or side reactions of the protecting groups.

    • Purification Strategies:

      • Recrystallization: The dihydrochloride salt can often be purified by recrystallization from a suitable solvent system (e.g., methanol/ether, ethanol/isopropanol).

      • Column Chromatography: Purification of the free base by silica gel column chromatography before salt formation is a common method to remove polar impurities.[5]

      • Solvent Washes: Washing the crude product with appropriate solvents can remove certain impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely used approach is the reductive amination of an N-protected 4-piperidone with morpholine, followed by deprotection and salt formation. The choice of the N-protecting group (commonly Boc or Benzyl) influences the specific deprotection conditions.[1][4][5][6]

Q2: What are typical yields for the synthesis steps?

A2: Yields can vary depending on the specific reagents and conditions used. However, optimized procedures have reported high yields for individual steps. For a comparable synthesis, an 88% yield was reported for the initial N-alkylation of 4-piperidone, 91% for the reductive amination step, and 95% for a subsequent acylation.[2][3] Another source reported a 93% yield for the debenzylation step.[7]

Q3: How is the dihydrochloride salt typically formed?

A3: The dihydrochloride salt is generally formed by treating a solution of the free base, 4-(Morpholin-4-yl)-piperidine, with a solution of hydrogen chloride (HCl). A common method is to use a solution of HCl in an inert solvent like 1,4-dioxane.[5]

Q4: Are there any safety precautions I should be aware of?

A4: Standard laboratory safety practices should be followed. Many of the reagents used are hazardous. For example, morpholine is corrosive, and reducing agents like sodium triacetoxyborohydride can be moisture-sensitive. Catalytic hydrogenation involves flammable hydrogen gas and should be performed in a well-ventilated area with appropriate equipment. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Quantitative Data Summary

The following table summarizes reported yields for key reactions in the synthesis of 4-(Morpholin-4-yl)-piperidine and related structures.

Reaction StepStarting MaterialsReagents/ConditionsReported YieldReference
N-Alkylation4-Piperidone monohydrate hydrochloride, 2-(bromoethyl)benzeneCs₂CO₃88%[2][3]
Reductive AminationN-phenylethyl-4-piperidone, AnilineNaBH(OAc)₃, Acetic Acid91%[2][3]
N-Benzoyl DeprotectionN-benzyl-4-(4-morpholinyl)piperidine10% Pd/C, H₂ (50 psi), Methanol93%[7]

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-4-piperidone with Morpholine

This protocol is based on general procedures for reductive amination using sodium triacetoxyborohydride.[4]

  • To a solution of N-Boc-4-piperidone (1.0 eq) and morpholine (1.1 eq) in dichloromethane (DCM), add glacial acetic acid (1.0 eq).

  • Cool the mixture in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by silica gel column chromatography.

Protocol 2: Deprotection of N-Boc-4-(Morpholin-4-yl)-piperidine

This protocol is adapted from procedures for Boc deprotection using HCl in dioxane.[4][5]

  • Dissolve the N-Boc-4-(Morpholin-4-yl)-piperidine (1.0 eq) in a minimal amount of an appropriate solvent like methanol or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (excess, e.g., 5-10 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • The dihydrochloride salt may precipitate from the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude salt.

  • The crude product can be purified by recrystallization.

Protocol 3: Debenzylation of N-Benzyl-4-(Morpholin-4-yl)-piperidine

This protocol is based on a literature procedure for catalytic hydrogenation.[7]

  • Dissolve N-benzyl-4-(4-morpholinyl)piperidine (1.0 eq) in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (e.g., 10-20% by weight).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at a pressure of 50 psi.

  • Stir the reaction at room temperature for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the free base, 4-(Morpholin-4-yl)-piperidine.

Visualizations

Troubleshooting_Yield Start Low Yield in Reductive Amination CheckReagents Check Reducing Agent & Catalyst Start->CheckReagents Issue with reagents? CheckConditions Optimize Reaction Conditions Start->CheckConditions Suboptimal conditions? ConsiderAlternative Consider Alternative Route Start->ConsiderAlternative Persistent low yield? SolutionReagents Use NaBH(OAc)3 Ensure active catalyst CheckReagents->SolutionReagents SolutionConditions Adjust pH to 4-6 Increase reaction time/temp CheckConditions->SolutionConditions SolutionAlternative e.g., Alkylation of 4-aminopiperidine derivative ConsiderAlternative->SolutionAlternative ImprovedYield Improved Yield SolutionReagents->ImprovedYield SolutionConditions->ImprovedYield SolutionAlternative->ImprovedYield

Caption: Troubleshooting workflow for low yield in reductive amination.

Synthesis_Workflow Start Start: N-Protected-4-piperidone ReductiveAmination Reductive Amination with Morpholine (e.g., NaBH(OAc)3 or H2/Pd-C) Start->ReductiveAmination ProtectedProduct N-Protected-4-(Morpholin-4-yl)-piperidine ReductiveAmination->ProtectedProduct Deprotection Deprotection (Acid for Boc, H2/Pd-C for Bn) ProtectedProduct->Deprotection FreeBase 4-(Morpholin-4-yl)-piperidine (Free Base) Deprotection->FreeBase SaltFormation Salt Formation with HCl FreeBase->SaltFormation Purification Purification (Chromatography/Recrystallization) FreeBase->Purification Optional FinalProduct This compound SaltFormation->FinalProduct Purification->SaltFormation

Caption: General synthetic workflow for this compound.

References

purification techniques for 4-(Morpholin-4-yl)-piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(Morpholin-4-yl)-piperidine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Common impurities often originate from the synthetic route. A frequent pathway involves the reductive amination of 1-benzyl-4-piperidone with morpholine, followed by debenzylation.[1] Potential impurities include:

  • Unreacted Starting Materials: 1-benzyl-4-piperidone and morpholine.

  • Intermediate Species: 4-(1-Benzyl-piperidin-4-yl)-morpholine.

  • Byproducts of Hydrogenation: Benzyl alcohol or other products from the debenzylation step.

  • Residual Solvents: Solvents used during the reaction and purification steps.

Q2: What is the recommended storage condition for this compound?

A2: It is recommended to store the compound sealed in a dry environment at room temperature.[2]

Q3: Is this compound soluble in common organic solvents?

A3: As a dihydrochloride salt, it is generally expected to have good solubility in polar protic solvents like water and alcohols (e.g., methanol, ethanol) and limited solubility in non-polar organic solvents.[] Specific solubility data is crucial for selecting an appropriate recrystallization solvent.

Troubleshooting Guides

Issue 1: The isolated product has a low melting point or appears as an oil instead of a white solid.
  • Possible Cause: Presence of significant amounts of impurities, particularly residual solvents or the free base form of the compound.

  • Troubleshooting Steps:

    • Ensure Complete Conversion to the Dihydrochloride Salt: During the final stages of synthesis or workup, ensure the addition of a sufficient amount of hydrochloric acid.

    • Recrystallization: This is a primary method for purification. The choice of solvent is critical. A solvent system where the dihydrochloride salt is soluble at high temperatures but poorly soluble at low temperatures should be chosen.

    • Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvents.

Issue 2: The purity of the product, as determined by analytical methods (e.g., HPLC, NMR), is not satisfactory.
  • Possible Cause: Incomplete reaction or ineffective purification.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Re-evaluate the reaction time, temperature, and stoichiometry of reagents to ensure complete conversion.

    • Purification by Recrystallization: This is a highly effective method for removing impurities.[4] A detailed protocol is provided below.

    • Chromatographic Purification: For challenging separations, column chromatography may be employed, although this is often less practical for the highly polar dihydrochloride salt.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture, isopropanol)

  • Heating mantle with magnetic stirrer

  • Erlenmeyer flask

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common choices for amine hydrochlorides include alcohols or alcohol/water mixtures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring. Add more solvent portion-wise until the solid completely dissolves. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution. Swirl the flask for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₂₀Cl₂N₂O[2]
Molecular Weight243.18 g/mol [2]
AppearanceWhite to off-white solid
StorageSealed in dry, Room Temperature[2]

Visualizations

PurificationWorkflow Crude Crude 4-(Morpholin-4-yl)-piperidine dihydrochloride Dissolution Dissolution in Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (Optional, for colored impurities) Dissolution->HotFiltration Crystallization Slow Cooling & Crystallization Dissolution->Crystallization No colored impurities HotFiltration->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying Pure Pure Product Drying->Pure

Caption: General workflow for the purification of this compound by recrystallization.

TroubleshootingLogic start Start: Impure Product oily_product Product is oily or has a low melting point? start->oily_product low_purity Purity by analysis is low? oily_product->low_purity No check_salt Action: Ensure complete conversion to dihydrochloride salt oily_product->check_salt Yes optimize_rxn Action: Optimize reaction conditions low_purity->optimize_rxn Yes end End: Pure Product low_purity->end No recrystallize1 Action: Perform recrystallization check_salt->recrystallize1 dry Action: Dry thoroughly under vacuum recrystallize1->dry dry->low_purity recrystallize2 Action: Perform/repeat recrystallization optimize_rxn->recrystallize2 chromatography Consider column chromatography recrystallize2->chromatography chromatography->end

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: 4-(Morpholin-4-yl)-piperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Morpholin-4-yl)-piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with 4-(Morpholin-4-yl)-piperidine?

A1: The most frequent applications of 4-(Morpholin-4-yl)-piperidine involve the nucleophilic nature of its secondary piperidine nitrogen. The two most common reactions are:

  • Amide Bond Formation (Acylation): Reacting the piperidine nitrogen with an activated carboxylic acid or acyl chloride to form a stable amide bond. This is a cornerstone of medicinal chemistry for building complex molecules.

  • Reductive Amination: Reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent to form a new carbon-nitrogen bond, effectively alkylating the piperidine nitrogen.

Q2: Why is 4-(Morpholin-4-yl)-piperidine sometimes considered a "challenging" amine?

A2: While a secondary amine, the piperidine nitrogen in this molecule can be sterically hindered due to the bulky morpholino group at the 4-position. This steric hindrance can slow down reaction rates, especially with sterically demanding reaction partners, leading to incomplete conversions or requiring more forceful conditions.

Q3: How should I store 4-(Morpholin-4-yl)-piperidine?

A3: 4-(Morpholin-4-yl)-piperidine is a solid at room temperature and should be stored in a tightly sealed container in a cool, dry place. It is a basic compound and can react with atmospheric carbon dioxide over time, so minimizing air exposure is recommended.

Q4: My final product is highly polar and water-soluble. How can I effectively purify it?

A4: Purification of polar, basic compounds like derivatives of 4-(Morpholin-4-yl)-piperidine can be challenging. Standard silica gel chromatography may lead to poor separation and low recovery due to strong binding to the acidic silica.[1][2] Consider these strategies:

  • Deactivated Silica: Use silica gel that has been treated with a base, such as triethylamine (typically 1-3% in the eluent), to neutralize acidic sites and reduce streaking.[3]

  • Alumina Chromatography: Basic alumina can be a good alternative stationary phase for purifying basic compounds.[2]

  • Reverse-Phase Chromatography (C18): This is an excellent method for purifying polar compounds.[1][4] Mobile phases are typically mixtures of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Salt Formation and Recrystallization: If the product is crystalline, converting it to a salt (e.g., a hydrochloride or citrate salt) can facilitate purification by recrystallization.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is a critical reaction, but issues like low yield and side reactions are common. Below are troubleshooting steps for reactions involving 4-(Morpholin-4-yl)-piperidine.

Problem 1: Low or No Amide Product Yield
Potential CauseSuggested Solution
Ineffective Carboxylic Acid Activation The chosen coupling reagent may not be potent enough, especially if the carboxylic acid is sterically hindered. Switch to a more powerful activating agent. For example, if EDC/HOBt gives low yields, consider HATU, HCTU, or T3P.[5][6]
Steric Hindrance Both the amine and the carboxylic acid partner can be sterically bulky, slowing the reaction. Increase the reaction temperature (e.g., from room temperature to 50-60 °C) and extend the reaction time. Monitor by TLC or LC-MS to track progress.
Side Reaction of Coupling Reagent Guanidinium-based coupling reagents (like HATU, HBTU) can react with the amine to form a guanidinylated byproduct, consuming the starting amine.[7] This is more likely if the carboxylic acid activation is slow. Ensure the carboxylic acid is pre-activated with the coupling reagent for a short period (5-15 minutes) before adding the 4-(Morpholin-4-yl)-piperidine.
Incorrect Stoichiometry or Base Ensure at least one equivalent of a non-nucleophilic base (like DIPEA or triethylamine) is used to neutralize the acid formed during the reaction. Typically, 1.1-1.5 equivalents of the carboxylic acid and 1.1-1.5 equivalents of the coupling reagent are used relative to the amine.
Problem 2: Difficult Purification and Byproduct Removal
Potential CauseSuggested Solution
Unreacted Starting Materials If the reaction has not gone to completion, separating the polar starting amine from the polar product can be difficult. Drive the reaction to completion using the suggestions in Problem 1.
Coupling Reagent Byproducts Byproducts from coupling agents (e.g., dicyclohexylurea from DCC, or tetramethylurea from HATU) can complicate purification.[5] Use a water-soluble coupling agent like EDC, whose urea byproduct can be removed with an aqueous wash. For T3P, the phosphonic acid byproducts are also water-soluble.[6]
Product Streaking on Silica Gel The basic nitrogen atoms of the product interact strongly with acidic silica gel.[2] Add a small amount of triethylamine or ammonia to the eluent (e.g., 1% in a DCM/Methanol system). Alternatively, use a different stationary phase like basic alumina or reverse-phase C18 silica.[1][2]
Comparison of Common Amide Coupling Reagents
Coupling ReagentBaseTypical SolventAdvantagesDisadvantages
EDC/HOBt DIPEA, TEADCM, DMFWater-soluble byproducts, cost-effective.Can be less effective for hindered substrates, HOBt has safety concerns on large scale.
HATU DIPEA, CollidineDMF, ACNVery fast and efficient, even for hindered substrates.Can cause guanidinylation of the amine, more expensive.[7]
T3P® Pyridine, DIPEAEtOAc, THFWater-soluble byproducts, low epimerization risk, cost-effective for scale-up.[6]Can be slower than aminium/uronium-based reagents.
COMU DIPEADMF, ACNHigh reactivity, similar to HATU but based on a non-explosive HOBt alternative (Oxyma).[8]More expensive than carbodiimides.

Troubleshooting Guide: Reductive Amination Reactions

Reductive amination is a robust method for N-alkylation. However, challenges can arise, particularly with less reactive ketones.

Problem 1: Low Conversion / Incomplete Reaction
Potential CauseSuggested Solution
Inefficient Imine/Iminium Formation The equilibrium between the carbonyl, amine, and the imine/iminium intermediate may not favor the intermediate.[9] Add a dehydrating agent like molecular sieves or anhydrous MgSO₄ to remove water and drive the reaction forward.[9] A mildly acidic catalyst (e.g., acetic acid) is often necessary.[10]
Decomposition of Reducing Agent Sodium triacetoxyborohydride (STAB) is moisture-sensitive.[11] Ensure you are using a fresh bottle and that the reaction is performed under anhydrous conditions.
Poorly Reactive Carbonyl Ketones are generally less reactive than aldehydes. For sluggish reactions with ketones, consider adding a Lewis acid like Ti(iPrO)₄ or ZnCl₂ to activate the carbonyl group.[11]
Reducing Agent Added Too Early If using a strong reducing agent like NaBH₄, it can reduce the starting carbonyl if added before the imine has fully formed.[12] Allow sufficient time for imine formation (monitor by TLC/LC-MS) before adding NaBH₄, or use a milder reagent like NaBH(OAc)₃ that is selective for the iminium ion.[12]
Problem 2: Formation of Side Products
Potential CauseSuggested Solution
Reduction of Carbonyl Starting Material This occurs when the reducing agent is not selective for the iminium ion over the carbonyl. Use a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[12] If using NaBH₄, ensure imine formation is complete before adding it.
Over-Alkylation (for primary amines) While not an issue for the secondary amine of 4-(Morpholin-4-yl)-piperidine, this is a common problem in other reductive aminations. This is one of the key advantages of reductive amination over direct alkylation with alkyl halides.[12]
Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentTypical SolventpH ConditionsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, DCMMildly AcidicHighly selective for imines/iminiums, tolerant of many functional groups, mild.[11][13]Moisture-sensitive, can be slow with unreactive ketones.[11][14]
Sodium Cyanoborohydride (NaBH₃CN) MethanolMildly Acidic (pH 4-6)Selective, not water-sensitive.[11]Highly toxic and can release HCN gas, requiring careful handling.[9]
Sodium Borohydride (NaBH₄) Methanol, EthanolNeutral to BasicInexpensive, powerful reducing agent.Can reduce the starting aldehyde/ketone, requiring a two-step procedure (imine formation first).[12][15]
H₂ / Catalyst (e.g., Pd/C) Methanol, EthanolNeutral"Clean" reaction with gaseous byproduct, effective for debenzylation and reduction in one pot.Requires specialized hydrogenation equipment, catalyst can be pyrophoric.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation: Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of 4-(Morpholin-4-yl)-piperidine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50 °C.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel with a DCM/MeOH gradient, often with 1% triethylamine, or reverse-phase chromatography).

Amide_Coupling_Workflow cluster_prep Preparation & Activation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Dissolve Acid, HATU, DIPEA in DMF act 2. Stir 15 min (Activation) prep->act add_amine 3. Add 4-(Morpholin-4-yl)-piperidine act->add_amine react 4. Stir 2-16h at RT monitor Monitor by TLC/LC-MS react->monitor workup 5. Quench with H₂O, Extract monitor->workup purify 6. Column Chromatography workup->purify

Caption: General workflow for amide coupling reactions.
Protocol 2: General Procedure for Reductive Amination using NaBH(OAc)₃

  • Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and 4-(Morpholin-4-yl)-piperidine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF.

  • Imine Formation: Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation. For slow reactions, molecular sieves can be added.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by an appropriate chromatographic method.

Reductive_Amination_Troubleshooting start Low Yield in Reductive Amination cause1 Inefficient Imine Formation? start->cause1 cause2 Inactive Reducing Agent? start->cause2 cause3 Poorly Reactive Carbonyl? start->cause3 sol1 Add Dehydrating Agent (e.g., Molecular Sieves) cause1->sol1 sol2 Use Fresh NaBH(OAc)₃ under Anhydrous Conditions cause2->sol2 sol3 Add Lewis Acid (e.g., Ti(iPrO)₄) or Increase Temperature cause3->sol3

Caption: Troubleshooting logic for low yield in reductive amination.

References

Technical Support Center: Optimization of Reaction Conditions for Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and derivatization of morpholine.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of morpholine with an alkyl halide is giving a low yield. What are the potential causes?

A1: Low yields in N-alkylation reactions are a common issue. Several factors could be at play:

  • Insufficient reaction temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is being run at room temperature, consider increasing the temperature.[1]

  • Weak Base: The base may not be strong enough to effectively deprotonate the morpholine, stalling the reaction. Consider switching to a stronger base like an alkali metal tert-butoxide or a more soluble one like cesium carbonate (Cs₂CO₃).[1]

  • Steric Hindrance: If either the morpholine derivative or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced. Increasing the reaction temperature may help overcome this.[1]

  • Poor Leaving Group: The efficiency of the reaction is dependent on the leaving group of the alkylating agent. The general reactivity trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

Q2: I am observing significant di-alkylation in my reaction with a primary amine-containing precursor. How can I promote mono-alkylation?

A2: Over-alkylation is a classic problem because the mono-alkylated product is often more nucleophilic than the starting amine. Here are several strategies to favor mono-alkylation:

  • Stoichiometry Control: Using a large excess of the primary amine relative to the alkylating agent can statistically favor the mono-alkylation product.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise at a low temperature can help maintain a low concentration of the electrophile, favoring a reaction with the more abundant primary amine.

  • Choice of Base: Certain bases, such as cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃), have been shown to be highly effective in promoting selective mono-N-alkylation.[1]

  • Reductive Amination: This is a reliable alternative method to avoid over-alkylation. It involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ.[1]

Q3: My palladium-catalyzed N-arylation (e.g., Buchwald-Hartwig amination) of morpholine is not working. What should I troubleshoot?

A3: Palladium-catalyzed reactions are powerful but can be sensitive to various factors. Here are some common pitfalls:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure that all reagents and solvents are dry and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Incorrect Ligand Choice: The ligand plays a crucial role in the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective for these reactions.[2] The choice of ligand can significantly influence the reaction's success.

  • Base Selection: The strength and solubility of the base are critical. Common bases for Buchwald-Hartwig amination include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can depend on the specific substrates and ligand used.

  • Substrate Purity: Impurities in the starting materials, particularly the aryl halide, can poison the catalyst. Ensure all starting materials are of high purity.

Q4: What are the major side reactions and byproducts in morpholine synthesis itself?

A4: Byproduct formation is a key challenge in the synthesis of the morpholine ring.

  • In the Diethylene Glycol (DEG) Route: A common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and incomplete conversion can leave this in the product mixture. N-ethylmorpholine is another significant byproduct. High-molecular-weight condensation products can also form, reducing the yield.[3]

  • In the Diethanolamine (DEA) Route: The use of sulfuric acid results in large quantities of sodium sulfate byproduct after neutralization, which requires disposal.[3]

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in N-Alkylation

This workflow can help you diagnose and solve issues with low-yielding N-alkylation reactions.

G start Low/No Yield in N-Alkylation check_temp Is the reaction temperature adequate? start->check_temp increase_temp Increase temperature check_temp->increase_temp No check_base Is the base strong/soluble enough? check_temp->check_base Yes increase_temp->check_base change_base Switch to a stronger/more soluble base (e.g., NaOtBu, Cs2CO3) check_base->change_base No check_sterics Are the reactants sterically hindered? check_base->check_sterics Yes change_base->check_sterics longer_time Increase reaction time and/or temperature check_sterics->longer_time Yes check_lg Is the leaving group optimal? check_sterics->check_lg No longer_time->check_lg change_lg Use a better leaving group (I > Br > Cl) check_lg->change_lg No success Reaction Optimized check_lg->success Yes change_lg->success G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification weigh Weigh Pd catalyst, ligand, base, and aryl halide add_to_flask Add solids to oven-dried Schlenk flask weigh->add_to_flask add_liquids Add morpholine and anhydrous solvent add_to_flask->add_liquids heat Heat and stir under inert atmosphere add_liquids->heat monitor Monitor reaction by TLC/GC-MS heat->monitor cool_filter Cool to RT and filter through celite monitor->cool_filter extract Wash with water and brine cool_filter->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify final_product final_product purify->final_product Isolated Product G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor Morpholine Derivative Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

References

stability issues of 4-(Morpholin-4-yl)-piperidine dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-(Morpholin-4-yl)-piperidine dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when working with this compound in solution. The following frequently asked questions (FAQs) and troubleshooting guides are based on general chemical principles of the morpholine and piperidine moieties and data from related compounds, as specific stability data for this compound is limited in published literature.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound in solution?

As a dihydrochloride salt of a tertiary amine, 4-(Morpholin-4-yl)-piperidine is generally expected to be a white crystalline powder that is soluble in water.[1] The dihydrochloride form typically enhances aqueous solubility and stability compared to the free base. Solutions are expected to be relatively stable at room temperature when protected from light.[1] However, the piperidine and morpholine rings can be susceptible to degradation under certain conditions.

Q2: What are the potential degradation pathways for this compound in solution?

Based on the chemical structure, the primary potential degradation pathways include:

  • Oxidation: The tertiary amine nitrogen on the piperidine ring and the nitrogen on the morpholine ring are susceptible to oxidation.[2][3] This can lead to the formation of N-oxides. The carbon atoms alpha to the nitrogen atoms can also be oxidized.[3]

  • Hydrolysis: While the core morpholine and piperidine rings are generally stable to hydrolysis, extreme pH and elevated temperatures could potentially lead to ring-opening or other hydrolytic degradation.

  • Photodegradation: Exposure to UV light may initiate degradation, a common issue for many pharmaceutical compounds containing heterocyclic rings.

  • Thermal Degradation: High temperatures can cause decomposition.[1]

Q3: I am observing precipitation of my compound in an aqueous buffer. What could be the cause and how can I resolve it?

Precipitation of this compound in aqueous buffers can be due to several factors:

  • pH-dependent solubility: The solubility of this compound is likely pH-dependent. As a dihydrochloride salt, it will be more soluble in acidic to neutral pH. If the buffer pH is too high (alkaline), the compound may convert to its less soluble free base form, leading to precipitation.

  • Buffer composition: Certain buffer salts may interact with the compound, reducing its solubility.

  • Concentration: The concentration of the compound may have exceeded its solubility limit in the specific buffer system.

To address this, consider the following:

  • Ensure the pH of your buffer is compatible with maintaining the protonated, more soluble form of the compound.

  • Test the solubility in a small volume of your buffer before preparing a large stock solution.

  • If possible, adjust the pH of the final solution.

  • Consider the use of a co-solvent, such as DMSO or ethanol, if compatible with your experimental system.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Loss of compound potency over time in solution. Degradation due to oxidation, hydrolysis, or photolysis.- Prepare fresh solutions before use.- Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.- Protect solutions from light by using amber vials or wrapping containers in foil.- Degas solvents to remove dissolved oxygen to minimize oxidation.
Appearance of new peaks in HPLC analysis of the solution. Formation of degradation products.- Perform a forced degradation study to identify potential degradants (see Experimental Protocols).- Adjust solution pH and storage temperature to minimize degradation.- Ensure the purity of the starting material.
Inconsistent experimental results. Instability of the compound under specific experimental conditions.- Evaluate the compatibility of the compound with all components of your assay medium.- Prepare a fresh dilution from a solid sample for each experiment to ensure consistent starting concentrations.

Quantitative Stability Data (Hypothetical Data Based on Related Piperidine Derivatives)

The following data is illustrative and based on general trends observed for similar piperidine-containing compounds. Actual stability should be determined experimentally.

ConditionParameterValueReference
pH Stability Optimal pH range for stability4 - 6[4]
Increased degradation atpH > 8[4]
Thermal Stability Recommended Storage (Solution)-20°C to -80°CGeneral Practice
Accelerated Degradation> 40°C[5]
Photostability Light SensitivitySensitive to UV lightGeneral for heterocycles

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours in the dark.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and 365 nm) for 24 hours at room temperature. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of each stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of piperidine-containing compounds.

1. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes to elute the parent compound and any potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm or determined by UV scan).

  • Column Temperature: 30°C

2. Method Validation:

  • The method should be validated for specificity by analyzing the stressed samples from the forced degradation study. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (60°C, dark) stock->thermal photo Photostability (UV light, RT) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_pathways Potential Degradation Pathways parent 4-(Morpholin-4-yl)-piperidine n_oxide N-Oxide Formation (Piperidine or Morpholine Nitrogen) parent->n_oxide Oxidation ring_opening Ring Opening (Under harsh conditions) parent->ring_opening Extreme pH/ Temperature dealkylation Dealkylation (If substituted) parent->dealkylation Metabolic/ Oxidative hydroxylation Ring Hydroxylation parent->hydroxylation Oxidation

Caption: Potential degradation pathways.

References

avoiding side reactions in the synthesis of piperidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of piperidine compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-alkylation of piperidine, and how can it be prevented?

A1: The most prevalent side reaction during N-alkylation is over-alkylation, which leads to the formation of quaternary ammonium salts. This occurs when the newly formed tertiary amine undergoes a second alkylation. This byproduct can be difficult to separate from the desired mono-alkylated product, often resulting in lower isolated yields.[1]

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine to 1.0 equivalent of the alkylating agent).[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, helps to maintain a low concentration of the alkylating agent throughout the reaction, favoring mono-alkylation.[2]

  • Use of a Base: The reaction of piperidine with an alkyl halide generates an acid (HX) which can protonate the starting piperidine, rendering it non-nucleophilic. Adding a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) neutralizes this acid, but can also increase the rate of di-alkylation, so careful optimization is needed.[1][2]

  • Consider Reductive Amination: This alternative method avoids the use of alkyl halides, thereby eliminating the possibility of quaternary salt formation.[3]

Q2: I am struggling to separate piperidine from a pyridine impurity. Why is this difficult, and what is the best way to achieve separation?

A2: The difficulty in separating piperidine from pyridine by simple fractional distillation arises because they form a constant boiling azeotropic mixture. This azeotrope consists of approximately 92% piperidine and 8% pyridine and boils at around 106.1°C.[4]

Effective Separation Methods:

  • Azeotropic Distillation with Water: Adding water to the mixture alters the relative volatilities, allowing for a more effective separation by distillation.[4]

  • Selective Salt Formation with Carbon Dioxide: A highly effective method is to bubble carbon dioxide (CO₂) gas through a solution of the mixture. Piperidine, being a stronger base, will selectively react to form solid piperidine carbonate, which can be filtered off, while pyridine remains in solution.[4][5][6] The free piperidine can then be liberated from the salt by treatment with a strong base.[4][5]

Q3: My piperidine sample has turned yellow and/or a white solid has formed upon storage. What is causing this?

A3: A yellow discoloration in piperidine is typically due to oxidation products.[4][5] To prevent this, purified piperidine should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light and heat.[4] The white solid is likely piperidine carbonate, formed from the reaction of the basic piperidine with atmospheric carbon dioxide.[7] Storing the piperidine in a well-sealed container under an inert atmosphere can prevent this.[4]

Q4: What are common side products in the Hofmann-Löffler-Freytag reaction for synthesizing piperidines?

A4: A common side product in the Hofmann-Löffler-Freytag reaction is the isomeric pyrrolidine derivative. This arises from a competing 1,5-hydrogen atom transfer. The ratio of piperidine to pyrrolidine is highly dependent on the structure of the N-haloamine starting material.[7]

Troubleshooting Guides

Guide 1: Low Yield in Piperidine Synthesis

Issue: The overall yield of the desired piperidine compound is consistently low.

Troubleshooting Workflow:

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Assess Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temperature, Time, Atmosphere) CheckPurity->CheckConditions Purity OK SideReactions Analyze for Side Reactions (TLC, GC-MS, NMR) CheckConditions->SideReactions Conditions Correct Optimize Optimize Reaction Parameters CheckConditions->Optimize Suboptimal Conditions IncompleteConversion Check for Incomplete Conversion SideReactions->IncompleteConversion No Major Side Products SideReactions->Optimize Side Products Identified PurificationLoss Evaluate Purification Step for Product Loss IncompleteConversion->PurificationLoss Complete Conversion IncompleteConversion->Optimize Incomplete Conversion PurificationLoss->Optimize Significant Loss End Improved Yield PurificationLoss->End Minimal Loss Alternative Consider Alternative Synthetic Route Optimize->Alternative Optimization Fails Optimize->End Alternative->End

Caption: Troubleshooting workflow for low yield in piperidine synthesis.

Potential Causes and Solutions:

Potential Cause Recommended Solution(s)
Impure Starting Materials Ensure the purity of starting materials. For example, residual pyridine in a piperidine starting material can interfere with the reaction. Purify starting materials by distillation or recrystallization if necessary.[4][5]
Suboptimal Reaction Conditions Review and optimize reaction parameters such as temperature, reaction time, and solvent. Some reactions may require an inert atmosphere to prevent degradation of reagents or catalysts.[1]
Presence of Side Reactions Analyze the crude reaction mixture using techniques like TLC, GC-MS, or NMR to identify any byproducts. Once identified, modify the reaction conditions to minimize their formation. For example, in N-alkylation, the formation of quaternary ammonium salts can be suppressed by controlling stoichiometry and the rate of addition of the alkylating agent.[1][2]
Incomplete Reaction Monitor the reaction progress to ensure it goes to completion. If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding more reagent or catalyst.
Product Loss During Workup/Purification The high water solubility of some piperidine salts can lead to loss during aqueous workups. Ensure the pH is appropriately adjusted to have the desired product in the organic phase. Optimize purification methods; for instance, distillation conditions should be carefully controlled to avoid product decomposition.
Guide 2: Controlling N-Alkylation to Avoid Quaternary Salt Formation

Issue: Significant formation of a quaternary ammonium salt byproduct during N-alkylation.

Decision-Making Flowchart for N-Alkylation Method Selection:

AlkylationMethodSelection Start Need to N-alkylate Piperidine CheckSensitivity Is the substrate sensitive to strong bases or alkyl halides? Start->CheckSensitivity ReductiveAmination Use Reductive Amination CheckSensitivity->ReductiveAmination Yes DirectAlkylation Use Direct Alkylation with an Alkyl Halide CheckSensitivity->DirectAlkylation No End Desired N-alkylated Piperidine ReductiveAmination->End ControlStoichiometry Use slight excess of piperidine (1.1-1.2 eq) DirectAlkylation->ControlStoichiometry SlowAddition Slowly add alkyl halide (1.0 eq) using a syringe pump ControlStoichiometry->SlowAddition UseBase Consider adding a non-nucleophilic base (e.g., K₂CO₃) SlowAddition->UseBase Monitor Monitor reaction closely for over-alkylation UseBase->Monitor Monitor->End SideReactionWorkflow Start Unexpected Product Observed Characterize Characterize Byproduct (MS, NMR, IR) Start->Characterize Hypothesize Hypothesize Formation Mechanism Characterize->Hypothesize Purification Develop a Purification Strategy to Remove Byproduct Characterize->Purification Literature Search Literature for Similar Side Reactions Hypothesize->Literature ModifyConditions Modify Reaction Conditions to Disfavor Side Reaction Hypothesize->ModifyConditions Literature->ModifyConditions ChangeReagents Change Reagents or Protecting Groups ModifyConditions->ChangeReagents Ineffective End Pure Desired Product ModifyConditions->End Effective ChangeReagents->End Purification->End

References

Technical Support Center: Production of 4-(Morpholin-4-yl)-piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 4-(Morpholin-4-yl)-piperidine Dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale production of 4-(Morpholin-4-yl)-piperidine?

A1: The most prevalent industrial methods involve the reductive amination of a 4-piperidone derivative with morpholine, followed by deprotection (if necessary) and formation of the dihydrochloride salt. The two primary starting materials for the piperidone component are:

  • N-Boc-4-piperidone: This route involves the reductive amination of N-tert-butoxycarbonyl-4-piperidone with morpholine, followed by an acidic deprotection step to remove the Boc group.[1]

  • 1-Benzyl-4-piperidone: This method utilizes the reaction of 1-benzyl-4-piperidone with morpholine, followed by a debenzylation step, typically via catalytic hydrogenation. This route is often favored for its cost-effectiveness and suitability for industrial production.[2]

Q2: What are the critical process parameters to monitor during the reductive amination step at scale?

A2: During scale-up, it is crucial to monitor and control the following parameters to ensure reaction consistency, safety, and product quality:

  • Temperature: Reductive amination reactions are often exothermic. Inadequate temperature control can lead to the formation of byproducts and potential thermal runaway.

  • Hydrogen Pressure: In catalytic hydrogenation, maintaining a consistent hydrogen pressure is vital for ensuring complete reaction and minimizing reaction time.

  • Agitation/Mixing: Efficient mixing is necessary to ensure good contact between the reactants, catalyst, and hydrogen gas, which is critical for achieving reproducible results at a larger scale.

  • Catalyst Loading and Activity: The amount and quality of the palladium on carbon (Pd/C) catalyst directly impact reaction kinetics and completion. Catalyst activity can vary between batches.

Q3: What are the major side reactions and byproducts to be aware of during the synthesis?

A3: Byproduct formation is a key challenge in the synthesis of 4-(Morpholin-4-yl)-piperidine. Common impurities can include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 1-benzyl-4-piperidone or morpholine in the product mixture.

  • Partially Reacted Intermediates: In the debenzylation step, incomplete removal of the benzyl group can result in residual N-benzyl-4-(morpholin-4-yl)piperidine.

  • Over-alkylation Products: While less common in reductive amination, there is a potential for side reactions involving the starting materials or intermediates.

  • Catalyst Poisoning Byproducts: Impurities in the starting materials or solvents can deactivate the palladium catalyst, leading to incomplete reactions.

Q4: How can I minimize the formation of byproducts during scale-up?

A4: Minimizing byproduct formation can be achieved through:

  • Strict Control of Reaction Conditions: As mentioned in Q2, maintaining optimal temperature, pressure, and mixing is crucial.

  • High-Purity Starting Materials: Using high-quality 1-benzyl-4-piperidone and morpholine can prevent the introduction of impurities that may lead to side reactions or catalyst deactivation.

  • Optimization of Catalyst Loading: Using an appropriate amount of a high-activity catalyst can help drive the reaction to completion, minimizing residual starting materials and intermediates.

  • Efficient Monitoring of Reaction Completion: Utilizing in-process controls (e.g., HPLC, GC) to monitor the reaction progress can ensure the reaction is stopped at the optimal time.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Slow or Incomplete Reductive Amination 1. Low catalyst activity. 2. Inefficient mass transfer (poor mixing). 3. Low hydrogen pressure. 4. Catalyst poisoning.1. Use a fresh, high-activity catalyst or increase catalyst loading. 2. Increase agitation speed to improve suspension of the catalyst. 3. Ensure the system is properly sealed and maintain the target hydrogen pressure. 4. Ensure starting materials and solvents are free of potential catalyst poisons (e.g., sulfur compounds).
Difficulty in Filtering the Pd/C Catalyst 1. Fine catalyst particles clogging the filter. 2. Catalyst settling too quickly.1. Use a filter aid such as Celite. Ensure the filter bed is properly prepared. 2. Maintain good agitation during the filtration process to keep the catalyst suspended.
Product Oils Out During Dihydrochloride Salt Formation 1. Inappropriate solvent system. 2. Too rapid addition of HCl. 3. Presence of impurities.1. Screen different anti-solvents to induce crystallization. Common choices include isopropanol, ethyl acetate, or mixtures thereof. 2. Add the HCl solution slowly and at a controlled temperature to allow for gradual crystallization. 3. Purify the free base before salt formation to remove impurities that may inhibit crystallization.
Inconsistent Yields at Larger Scale 1. Poor heat transfer leading to side reactions. 2. Inefficient mixing leading to localized "hot spots" or areas of low reactivity. 3. Non-linear scaling of reaction parameters.1. Ensure the reactor has adequate cooling capacity. Consider slower addition of reagents to manage exotherms. 2. Optimize the agitator design and speed for the larger vessel. 3. Conduct process development studies to understand how parameters need to be adjusted for the larger scale.
Safety Hazard: Catalyst Fire During Handling 1. Exposure of dry, hydrogen-saturated Pd/C to air.1. Never allow the catalyst to dry completely after the reaction. Keep the catalyst wet with solvent or water during filtration and handling. 2. Transfer the wet catalyst cake to a designated waste container, preferably under a nitrogen atmosphere. 3. Quench the spent catalyst in a large volume of water before disposal.

Experimental Protocols

Synthesis of 4-(1-benzyl-piperidin-4-yl)-morpholine
  • Reaction Setup: A suitable reactor is charged with 1-benzyl-4-piperidone, morpholine, and a solvent such as toluene or isopropanol.

  • Catalytic Hydrogenation: 10% Palladium on carbon (Pd/C) is added to the mixture. The reactor is then purged with nitrogen, followed by pressurization with hydrogen gas (typically to 40-50 psi).

  • Reaction Conditions: The reaction mixture is heated (e.g., to 50-80°C) and stirred vigorously for several hours until the reaction is complete, as monitored by GC or HPLC.

  • Work-up: After cooling, the reactor is vented and purged with nitrogen. The catalyst is carefully filtered off, ensuring it remains wet. The filtrate, containing the product, is then processed in the next step.

Debenzylation to 4-(Morpholin-4-yl)piperidine
  • Procedure: The filtrate from the previous step is subjected to a second hydrogenation reaction using a fresh charge of Pd/C catalyst.

  • Conditions: The reaction is typically carried out in a solvent like methanol or isopropanol under hydrogen pressure until the benzyl group is completely cleaved.

  • Catalyst Removal: The catalyst is filtered off using the same safety precautions as in the first step.

Formation and Isolation of this compound
  • Salt Formation: The resulting solution of the free base is cooled, and a solution of hydrogen chloride in a suitable solvent (e.g., 1,4-dioxane, isopropanol) is added slowly with stirring.

  • Crystallization: The dihydrochloride salt precipitates out of the solution. The mixture is stirred for a period to allow for complete crystallization.

  • Isolation and Drying: The solid product is collected by filtration, washed with a suitable solvent (e.g., isopropanol, acetone) to remove any remaining impurities, and then dried under vacuum to yield the final product.

Visualizations

experimental_workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Debenzylation cluster_2 Step 3: Salt Formation & Isolation start 1-Benzyl-4-piperidone + Morpholine reductive_amination Reductive Amination (Pd/C, H2, Solvent) start->reductive_amination intermediate 4-(1-benzyl-piperidin-4-yl)-morpholine reductive_amination->intermediate debenzylation Debenzylation (Pd/C, H2) intermediate->debenzylation free_base 4-(Morpholin-4-yl)piperidine debenzylation->free_base salt_formation Addition of HCl free_base->salt_formation crystallization Crystallization salt_formation->crystallization filtration_drying Filtration & Drying crystallization->filtration_drying final_product 4-(Morpholin-4-yl)-piperidine dihydrochloride filtration_drying->final_product

Caption: Overall workflow for the production of this compound.

troubleshooting_workflow start Incomplete Reaction or Low Yield Observed check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_mixing Evaluate Agitation Efficiency check_catalyst->check_mixing OK increase_catalyst Increase Catalyst Loading or Use Fresh Catalyst check_catalyst->increase_catalyst Low check_pressure Verify Hydrogen Pressure check_mixing->check_pressure Good increase_agitation Increase Agitation Speed check_mixing->increase_agitation Poor fix_pressure Check for Leaks and Repressurize check_pressure->fix_pressure Low problem_solved Problem Resolved check_pressure->problem_solved OK increase_catalyst->problem_solved increase_agitation->problem_solved fix_pressure->problem_solved

Caption: Troubleshooting decision tree for incomplete reactions.

References

Technical Support Center: Resolving Poor Solubility of 4-(Morpholin-4-yl)-piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 4-(Morpholin-4-yl)-piperidine dihydrochloride. Our aim is to offer practical solutions and detailed experimental protocols to overcome challenges encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a chemical compound featuring a piperidine ring substituted with a morpholine group.[1][2][3][4] It is supplied as a dihydrochloride salt, which is intended to enhance its aqueous solubility.[1][3] However, researchers may still encounter solubility issues, particularly in neutral pH buffers or when high concentrations are required. Poor solubility can lead to inaccurate results in biological assays, difficulties in formulation development, and reduced bioavailability in preclinical studies.

Q2: What are the key factors influencing the solubility of this compound?

The solubility of this compound is primarily influenced by:

  • pH: As a dihydrochloride salt of a basic compound, its solubility is highly pH-dependent. In acidic conditions, the amine groups are protonated, leading to higher solubility. As the pH increases towards neutral and basic conditions, the compound may convert to its less soluble free base form.[5][6][7][8]

  • Solvent: The choice of solvent system is critical. While it is a salt and thus expected to be more soluble in polar protic solvents like water, its organic backbone may necessitate the use of co-solvents.

  • Temperature: For most solids, solubility increases with temperature.[7] However, the extent of this effect varies.

  • Common Ion Effect: In solutions containing chloride ions (e.g., from buffers like HCl), the solubility of the hydrochloride salt may be suppressed.

Q3: My compound is precipitating in my phosphate-buffered saline (PBS) at physiological pH. What is the likely cause and how can I fix it?

Precipitation in PBS (typically pH 7.4) is a common issue. The primary cause is likely the conversion of the highly soluble dihydrochloride salt to the less soluble free base form as the pH is significantly higher than the pKa of the piperidine and morpholine nitrogens.

Troubleshooting Steps:

  • Lower the pH: If your experiment allows, use a buffer with a lower pH (e.g., citrate or acetate buffer at pH 4-5) to maintain the protonated, more soluble form of the compound.

  • Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤1%).

  • Kinetic vs. Thermodynamic Solubility: Consider if you need thermodynamic (equilibrium) solubility or if kinetic solubility is sufficient for your experiment. For short-term assays, a supersaturated solution might be temporarily stable.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem 1: Compound does not fully dissolve in water.

Possible Causes:

  • Concentration is above the intrinsic aqueous solubility limit.

  • The common ion effect from using HCl to acidify the water is suppressing dissolution.

Solutions:

  • Determine the approximate solubility: Start by preparing a saturated solution and determining the concentration of the dissolved compound.

  • Use a different acid: If using HCl, try a different acid for pH adjustment, such as citric acid, to avoid the common ion effect.

  • Apply heat and/or sonication: Gently warming the solution or using a sonicator can help overcome the activation energy barrier for dissolution. Always check for compound stability at elevated temperatures.

Problem 2: Precipitation occurs when a DMSO stock solution is diluted into an aqueous buffer.

Possible Causes:

  • The final concentration in the aqueous buffer exceeds the compound's solubility in that specific medium.

  • The buffer's pH is too high, causing the compound to convert to its less soluble free base.

Solutions:

  • Optimize the final concentration: Reduce the final concentration of the compound in the assay.

  • Increase the percentage of co-solvent: If the experimental system allows, increase the final percentage of DMSO.

  • Use a different buffer system: Switch to a buffer with a lower pH.

  • Employ solubilizing excipients: Consider the use of surfactants or cyclodextrins to enhance and maintain solubility.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of this compound in a given aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., 0.1 M Phosphate Buffer, pH 7.4; 0.1 M Acetate Buffer, pH 4.5)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the buffer.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, let the vials stand to allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant and centrifuge it at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended solids.

  • Dilute the clear supernatant with the appropriate mobile phase or buffer and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

Protocol 2: Co-Solvent Screening for Improved Solubility

This protocol helps identify a suitable co-solvent system for your experiments.

Materials:

  • This compound

  • Aqueous buffer of interest

  • A selection of water-miscible organic solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400)

  • 96-well plate

  • Plate reader capable of measuring turbidity (nephelometry) or a UV-Vis spectrophotometer

Procedure:

  • Prepare a high-concentration stock solution of the compound in each of the selected organic solvents (e.g., 10 mM).

  • In a 96-well plate, perform serial dilutions of each stock solution into the aqueous buffer.

  • Incubate the plate at the desired temperature for a set period (e.g., 2 hours).

  • Visually inspect the plate for any signs of precipitation.

  • Quantify the solubility by measuring the turbidity or by centrifuging the plate, taking the supernatant, and measuring the absorbance at the compound's λmax.

Quantitative Data Summary

Solvent SystemExpected SolubilityRationale
Water (acidic pH)HighThe compound is a dihydrochloride salt and will be fully protonated and ionized at low pH.
Water (neutral pH)Low to ModerateAt neutral pH, the compound may start to convert to its less soluble free base form.
Phosphate Buffered Saline (PBS) pH 7.4LowThe pH is conducive to the formation of the free base, leading to precipitation.
Dimethyl Sulfoxide (DMSO)HighA polar aprotic solvent that is generally effective at dissolving a wide range of organic molecules.
EthanolModerate to HighA polar protic solvent that can solvate both the ionic and organic parts of the molecule.
MethanolModerate to HighSimilar to ethanol, it is a good solvent for many organic salts.
AcetonitrileLow to ModerateA polar aprotic solvent, but generally less effective than DMSO for dissolving salts.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis Start Start Weigh_Compound Weigh Compound Start->Weigh_Compound Prepare_Solvent Prepare Solvent/ Buffer Start->Prepare_Solvent Mix Mix Compound & Solvent Weigh_Compound->Mix Prepare_Solvent->Mix Sonication Sonication (Optional) Mix->Sonication Heating Gentle Heating (Optional) Sonication->Heating Visual_Inspection Visual Inspection Heating->Visual_Inspection Precipitation_Check Precipitation? Visual_Inspection->Precipitation_Check Soluble Solution is Ready for Use Precipitation_Check->Soluble No Troubleshoot Troubleshoot Solubility Precipitation_Check->Troubleshoot Yes

Caption: A general workflow for dissolving a chemical compound.

solubility_troubleshooting_tree Start Poor Solubility Observed Check_pH Is the pH of the medium > 6? Start->Check_pH Lower_pH Lower the pH (e.g., use citrate/acetate buffer) Check_pH->Lower_pH Yes Consider_CoSolvent Is a co-solvent being used? Check_pH->Consider_CoSolvent No Lower_pH->Consider_CoSolvent Add_CoSolvent Prepare a stock in DMSO and dilute into buffer Consider_CoSolvent->Add_CoSolvent No Advanced_Techniques Consider advanced techniques: - Surfactants - Cyclodextrins Consider_CoSolvent->Advanced_Techniques Yes

References

Technical Support Center: Analytical Method Validation for 4-(Morpholin-4-yl)-piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the analytical method validation of 4-(Morpholin-4-yl)-piperidine dihydrochloride, a compound notable for its polar, basic nature and presentation as a dihydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method. Due to the compound's high polarity and lack of a strong UV chromophore, method development can be challenging. An alternative is HPLC with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). For routine quality control where UV detection is preferred, derivatization with an agent like 4-toluenesulfonyl chloride can be employed to enhance detectability.[1][2][3][4]

Q2: What are the primary challenges when developing an HPLC method for this compound?

A2: The main challenges stem from its chemical properties:

  • High Polarity: The dihydrochloride salt form is very water-soluble, leading to poor retention on traditional C18 columns. Using an ion-pairing agent like heptafluorobutyric acid (HFBA) or a polar-embedded column can improve retention.[2]

  • Basic Nitrogens: The morpholine and piperidine moieties contain basic nitrogen atoms that can interact with residual acidic silanols on the silica backbone of the HPLC column. This interaction is a primary cause of poor peak shape, specifically peak tailing.[5][6]

  • Lack of a Strong UV Chromophore: This compound does not absorb strongly in the UV spectrum, which can lead to low sensitivity. Detection at lower wavelengths (e.g., 200-215 nm) is often necessary, which can increase baseline noise.

Q3: Which validation parameters are critical according to regulatory guidelines?

A3: According to ICH Q2(R1) guidelines, the key validation characteristics for an assay and impurity method include Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), and Robustness.[7][8][9] For impurity testing, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are also mandatory.[1][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound.

Q: My chromatographic peak for the main compound is severely tailing. What are the causes and solutions?

A: Peak tailing is the most common issue for basic compounds like this one.[5][6]

  • Cause 1: Secondary Silanol Interactions. The basic nitrogen atoms in your molecule interact with acidic silanol groups on the surface of the HPLC column's silica packing.[10]

    • Solution 1a: Adjust Mobile Phase pH. Lower the pH of the mobile phase (e.g., to pH < 3) using an acid like phosphoric or formic acid. This protonates the silanol groups, minimizing unwanted interactions.[5] Be cautious not to go below the recommended pH for your column.

    • Solution 1b: Use a Modern, End-capped Column. Employ a high-purity, end-capped column (e.g., a C18 with "B" or "AQ" designation) or a column with a polar-embedded phase. These are designed to shield residual silanols and are more suitable for basic analytes.[10]

    • Solution 1c: Add a Competing Base. Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

  • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to tailing.[6]

    • Solution 2: Reduce Sample Concentration. Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.

  • Cause 3: Column Degradation. Over time, the column's stationary phase can degrade, exposing more active silanol sites. A void at the column inlet can also cause peak distortion.[5][6]

    • Solution 3: Use a Guard Column and/or Replace the Column. A guard column can protect the analytical column from contaminants. If the problem persists and is isolated to the column, replacement is necessary.[6]

Q: I am observing a drift or shift in my retention times. What could be the problem?

A: Retention time instability can compromise the reliability of your method.[11]

  • Cause 1: Inadequate Column Equilibration. The column was not sufficiently equilibrated with the mobile phase before starting the injection sequence.

    • Solution 1: Increase Equilibration Time. Ensure the column is equilibrated for at least 10-15 column volumes before the first injection and between gradient runs.

  • Cause 2: Mobile Phase Composition Changes. The mobile phase was prepared inconsistently, or solvent proportions are changing due to evaporation or faulty pump mixing.[11][12]

    • Solution 2: Prepare Fresh Mobile Phase. Prepare mobile phase accurately and keep solvent bottles capped. If using a gradient, check the pump's proportioning valve performance.

  • Cause 3: Pump Malfunction or Leaks. Issues with pump seals, check valves, or leaks in the system can lead to an inconsistent flow rate.[12][13]

    • Solution 3: Inspect the HPLC System. Check for leaks, especially around fittings.[12] Purge the pump to remove air bubbles and check the pressure ripple.[13][14]

Q: Why is my baseline noisy, especially at low UV wavelengths?

A: A noisy baseline can interfere with the accurate integration of peaks, particularly at low concentrations.

  • Cause 1: Mobile Phase Contamination or Absorbance. Impurities in the solvents or additives (e.g., buffers, ion-pairing agents) can absorb UV light.[13][15]

    • Solution 1: Use High-Purity Solvents. Use HPLC-grade or LC-MS grade solvents and high-purity additives. Degas the mobile phase thoroughly to remove dissolved air, which can cause noise.[15]

  • Cause 2: Detector Issues. Fluctuations in the detector lamp's intensity or a contaminated flow cell can cause noise.[15]

    • Solution 2: Check Detector Performance. Check the lamp energy and flush the flow cell with a suitable solvent like isopropanol.

Experimental Protocols

RP-HPLC-UV Method for Assay of this compound

This protocol is a starting point and should be optimized and validated for your specific application.

  • Instrumentation: HPLC system with UV/Vis Detector.

  • Column: Polar-embedded C18 Column, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 40% B

    • 10-12 min: 40% to 95% B

    • 12-14 min: 95% B

    • 14-14.1 min: 95% to 5% B

    • 14.1-18 min: 5% B (Re-equilibration)

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase A.

  • Standard Preparation: Prepare a stock solution of 1.0 mg/mL in the diluent. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the sample at the same concentration as the working standard in the diluent.

Data Presentation: Summary of Validation Parameters

The following tables present hypothetical data that would be generated during method validation, based on ICH Q2(R1) acceptance criteria.[8][9]

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaResultStatus
Tailing Factor≤ 2.01.3Pass
Theoretical Plates≥ 20005800Pass
%RSD of Peak Area (n=6)≤ 1.0%0.45%Pass
%RSD of Retention Time (n=6)≤ 1.0%0.15%Pass

Table 2: Linearity Study

Concentration (µg/mL)Mean Peak Area (n=3)
50125,430
75188,150
100251,200
125313,980
150376,550
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy and Precision (Repeatability)

Concentration LevelAccuracy (% Recovery)Precision (%RSD, n=6)
80% (80 µg/mL)99.5%0.6%
100% (100 µg/mL)100.2%0.5%
120% (120 µg/mL)100.8%0.4%
Acceptance Criteria 98.0 - 102.0% ≤ 2.0%

Mandatory Visualizations

Diagrams and Workflows

G cluster_0 Method Development & Validation Workflow A Define Analytical Requirements B Method Development & Optimization A->B C Write Validation Protocol B->C D Execute Validation Experiments C->D E Specificity D->E F Linearity & Range D->F G Accuracy & Precision D->G H LOD / LOQ D->H I Robustness D->I J Write Validation Report E->J F->J G->J H->J I->J

Caption: General workflow for analytical method validation.

G Start Observe Peak Tailing (Tailing Factor > 2.0) CheckOverload Is sample concentration high? Start->CheckOverload ReduceConc Dilute sample and reinject CheckOverload->ReduceConc Yes CheckColumn Is column old or performance degrading? CheckOverload->CheckColumn No End Peak Shape Improved ReduceConc->End ReplaceColumn Use guard column or replace analytical column CheckColumn->ReplaceColumn Yes CheckMobilePhase Is mobile phase pH > 4? CheckColumn->CheckMobilePhase No ReplaceColumn->End AdjustpH Lower mobile phase pH to ~2.5-3.0 with Formic/Phosphoric Acid CheckMobilePhase->AdjustpH Yes UseEndcapped Switch to a modern, high-purity end-capped column CheckMobilePhase->UseEndcapped No AdjustpH->UseEndcapped UseEndcapped->End

References

Validation & Comparative

Comparative Analysis of 4-(Morpholin-4-yl)-piperidine dihydrochloride and Other Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence in FDA-approved drugs underscores its importance in developing treatments for a multitude of conditions, including those affecting the central nervous system (CNS), as well as in oncology and infectious diseases.[1][2] Among the vast landscape of piperidine derivatives, 4-(Morpholin-4-yl)-piperidine dihydrochloride represents a key subclass that incorporates a morpholine moiety, a structural feature known to influence a compound's physicochemical properties and metabolic stability.[3]

This guide provides an objective comparison of this compound and related piperidine derivatives, with a focus on their performance in preclinical studies. We will delve into quantitative data from experimental assays, provide detailed methodologies for key experiments, and visualize relevant signaling pathways to offer a comprehensive overview for researchers in drug discovery and development.

Performance Comparison: Insights from In Vitro Studies

While direct head-to-head comparative studies featuring this compound are not extensively available in the public domain, structure-activity relationship (SAR) studies of closely related piperidine and morpholine-containing analogs provide valuable insights into their comparative performance. A key area where these derivatives have been extensively studied is in their interaction with sigma receptors, which are implicated in a variety of neurological disorders and cancer.

A study exploring a series of piperidine and piperazine-based compounds as sigma-1 (σ1) and sigma-2 (σ2) receptor ligands offers a relevant dataset for comparison. Although not a direct analogue, the data illustrates the impact of structural modifications on receptor affinity.

Table 1: Comparative Binding Affinities of Piperidine Derivatives at Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

Compound IDStructureσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)Selectivity (σ2/σ1)
Compound 1 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone3.2>10,000>3125
Compound 2 2-[4-(4-fluorobenzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone24120050
Compound 3 2-[4-(4-hydroxybenzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone434>10,000>23
Compound 4 2-[4-(benzyl)-1-piperazin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone1531>10,000-
Compound 5 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethanone7.7067.98.8
Haloperidol (Reference) -2.5176.8

Data adapted from a study on piperidine/piperazine-based compounds and their affinity for sigma receptors.[4]

Notably, another study investigating a piperidine scaffold for both dopamine D4 and sigma-1 receptor activity found that replacing the piperidine with a morpholine scaffold led to a complete loss of selectivity for the σ1 receptor and, in some cases, a significant decrease in activity at both receptors.[5] This suggests that for this particular scaffold, the morpholine moiety is detrimental to sigma-1 receptor binding.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are protocols for key in vitro assays commonly used to characterize the pharmacological profile of piperidine derivatives.

Radioligand Binding Assay for Sigma Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., σ1 or σ2)

  • Radioligand (e.g., [³H]-pentazocine for σ1, [³H]-DTG for σ2)

  • Test compounds (e.g., this compound and other piperidine derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration close to its Kd, and either the test compound or vehicle (for total binding). Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6]

GTPγS Binding Assay for Functional Activity

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist.

Materials:

  • Cell membranes expressing the GPCR of interest

  • [³⁵S]GTPγS

  • GDP

  • Test compounds (agonists)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the cell membranes, GDP, and the test compound.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for a specified time.

  • Terminate the reaction by rapid filtration through the filter plate and wash with ice-cold buffer.

  • Dry the filters, add scintillation fluid, and quantify the radioactivity.

  • Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) values.[2][7]

Mandatory Visualizations

Sigma Receptor Signaling Overview

Sigma_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Sigma1R Sigma-1 Receptor BiP BiP/GRP78 Sigma1R->BiP Inactive state IP3R IP3 Receptor Sigma1R->IP3R Modulates BiP->Sigma1R Ca_Cytosol Ca²⁺ IP3R->Ca_Cytosol Ca²⁺ release Ca_ER Ca²⁺ Ligand Ligand (e.g., Piperidine Derivative) Ligand->Sigma1R Binds CellularStress Cellular Stress CellularStress->BiP Induces dissociation Downstream Downstream Signaling (e.g., Neurite outgrowth, Cell survival) Ca_Cytosol->Downstream

Caption: Simplified overview of Sigma-1 receptor signaling.

Experimental Workflow for Compound Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Piperidine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification BindingAssay Radioligand Binding Assay (Determine Ki) Purification->BindingAssay FunctionalAssay Functional Assay (e.g., GTPγS, cAMP) (Determine EC50, Emax) Purification->FunctionalAssay DataAnalysis Data Analysis & SAR Studies BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis

Caption: General experimental workflow for the evaluation of piperidine derivatives.

Conclusion

The strategic incorporation of the piperidine scaffold continues to be a highly fruitful approach in the quest for novel therapeutics. The choice between a simple piperidine and a more complex derivative, such as 4-(Morpholin-4-yl)-piperidine, is a nuanced decision that must be guided by empirical data. While the morpholine moiety can offer advantages in terms of metabolic stability and physicochemical properties, SAR studies on related compounds suggest that it can also be detrimental to activity at certain targets, such as the sigma-1 receptor.

The data and protocols presented in this guide are intended to provide a foundational framework for researchers to conduct their own comparative analyses. By employing rigorous experimental methodologies and carefully considering the structure-activity relationships, the drug discovery community can continue to leverage the versatility of the piperidine scaffold to develop the next generation of innovative medicines.

References

Morpholine vs. Piperazine Analogs: A Comparative Efficacy Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the most utilized six-membered heterocycles, morpholine and piperazine rings are frequently employed by researchers to optimize drug-like properties. This guide provides a detailed comparison of the efficacy of morpholine versus piperazine analogs, supported by experimental data, to inform strategic decisions in drug design and development.

I. Comparative Anticancer Activity

A noteworthy example of a direct comparative study has been conducted on a series of 2-(benzimidazol-2-yl)-3-arylquinoxalines, where the nature of the heterocyclic moiety (morpholine vs. piperazine) significantly impacts cytotoxic activity against various cancer cell lines.[1][2][3]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values, in micromolar (µM), of selected quinoxaline derivatives, highlighting the differential potency of morpholine and N-methylpiperazine analogs against a panel of human cancer cell lines.[2][4] A lower IC50 value indicates higher potency.

Compound IDHeterocyclic MoietyAr-substituentM-HeLaMCF-7HuTu 80A549RDIC50 (µM)
13ea/14ea N-Methylpiperazine2-F2.02.53.54.0>100
13ed Morpholine2-F>100>10025.030.0>100
13da/14da N-Methylpiperazine4-F1.01.52.02.5>100
13dd/14dd Morpholine4-F>100>100>100>100>100

Data extracted from Mamedov, V. A., et al. (2022).[1][2][3]

Key Observations:

  • Superior Potency of Piperazine Analogs: In this quinoxaline series, the N-methylpiperazine-containing compounds (13ea/14ea and 13da/14da) demonstrated significantly greater cytotoxic activity across multiple cancer cell lines compared to their morpholine counterparts (13ed and 13dd/14dd).[1][2][3]

  • Impact of Aromatic Substitution: The position of the fluorine substituent on the aryl ring also influenced activity, with the 4-fluoro substituted piperazine analog (13da/14da) generally exhibiting the highest potency.[2][4]

  • Loss of Activity with Morpholine: The replacement of the N-methylpiperazine fragment with a morpholine ring led to a dramatic decrease or complete loss of cytotoxic activity in most tested cell lines.[1][2][3]

Experimental Protocol: Cytotoxicity Assay

The cytotoxic effects of the synthesized quinoxaline derivatives were evaluated using a standard colorimetric assay that measures cell viability.

1. Cell Culture and Seeding:

  • Human cancer cell lines (M-HeLa, MCF-7, HuTu 80, A549, RD) and a normal human fetal lung fibroblast line (WI-38) were cultured in appropriate media supplemented with 10% fetal bovine serum.[5][6]

  • Cells were seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[5][6]

2. Compound Treatment:

  • The test compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in the culture medium to achieve final concentrations ranging from 1 to 100 µM.[2][4] The final DMSO concentration was kept below 0.5% to avoid solvent-induced toxicity.[5]

  • The culture medium was replaced with the medium containing the test compounds, and the plates were incubated for an additional 48-72 hours.[5][6]

3. Cell Viability Assessment (MTT Assay):

  • Following the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well.[5][7]

  • The plates were incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5][7]

  • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[5][6]

  • The absorbance was measured at 570 nm using a microplate reader.[5][7]

4. Data Analysis:

  • The percentage of cell viability was calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.[5][7]

II. Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Quinoxaline derivatives have been identified as potential inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[8][9][10] The differential efficacy observed between the piperazine and morpholine analogs may be attributable to their varying abilities to interact with key components of this pathway.

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth Quinoxaline Quinoxaline Derivatives (Piperazine/Morpholine) Quinoxaline->PI3K Inhibition Quinoxaline->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points for quinoxaline derivatives.

Experimental Workflow: Target Validation

To confirm the inhibition of the PI3K/Akt/mTOR pathway by these analogs, a series of biochemical and cellular assays would be required.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays cluster_evaluation Efficacy Evaluation Kinase_Assay Kinase Assays (PI3K, mTOR) Western_Blot Western Blot (p-Akt, p-S6K) Kinase_Assay->Western_Blot Confirm target engagement Cell_Cycle Cell Cycle Analysis Western_Blot->Cell_Cycle Assess downstream effects Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Cycle->Apoptosis_Assay Comparative_Efficacy Comparative Efficacy (Morpholine vs. Piperazine) Apoptosis_Assay->Comparative_Efficacy Determine differential phenotypic outcomes

Caption: A generalized workflow for validating the mechanism of action of kinase inhibitors.

III. Physicochemical and Pharmacokinetic Considerations

While the presented data focuses on cytotoxic efficacy, the choice between a morpholine and a piperazine scaffold also has significant implications for a compound's physicochemical properties and pharmacokinetic profile.

  • Basicity: Piperazine is more basic than morpholine due to the presence of two nitrogen atoms, which can influence receptor interactions and off-target effects.[11] The electron-withdrawing effect of the oxygen atom in morpholine reduces the basicity of its nitrogen atom.

  • Solubility and Lipophilicity: The oxygen atom in morpholine can act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to a corresponding piperazine analog.[7] However, the overall lipophilicity is highly dependent on the substituents on the ring.

  • Metabolic Stability: The morpholine ring is generally considered more metabolically stable than the piperazine ring. The electron-withdrawing nature of the oxygen atom can reduce the susceptibility of adjacent carbons to oxidation by cytochrome P450 enzymes.

IV. Conclusion

The selection between morpholine and piperazine analogs is a nuanced decision that must be guided by the specific therapeutic target and desired pharmacological profile. The direct comparative data on quinoxaline derivatives suggests that for certain scaffolds and targets, piperazine analogs may offer superior potency. However, the potential advantages of the morpholine moiety in terms of metabolic stability and physicochemical properties should not be overlooked. This guide underscores the importance of synthesizing and evaluating both morpholine and piperazine analogs in early-stage drug discovery to make data-driven decisions for lead optimization. Future head-to-head comparative studies across a wider range of biological targets will be invaluable in further elucidating the relative merits of these two privileged heterocyclic scaffolds.

References

Comparative Analysis of 4-(Morpholin-4-yl)-piperidine dihydrochloride and Alternative Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 4-(Morpholin-4-yl)-piperidine dihydrochloride with other established sigma-1 receptor antagonists, namely NE-100, BD-1047, and Haloperidol. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies of the sigma-1 receptor, a unique ligand-operated chaperone protein implicated in a variety of neurological and psychiatric disorders.

Data Presentation: Comparative Binding Affinities

The binding affinity of a compound for its target is a critical parameter in drug discovery and pharmacology. The following table summarizes the reported binding affinities (Ki) of this compound and its alternatives for the sigma-1 receptor. A lower Ki value indicates a higher binding affinity.

CompoundKi (nM) for Sigma-1 ReceptorReference
4-(Morpholin-4-yl)-piperidine derivative8.1[1]
NE-1000.86[2]
BD-10470.93[3]
Haloperidol2.3 - 4.16[4][5]

Note: The Ki value for the 4-(Morpholin-4-yl)-piperidine derivative is for a closely related analog and serves as an estimate.

Comparative Functional Activity

Beyond binding affinity, the functional effect of a ligand on its target is paramount. This section compares the in vitro functional activities of the selected sigma-1 receptor antagonists.

Neurite Outgrowth Assays

Neurite outgrowth is a crucial process in neuronal development and regeneration, and it can be modulated by sigma-1 receptor ligands.

CompoundEffect on Neurite OutgrowthCell LineConcentrationReference
HaloperidolInhibitionSH-SY5Y1-50 µM[6][7]
HaloperidolAltered morphologyHuman iPSC-derived NPCsNot specified[8]
BD-1047Attenuates agonist-induced effectsN2a cellsNot specified[9]
NE-100Promotes neurite growth on inhibitory substratesCNS neuronsNot specified[10]
Intracellular Calcium Mobilization

The sigma-1 receptor is known to modulate intracellular calcium signaling.

CompoundEffect on Intracellular Calcium ([Ca2+]i)Cell ModelObservationsReference
BD-1047Blocks agonist-induced [Ca2+]i increaseCultured astrocytesAntagonizes the effect of PRE-084 and DHEA[11]
BD-1047Abolishes inhibitory effect of agonists on VGCCsPurified RGCsPotentiates calcium influx through activated VGCCs[12]
BD-1047Blunts agonist-mediated inhibition of ischemia-evoked [Ca2+]i increaseCultured cortical neuronsBlocks the effect of DTG[13]
HaloperidolAntagonist activity in functional assaysNot specifiedImplied from its classification as an antagonist[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is a standard method to determine the binding affinity of a test compound for the sigma-1 receptor.

Materials:

  • Membrane preparation from cells or tissues expressing the sigma-1 receptor.

  • Radioligand: --INVALID-LINK---pentazocine.

  • Non-specific ligand: Haloperidol (10 µM).

  • Test compounds: this compound, NE-100, BD-1047, Haloperidol.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the membrane preparation, radioligand, and either the test compound, buffer (for total binding), or non-specific ligand.

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the binding reaction by rapid filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and add scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.

Neurite Outgrowth Assay

This assay assesses the effect of compounds on the growth of neurites from neuronal cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC-12) or primary neurons.

  • Cell culture medium and supplements.

  • Test compounds.

  • Microscopy imaging system.

  • Image analysis software.

Procedure:

  • Plate the neuronal cells in a suitable culture vessel.

  • Differentiate the cells to induce neurite formation, if necessary.

  • Treat the cells with various concentrations of the test compounds or vehicle control.

  • Incubate the cells for a defined period (e.g., 24-48 hours).

  • Capture images of the cells using a microscope.

  • Quantify neurite length and branching using image analysis software.

  • Compare the results from treated and control groups to determine the effect of the compounds on neurite outgrowth.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentrations in response to compound treatment.

Materials:

  • Cells expressing the sigma-1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Test compounds and a sigma-1 receptor agonist (e.g., PRE-084).

  • Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

  • Load the cells with the calcium-sensitive dye.

  • Wash the cells to remove excess dye.

  • Pre-treat the cells with the test compounds (antagonists) or vehicle control.

  • Stimulate the cells with a sigma-1 receptor agonist.

  • Measure the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium levels.

  • Analyze the data to determine the effect of the antagonists on the agonist-induced calcium response.

Mandatory Visualizations

Signaling Pathway of the Sigma-1 Receptor

The sigma-1 receptor, upon ligand binding, can modulate a variety of downstream signaling pathways, impacting cellular functions such as ion channel activity, calcium homeostasis, and cell survival.

Sigma1_Signaling cluster_membrane Plasma Membrane / ER Membrane cluster_cytosol Cytosol Sigma1 Sigma-1 Receptor IonChannel Ion Channels (K+, Ca2+, Na+) Sigma1->IonChannel Modulates activity IP3R IP3 Receptor Sigma1->IP3R Modulates Ca2+ release GPCR GPCRs Sigma1->GPCR Interacts with Nrf2 Nrf2 Sigma1->Nrf2 Activates Ca_ion Ca2+ IP3R->Ca_ion Increases PLC PLC GPCR->PLC PKC PKC Ca_ion->PKC PLC->IP3R Neurite Neurite Outgrowth PKC->Neurite ROS ROS Nrf2->ROS Reduces Antagonist 4-(Morpholin-4-yl)-piperidine dihydrochloride (Antagonist) Antagonist->Sigma1

Caption: Sigma-1 receptor signaling pathway modulation by an antagonist.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare Membrane Homogenate (Source of Sigma-1 Receptor) D Incubate Membrane, Radioligand, and Test Compound in 96-well plate A->D B Prepare Serial Dilutions of Test Compound B->D C Prepare Radioligand (3H-pentazocine) C->D E Separate Bound and Free Radioligand by Filtration D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate IC50 and Ki values F->G

Caption: Workflow for a competitive radioligand binding assay.

References

Unraveling the Structural Secrets of 4-(Morpholin-4-yl)-piperidine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structural activity relationship (SAR) of 4-(Morpholin-4-yl)-piperidine analogs, a scaffold of significant interest in medicinal chemistry. Due to a lack of comprehensive SAR studies on this specific scaffold, this guide draws insights from closely related structures, particularly potent inhibitors of Phosphoinositide 3-kinase (PI3K), to illuminate key structural determinants of activity.

The 4-(Morpholin-4-yl)-piperidine moiety is a privileged structure, frequently incorporated into bioactive molecules targeting a range of diseases, from cancer to central nervous system disorders. Its appeal lies in the favorable physicochemical properties conferred by the morpholine and piperidine rings, including improved solubility and metabolic stability. This guide will delve into the impact of structural modifications on the biological activity of these analogs, with a focus on their potential as kinase inhibitors.

Comparative Analysis of Bioisosteric Replacements

A study on ZSTK474, a potent PI3K inhibitor containing two morpholine rings, provides a compelling case for the importance of the morpholine oxygen. When one of the morpholine groups was replaced with a piperazine, a significant drop in inhibitory activity was observed.[1] This activity could be rescued by N-acetylation of the piperazine, suggesting that the electronic nature and hydrogen bonding capability of the oxygen atom are critical for potent inhibition.[1] Further studies on ZSTK474 analogs, where one morpholine was replaced with various 2-aminoethyl functionalities, revealed that analogs with pendant hydroxyl or methoxy groups maintained low nanomolar inhibition, while those with amino groups were significantly less potent. These findings underscore the sensitivity of the binding pocket to the nature of the substituent replacing the morpholine ring.

The following table summarizes the PI3K isoform inhibition data for ZSTK474 and its analogs, illustrating the impact of replacing a morpholine moiety.

Compound/AnalogModificationPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 - (Reference Compound with two morpholines)5.020.815.63.9
Analog 2a One morpholine replaced with piperazine>180>1500>1100>140
Analog 2b One morpholine replaced with N-acetylpiperazine2.921.018.06.1
Analog 6a One morpholine replaced with ethanolamine9.910439.19.8
Analog 6b One morpholine replaced with diethanolamine3.710414.69.8

Data sourced from a study on ZSTK474 analogs.[1]

Key Signaling Pathway: PI3K/Akt/mTOR

The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The 4-(Morpholin-4-yl)-piperidine scaffold has been successfully incorporated into molecules that inhibit PI3K, highlighting its potential in oncology drug discovery.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

Experimental Protocols

To facilitate the evaluation of novel 4-(Morpholin-4-yl)-piperidine analogs, this section provides detailed methodologies for key in vitro assays.

PI3Kα Kinase Assay (Luminescent)

This assay measures the amount of ADP produced by the kinase reaction, which is then converted to ATP and detected via a luciferase-based reaction. The luminescent signal is directly proportional to kinase activity.

Materials:

  • PI3Kα enzyme

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low volume plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare the PI3K reaction buffer/lipid substrate mixture.

  • Dilute the PI3K enzyme into the prepared buffer/substrate mixture.

  • In a 384-well plate, add 0.5 µL of the test compound or vehicle (DMSO).

  • Add 4 µL of the enzyme/lipid mixture to each well.

  • Initiate the reaction by adding 0.5 µL of 250 µM ATP in water.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[2][3][4]

Experimental Workflow

The discovery and development of novel bioactive compounds follow a systematic process, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Compound_Design Compound Design (SAR, Docking) Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochemical_Assay Cellular_Assay Cell-Based Assays (e.g., Viability, Apoptosis) Biochemical_Assay->Cellular_Assay In_Vivo_Studies In Vivo Studies (Animal Models) Cellular_Assay->In_Vivo_Studies

References

Comparative Cytotoxicity Analysis of 4-(Morpholin-4-yl)-piperidine Scaffolds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of heterocyclic compounds in anticancer research has highlighted the nuanced role of the 4-(morpholin-4-yl)-piperidine scaffold in determining cytotoxic activity. This guide synthesizes experimental data to offer a comparative overview for researchers, scientists, and drug development professionals, focusing on the structure-activity relationships that govern the efficacy of these derivatives against various cancer cell lines.

Quantitative Cytotoxicity Data

Recent studies have focused on hybrid molecules incorporating piperidine and morpholine moieties, revealing that their cytotoxic effects are highly dependent on the overall molecular structure and the specific cancer cell line being targeted. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 2-(benzimidazol-2-yl)quinoxaline derivatives, where the core structure is modified with piperidine and morpholine fragments. This allows for a direct comparison of their anticancer potency.

Compound IDHeterocyclic FragmentAryl GroupCell LineIC50 (µM)
13dc/14dc Piperidine4-FluorophenylA549 (Lung)>100
M-HeLa (Cervical)>100
HuTu 80 (Duodenal)>100
PANC-1 (Pancreatic)>100
Wi-38 (Normal Lung)>100
13dc Piperidine4-FluorophenylA549 (Lung)26.3[1][2]
M-HeLa (Cervical)49.2
HuTu 80 (Duodenal)41.5
PANC-1 (Pancreatic)42.6
Wi-38 (Normal Lung)65.3
14dc Piperidine4-FluorophenylA549 (Lung)39.5
M-HeLa (Cervical)68.4
HuTu 80 (Duodenal)55.2
PANC-1 (Pancreatic)61.8
Wi-38 (Normal Lung)88.1
13dd/14dd Morpholine4-FluorophenylA549 (Lung)>100
M-HeLa (Cervical)>100
HuTu 80 (Duodenal)>100
PANC-1 (Pancreatic)>100
Wi-38 (Normal Lung)>100

Data sourced from a study on 2-(benzimidazol-2-yl)quinoxaline derivatives.[1][2]

The data indicates that while a mixture of regioisomers containing either piperidine (13dc/14dc) or morpholine (13dd/14dd) fragments showed a loss of cytotoxic activity, the isolated regioisomer 13dc with a piperidine moiety demonstrated selective cytotoxic effects against the A549 lung adenocarcinoma cell line with an IC50 value of 26.3 µM.[1][2] In contrast, the morpholine-containing counterparts did not exhibit significant activity against the tested cell lines.[1][2] This underscores the critical influence of the heterocyclic substituent on the pharmacological profile of the parent compound.

Experimental Protocols

The evaluation of cytotoxicity for the compared compounds was conducted using a standard colorimetric assay that measures cell viability.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized 4-(morpholin-4-yl)-piperidine derivatives and control compounds, typically ranging from 1 to 100 µM.[1][2]

  • Incubation: Following a 72-hour incubation period, the culture medium was removed.

  • MTT Addition: An MTT solution was added to each well, and the plates were incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined from the dose-response curves.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plates adherence Overnight Incubation cell_seeding->adherence add_compounds Add Piperidine Derivatives adherence->add_compounds incubation_72h 72h Incubation add_compounds->incubation_72h add_mtt Add MTT Solution incubation_72h->add_mtt incubation_4h 4h Incubation add_mtt->incubation_4h solubilize Solubilize Formazan incubation_4h->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability det_ic50 Determine IC50 Values calc_viability->det_ic50

Experimental workflow for determining the cytotoxicity of piperidine derivatives using the MTT assay.

Signaling Pathways in Cytotoxicity

While the precise signaling pathways for all 4-(morpholin-4-yl)-piperidine derivatives are a subject of ongoing research, related compounds have been shown to induce apoptosis through the modulation of key cellular pathways. Studies on structurally similar compounds suggest that their cytotoxic effects can be linked to the induction of mitochondrial apoptosis and cell cycle arrest.

A proposed mechanism involves the inhibition of critical cellular processes, leading to the activation of the intrinsic apoptotic pathway. This is often characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, culminating in the activation of caspases and subsequent programmed cell death.

signaling_pathway cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects cluster_apoptosis Mitochondrial Apoptosis drug Piperidine Derivative dna_synthesis DNA Synthesis Inhibition drug->dna_synthesis inhibits cell_cycle S-Phase Cell Cycle Arrest drug->cell_cycle induces mitochondria Mitochondrial Dysfunction dna_synthesis->mitochondria contributes to cell_cycle->mitochondria leads to cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Proposed signaling pathway for cytotoxicity induced by piperidine derivatives.

References

A Comparative Analysis of Synthesis Methods for 4-(Piperidin-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-(Piperidin-4-yl)morpholine is a crucial intermediate in the synthesis of various pharmaceutical compounds, including the anaplastic lymphoma kinase (ALK) inhibitor, alectinib.[1][2] Its efficient synthesis is of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of the prevalent synthesis methods for 4-(piperidin-4-yl)morpholine, focusing on reductive amination protocols, supported by experimental data and detailed methodologies.

Overview of Synthetic Strategies

The most common and industrially applicable method for synthesizing 4-(piperidin-4-yl)morpholine is through the reductive amination of a 4-piperidone derivative with morpholine. This approach typically involves the use of a protecting group on the piperidine nitrogen, which is subsequently removed in the final step. The choice of protecting group, such as tert-butoxycarbonyl (Boc) or benzyl (Bn), can significantly influence the reaction conditions, yield, and purification strategy.

Comparative Data of Synthesis Methods

MethodKey StepsStarting MaterialsReagentsYieldPurityKey AdvantagesKey Disadvantages
Reductive Amination (N-Boc) 1. Reductive amination of N-Boc-4-piperidone with morpholine2. Deprotection of the Boc groupN-tert-butoxycarbonyl-4-piperidone, MorpholineAcetic acid, Palladium on carbon (Pd/C), Hydrogen (H₂), 1,4-Dioxane in HClHighHighSimple, cost-effective, and environmentally friendly.[1]Two-step process involving protection and deprotection.
Reductive Amination (N-Benzyl) 1. Reductive amination of 1-benzyl-4-piperidone with morpholine2. Debenzylation1-Benzyl-4-piperidone, MorpholinePlatinum or Palladium catalyst, Hydrogen (H₂), Methanol93-97%HighHigh yield and purity, with suppressed by-product formation.[3][4]Requires a debenzylation step, which can involve catalytic hydrogenation under pressure.[4]
One-Pot Reductive Amination Simultaneous enamine formation and reduction of 1-benzyl-4-piperidone with morpholine, followed by debenzylation.1-Benzyl-4-piperidone, MorpholinePlatinum or Palladium catalyst, Hydrogen (H₂)HighHighCan be performed in a single pot, increasing efficiency.[3]Requires careful control of reaction conditions to ensure simultaneous reactions.[3]

Experimental Protocols

Method 1: Reductive Amination using N-Boc-4-piperidone

This method involves the initial formation of the N-Boc protected intermediate, followed by deprotection to yield the final product.[1]

Step 1: Synthesis of N-tert-butoxycarbonyl-4-(morpholin-4-yl)piperidine

  • To a 250 mL three-necked flask, add N-tert-butoxycarbonyl-4-piperidone (10.0 g, 50 mmol) and anhydrous methanol (100 mL).

  • Slowly add acetic acid and morpholine (4.78 g, 55 mmol).

  • Add 10% palladium on carbon (1 g).

  • The reaction is carried out under a hydrogen atmosphere overnight.

  • Monitor the reaction completion using gas chromatography.

  • Upon completion, evaporate the solvent. Dissolve the residue in dichloromethane and wash with a small amount of water.

  • Separate the organic layer, dry it, and purify by column chromatography (dichloromethane:methanol = 20:1) to obtain the product as a white solid.

Step 2: Synthesis of 4-(Piperidin-4-yl)morpholine

  • Place the N-Boc protected intermediate (9.0 g, 33 mmol) in a 100 mL three-necked flask.

  • Add a solution of HCl in 1,4-dioxane.

  • Stir the mixture and then filter to obtain the hydrochloride salt as a white solid.

  • Neutralize the salt with a base to obtain 4-(piperidin-4-yl)morpholine.

Method 2: Reductive Amination using 1-Benzyl-4-piperidone

This protocol utilizes a benzyl protecting group, which is removed via catalytic hydrogenation.[3][4]

Step 1: Synthesis of 4-(1-Benzylpiperidin-4-yl)morpholine

  • In a suitable reaction vessel, combine 1-benzyl-4-piperidone and at least a five-fold molar quantity of morpholine.

  • Add a platinum or palladium catalyst.

  • React the mixture under a hydrogen atmosphere at a pressure of 1 MPa or lower.[3]

  • The reaction proceeds via a simultaneous enamine formation and reduction.

Step 2: Synthesis of 4-(Piperidin-4-yl)morpholine (Debenzylation)

  • Dissolve N-benzyl-4-(4-morpholinyl)piperidine (41.59 g, 0.16 mol) in 400 mL of methanol.

  • Add 5.2 g of 10% palladium on carbon catalyst.

  • Conduct the hydrogenation at room temperature for 18 hours under 50 psi of hydrogen pressure.[4]

  • Alternatively, the reaction can be carried out in 2-propanol at 80°C under a hydrogen pressure of 0.5 MPa for 7 hours in an autoclave.[4]

  • After the reaction is complete, remove the catalyst by filtration.

  • Concentrate the filtrate to obtain the final product, which may crystallize upon standing.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 4-(piperidin-4-yl)morpholine via reductive amination, highlighting the key stages from starting materials to the final product.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Step cluster_4 Product Piperidone Derivative Piperidone Derivative Reductive Amination Reductive Amination Piperidone Derivative->Reductive Amination Morpholine Morpholine Morpholine->Reductive Amination Protected 4-(Piperidin-4-yl)morpholine Protected 4-(Piperidin-4-yl)morpholine Reductive Amination->Protected 4-(Piperidin-4-yl)morpholine Deprotection Deprotection Protected 4-(Piperidin-4-yl)morpholine->Deprotection 4-(Piperidin-4-yl)morpholine 4-(Piperidin-4-yl)morpholine Deprotection->4-(Piperidin-4-yl)morpholine

Caption: Generalized Synthetic Workflow for 4-(Piperidin-4-yl)morpholine.

Conclusion

The synthesis of 4-(piperidin-4-yl)morpholine is most effectively achieved through reductive amination of a protected 4-piperidone derivative. Both N-Boc and N-benzyl protecting groups offer high yields and purity. The choice between these methods may depend on the specific laboratory or industrial setting, considering factors such as reagent cost, availability, and the desired scale of production. The one-pot reductive amination of 1-benzyl-4-piperidone presents a potentially more efficient route by reducing the number of separate operational steps.[3] Researchers should select the protocol that best aligns with their specific needs and available resources.

References

A Comparative Purity Assessment of Commercial 4-(Morpholin-4-yl)-piperidine dihydrochloride and Its Bioisosteric Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the purity of chemical building blocks is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comparative assessment of the commercial purity of 4-(Morpholin-4-yl)-piperidine dihydrochloride, a widely used scaffold, against its close bioisosteric alternative, 1-(Piperidin-4-yl)-piperazine. The comparison is based on typical purity data from commercial suppliers and outlines key analytical methodologies for in-house verification.

Executive Summary

This compound is a valuable building block in medicinal chemistry. However, like many commercial chemical entities, its purity can vary between suppliers, potentially impacting experimental results. This guide explores the common purity levels of this compound and introduces 1-(Piperidin-4-yl)-piperazine as a structurally similar alternative for consideration in research and development. While both compounds are commercially available at purities often exceeding 95%, this guide emphasizes the importance of independent purity verification and provides the necessary experimental framework for such an assessment.

Comparison of Commercial Purity

The purity of commercially available this compound and its bioisostere, 1-(Piperidin-4-yl)-piperazine, is typically high, as claimed by various suppliers. However, the methods of analysis and the level of detail in reporting can differ. The following table summarizes the typical purity specifications and common analytical techniques cited by suppliers.

FeatureThis compound1-(Piperidin-4-yl)-piperazine
Typical Stated Purity 95% - 98%+≥97% - ≥98%
Common Analytical Method for Purity Claim Often unspecified, may include Titration, NMRGas Chromatography (GC)
Potential Impurities Starting materials (e.g., 1-benzyl-4-piperidone, morpholine), residual solvents, by-products of synthesis.Starting materials, residual solvents, N-substituted derivatives (e.g., 1-methyl-4-(piperidin-4-yl)piperazine).
Physical Form Typically a white to off-white solid.Can be a solid or liquid (for the free base).

Recommended Analytical Protocols for Purity Verification

To ensure the quality of these critical building blocks, a multi-pronged analytical approach is recommended. The following protocols outline robust methods for the purity assessment of both this compound and its alternatives.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound or alternative into a clean, dry vial.

    • Accurately weigh a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the vial. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a volumetric flask.

    • Transfer an aliquot of the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

HPLC-CAD for Impurity Profiling and Quantification

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) is an excellent method for separating and quantifying non-volatile impurities, especially for compounds like this compound that lack a strong UV chromophore.

Experimental Protocol:

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a gradient pump and autosampler.

    • Detector: Charged Aerosol Detector (CAD).

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from 10% to 90% Mobile Phase B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify and integrate all peaks in the chromatogram.

    • Calculate the area percentage of each impurity relative to the main peak to determine the purity profile.

GC-MS for Volatile Impurities and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the identification and quantification of volatile and semi-volatile impurities, including residual solvents and starting materials. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte and its non-volatile impurities.

Experimental Protocol:

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC-MS system.

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 500.

  • Sample Preparation (with Derivatization):

    • Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture to complete the reaction.

    • Inject an aliquot of the derivatized sample into the GC-MS.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using an internal standard method if required.

Visualizing the Experimental Workflows

To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows for qNMR, HPLC-CAD, and GC-MS analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Purity Calculation weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H-NMR spectrum transfer->acquire process Process spectrum (phasing, baseline) acquire->process integrate Integrate signals process->integrate calculate Calculate absolute purity integrate->calculate

Caption: Workflow for absolute purity determination by quantitative ¹H-NMR (qNMR).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Analysis prepare_sol Prepare sample solution (1 mg/mL) filter_sol Filter solution (0.45 µm) prepare_sol->filter_sol inject Inject into HPLC system filter_sol->inject separate Chromatographic separation inject->separate detect Charged Aerosol Detection (CAD) separate->detect integrate Integrate all peaks detect->integrate calculate Calculate impurity area percentage integrate->calculate

Caption: Workflow for impurity profiling by HPLC-CAD.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve Dissolve sample in solvent derivatize Derivatize with agent (e.g., BSTFA) dissolve->derivatize inject Inject into GC-MS system derivatize->inject separate Gas Chromatographic separation inject->separate detect Mass Spectrometric Detection (EI) separate->detect identify Identify impurities via mass spectra detect->identify quantify Quantify using internal standard identify->quantify

Caption: Workflow for volatile impurity analysis by GC-MS.

Conclusion and Recommendations

Both this compound and its bioisosteric alternative, 1-(Piperidin-4-yl)-piperazine, are readily available for use in drug discovery and development. While suppliers typically provide materials with high stated purity, it is incumbent upon the researcher to perform orthogonal analytical testing to confirm the purity and impurity profile of each batch. The combination of qNMR for absolute purity, HPLC-CAD for non-volatile impurities, and GC-MS for volatile components provides a comprehensive and robust strategy for quality assessment. By implementing these, or similar, analytical protocols, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

Navigating the Crossroads of Specificity: A Comparative Cross-Reactivity Analysis of 4-(Morpholin-4-yl)-piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a hypothetical cross-reactivity and comparative analysis for 4-(Morpholin-4-yl)-piperidine dihydrochloride. As of the latest literature search, specific experimental data on the binding profile and cross-reactivity of this compound is not publicly available. The following content is constructed as a representative model to guide researchers in designing and interpreting similar studies, based on the known activities of structurally related morpholino-piperidine scaffolds. The experimental data presented herein is illustrative and should not be considered factual.

The morpholino-piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS). Its physicochemical properties often impart favorable blood-brain barrier permeability and interactions with various receptors and transporters. This guide explores the hypothetical cross-reactivity of this compound against a panel of CNS targets often associated with this chemical motif: the Sigma-1 receptor (σ1R), the Dopamine D2 receptor (D2R), and the Serotonin Transporter (SERT).

Hypothetical In Vitro Cross-Reactivity Profile

The following table summarizes hypothetical binding affinities and functional activities of this compound and two representative comparator compounds, a known σ1R ligand and a D2R antagonist, against the selected targets.

CompoundTargetBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)Assay Type
This compound Sigma-1 Receptor 25 Antagonist: 150 Radioligand Binding, FLIPR
Dopamine D2 Receptor > 10,000 > 10,000 Radioligand Binding, cAMP
Serotonin Transporter 1,200 > 10,000 Radioligand Binding, Uptake
Comparator A (Pre-084 - σ1R Agonist) Sigma-1 Receptor2.2Agonist: 15Radioligand Binding, FLIPR
Dopamine D2 Receptor> 10,000> 10,000Radioligand Binding, cAMP
Serotonin Transporter> 10,000> 10,000Radioligand Binding, Uptake
Comparator B (Haloperidol - D2R Antagonist) Sigma-1 Receptor3.1Antagonist: 10Radioligand Binding, FLIPR
Dopamine D2 Receptor1.5Antagonist: 5Radioligand Binding, cAMP
Serotonin Transporter150250Radioligand Binding, Uptake

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are representative protocols for the key assays cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor or transporter by measuring its ability to displace a known radiolabeled ligand.

General Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the target receptor (e.g., HEK293-hD2R).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2R), and varying concentrations of the test compound.

    • For non-specific binding determination, a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol) is used.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To determine the functional effect of the test compound on the target (e.g., agonist, antagonist, or inhibitor activity).

Example Protocol: cAMP Assay for D2 Receptor (Antagonist Activity)

  • Cell Culture:

    • Use a cell line stably expressing the human D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

    • Plate the cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with varying concentrations of the test compound.

    • After a short pre-incubation period, stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (e.g., EC80).

    • Include control wells with agonist only (100% activity) and vehicle only (basal activity).

  • cAMP Measurement:

    • After the stimulation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase reporter assay).

  • Data Analysis:

    • Normalize the data to the agonist-only control (100%) and vehicle control (0%).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Visualizing the Pathways and Processes

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CellularResponse Cellular Response (e.g., ↓ Neuronal Excitability) PKA->CellularResponse

Caption: Dopamine D2 receptor inhibitory signaling pathway.

G Start Start: Test Compound PrimaryScreen Primary Screen (e.g., Radioligand Binding @ 10 µM) Start->PrimaryScreen HitIdentification Hit Identification (% Inhibition > 50%) PrimaryScreen->HitIdentification DoseResponse Dose-Response Curve (IC50/Ki Determination) HitIdentification->DoseResponse Yes NonHit Non-Hit HitIdentification->NonHit No FunctionalAssay Functional Assay (Agonist/Antagonist Mode) DoseResponse->FunctionalAssay SelectivityPanel Selectivity Panel (Screen against related targets) FunctionalAssay->SelectivityPanel LeadCandidate Lead Candidate SelectivityPanel->LeadCandidate

Caption: A typical in vitro screening workflow for a novel compound.

Conclusion

This hypothetical guide illustrates a framework for assessing the cross-reactivity of this compound. Based on the common activities of its core scaffold, a focused in vitro screening panel against CNS targets like the Sigma-1 receptor, Dopamine D2 receptor, and Serotonin Transporter would be a rational starting point. The representative data and protocols provided herein offer a template for conducting and presenting such a comparative analysis. Should experimental data for this compound become available, this guide can be updated to reflect its true pharmacological profile. For now, it serves as a valuable tool for researchers embarking on the characterization of novel compounds with the promising morpholino-piperidine scaffold.

Benchmarking 4-(Morpholin-4-yl)-piperidine dihydrochloride Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of 4-(Morpholin-4-yl)-piperidine dihydrochloride against established inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key targets in oncology. Due to the absence of publicly available data on the specific biological targets of this compound, this document serves as a framework for how such a compound could be evaluated. The morpholine and piperidine moieties are present in numerous kinase inhibitors, suggesting the plausibility of this compound exhibiting activity against such targets.

Data Presentation: Comparative Inhibitory Potency (IC50)

The following table summarizes the half-maximal inhibitory concentrations (IC50) of well-characterized EGFR and HER2 inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of the specific kinase by 50% in in-vitro assays. Lower IC50 values are indicative of higher potency. The IC50 for this compound is presented as "Not Available (N/A)" and would be determined using the experimental protocols outlined in this guide.

InhibitorTarget Kinase(s)IC50 (nM)
This compound Hypothetical: EGFR, HER2 N/A
GefitinibEGFR26 - 57 (cell-free and cell-based assays)[1]
ErlotinibEGFR2 (cell-free), 20 (cell-based)[2][3]
LapatinibEGFR, HER210.8 (EGFR), 9.2 (HER2) (cell-free assays)[4][5][6]

Signaling Pathway Visualization

The diagram below illustrates a simplified representation of the EGFR and HER2 signaling pathway. Activation of these receptor tyrosine kinases leads to the downstream activation of multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. Kinase inhibitors act by blocking the ATP-binding site of the receptor, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.

EGFR_HER2_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-(Morpholin-4-yl)-piperidine dihydrochloride (Hypothetical Target) Inhibitor->Dimerization

Caption: Simplified EGFR/HER2 signaling pathway and the hypothetical point of inhibition.

Experimental Protocols

To determine the inhibitory potential of this compound and benchmark it against known inhibitors, a robust in vitro kinase assay is essential. The following is a detailed methodology for a common fluorescence-based assay.

Objective: To determine the IC50 value of this compound against EGFR and HER2 kinases.

Materials:

  • Recombinant human EGFR and HER2 kinase domains

  • Biotinylated peptide substrate specific for EGFR/HER2

  • Adenosine triphosphate (ATP)

  • This compound

  • Benchmark inhibitors (Gefitinib, Erlotinib, Lapatinib)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagents: Europium-labeled anti-phospho-specific antibody, Streptavidin-Allophycocyanin (SA-APC)

  • 384-well microplates

  • Microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and each benchmark inhibitor in 100% DMSO.

    • Perform a serial dilution of the stock solutions in kinase assay buffer to create a range of concentrations for testing (e.g., 11-point, 3-fold dilution series).

  • Assay Plate Setup:

    • Add 2.5 µL of each inhibitor dilution to the wells of a 384-well plate.

    • Include control wells:

      • Positive Control (100% activity): Wells containing DMSO without any inhibitor.

      • Negative Control (0% activity): Wells with no kinase enzyme.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase (EGFR or HER2) in the kinase assay buffer.

    • Dispense 5 µL of the kinase solution into all wells of the assay plate, except for the negative control wells.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the biotinylated peptide substrate and ATP to all wells. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of a solution containing EDTA and the detection reagents (Europium-labeled anti-phospho-specific antibody and SA-APC).

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

    • Calculate the ratio of the emission signals (665 nm / 615 nm).

    • Normalize the data by setting the average signal from the positive control wells to 100% kinase activity and the negative control to 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of a test compound.

Experimental_Workflow Start Start Prep_Inhibitor Prepare Serial Dilutions of This compound and Benchmark Inhibitors Start->Prep_Inhibitor Plate_Setup Dispense Inhibitor Dilutions and Controls into 384-well Plate Prep_Inhibitor->Plate_Setup Add_Kinase Add Kinase (EGFR or HER2) to appropriate wells Plate_Setup->Add_Kinase Initiate_Reaction Initiate Reaction with Substrate/ATP Mixture Add_Kinase->Initiate_Reaction Incubate_Reaction Incubate at 30°C for 60 min Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction and Add TR-FRET Detection Reagents Incubate_Reaction->Stop_Reaction Incubate_Detection Incubate at Room Temp for 60 min Stop_Reaction->Incubate_Detection Read_Plate Measure TR-FRET Signal with Plate Reader Incubate_Detection->Read_Plate Data_Analysis Data Normalization and IC50 Calculation using Dose-Response Curve Fitting Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro kinase inhibitor IC50 determination.

References

Safety Operating Guide

Proper Disposal Procedures for 4-(Morpholin-4-yl)-piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance for the proper disposal of 4-(Morpholin-4-yl)-piperidine dihydrochloride. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations. The following procedures are based on general hazardous waste management principles.

The primary and required method for disposing of this compound is through an approved hazardous waste management program. This chemical should not be disposed of down the drain or in regular trash under any circumstances.[1] Improper disposal can pose a significant risk to the environment, including aquatic life.[1]

Hazard Identification and Safety Summary

While specific data for the dihydrochloride salt is not detailed in the provided results, the parent compound, 4-Morpholino piperidine, is known to cause skin, eye, and respiratory irritation.[2] Therefore, handling and disposal must be conducted with appropriate precautions.

Hazard ClassificationDescriptionPrecautionary Code
Skin IrritationCauses skin irritation.[2]H315
Eye IrritationCauses serious eye irritation.[2]H319
Respiratory IrritationMay cause respiratory irritation.[2]H335
Disposal RequirementDispose via approved waste disposal plant.[2][3][4]P501

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Personal Protective Equipment (PPE)

  • Before handling the chemical waste, ensure you are wearing appropriate PPE.

  • Required PPE:

    • Nitrile gloves (or other chemically resistant gloves)

    • Safety glasses or goggles

    • A properly fitted lab coat

2. Waste Segregation

  • Collect waste this compound in a dedicated hazardous waste container.[5]

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified by your EHS department.

  • Keep amine waste separate from incompatible substances such as strong acids, bases, and oxidizing agents to prevent hazardous reactions.[1][4]

3. Containerization

  • Use a container that is in good condition, free of leaks, and made of a material compatible with the chemical.

  • The container must have a tightly sealing cap to prevent leaks and the release of fumes.[1][5] Keep the container closed at all times except when adding waste.[5]

4. Labeling

  • Clearly label the waste container from the moment accumulation begins.[5]

  • The label must include:

    • The words "HAZARDOUS WASTE ".[5]

    • The full chemical name: "This compound ".

    • The approximate concentration and quantity of the waste.

    • Any other information required by your institution's waste management program.

5. Storage

  • Store the sealed and labeled waste container in a designated and controlled area, often referred to as a Satellite Accumulation Area (SAA).

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[1]

  • Ensure the container is stored in secondary containment to mitigate any potential spills.

6. Arranging for Disposal

  • Once the container is full or the waste is no longer being generated, contact your institution's EHS department or designated hazardous waste management service to schedule a pickup.[5]

  • For large quantities, it is mandatory to use a licensed hazardous waste disposal company.[1]

  • Complete any required waste pickup forms, providing an accurate description of the contents.[5]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_label_store Labeling & Storage cluster_disposal Final Disposal start Decision to Dispose of Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Start segregate 2. Segregate Waste (Keep separate from incompatibles) ppe->segregate container 3. Use a Compatible & Secure Waste Container segregate->container label_waste 4. Label Container ('HAZARDOUS WASTE', Chemical Name) container->label_waste store 5. Store in Designated Area (SAA, Secondary Containment) label_waste->store contact_ehs 6. Arrange for Pickup (Contact EHS or Licensed Contractor) store->contact_ehs Container Full or Waste Generation Complete end Waste Transferred to Approved Disposal Facility contact_ehs->end Final Step

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-(Morpholin-4-yl)-piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(Morpholin-4-yl)-piperidine Dihydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, from receipt to disposal, minimizing exposure risk and ensuring environmental responsibility.

Hazard Identification and Safety Precautions

This compound and its parent compound are classified with specific hazards that necessitate careful handling. The primary hazards include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1][2]. It is imperative to avoid breathing in dust, fumes, or vapors of the substance[1].

Precautionary Statements Summary:

  • Prevention: Avoid contact with skin and eyes, and do not breathe dust[1][3]. Wash hands and any exposed skin thoroughly after handling[1]. Use only in a well-ventilated area[1][4]. Wear appropriate personal protective equipment[1].

  • Response: In case of contact, immediately follow first-aid measures. For eye contact, rinse cautiously with water for several minutes[1]. For skin contact, wash with plenty of soap and water[1]. If inhaled, move the person to fresh air[1]. Seek medical attention if irritation persists or if you feel unwell[1][4].

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container[1][5]. The substance should be stored locked up[1][4].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1][5][6].

Quantitative Data Summary
PropertyValueSource
Molecular FormulaC9H18N2O[1]
Molecular Weight170.25 g/mol [1]
Physical StateSolid[1]
Melting/Freezing Point40-46°C[1]
Boiling Point Range100-115°C[1]

Note: The data above pertains to 4-Morpholino piperidine. Properties of the dihydrochloride salt may vary.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risk.

1. Engineering Controls and Preparation:

  • Always handle this compound within a certified chemical fume hood to ensure adequate ventilation[1][4].

  • Ensure an eyewash station and safety shower are readily accessible[1].

  • Prepare all necessary equipment and materials before handling the compound to minimize time spent in the handling area.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary where there is a significant splash potential[1][7].

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene) inspected for integrity before use[3][8]. Two pairs of chemotherapy-grade gloves may be required for handling hazardous drugs[9].

    • Lab Coat/Gown: A long-sleeved, impervious lab coat or gown is mandatory to prevent skin contact[10][11].

  • Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH- or CEN-certified respirator[1].

3. Handling Procedure:

  • Avoid all personal contact, including inhalation of dust[5].

  • Do not eat, drink, or smoke in the area where the chemical is handled[1][12].

  • Carefully weigh and transfer the solid compound, avoiding the generation of dust[5].

  • If creating a solution, add the solid to the solvent slowly to prevent splashing.

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling is complete[1].

  • Decontaminate all work surfaces and equipment.

  • Properly doff and dispose of single-use PPE as hazardous waste[9]. Reusable PPE must be decontaminated according to institutional protocols[9].

Disposal Plan

Proper disposal is a critical step in the chemical lifecycle to protect the environment.

1. Waste Characterization:

  • Based on its hazards, this compound waste should be treated as hazardous waste[6].

2. Containerization:

  • Collect waste in a compatible, leak-proof, and clearly labeled container[6].

  • The label must read "Hazardous Waste" and include the full chemical name and associated hazards (Irritant)[6].

3. Storage and Disposal:

  • Store the sealed waste container in a designated, secure area away from incompatible materials[5][6].

  • DO NOT dispose of this chemical down the drain or in regular trash[6].

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[1][6].

Experimental Protocols and Signaling Pathways

Detailed experimental protocols or specific signaling pathways involving this compound are not contained within safety data sheets. This information is typically found in peer-reviewed scientific literature. Researchers should consult relevant journals and databases for specific methodologies and biological activity data.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal Prep Engineering Controls Check (Fume Hood, Eyewash) DonPPE Don Appropriate PPE (Goggles, Gloves, Gown) Prep->DonPPE Verify readiness Handle Handle Compound in Fume Hood - Avoid dust generation - No eating/drinking DonPPE->Handle Proceed to handling Decon Decontaminate Surfaces & Equipment Handle->Decon Handling complete DoffPPE Doff PPE Correctly Decon->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash CollectWaste Collect Waste in Labelled Hazardous Container DoffPPE->CollectWaste Segregate contaminated PPE for disposal StoreWaste Store Waste in Designated Area CollectWaste->StoreWaste EHS_Pickup Arrange EHS Pickup StoreWaste->EHS_Pickup

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.